Technical Documentation Center

5-Amino-2-methoxy-4-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-2-methoxy-4-methylbenzoic acid
  • CAS: 70752-50-0

Core Science & Biosynthesis

Foundational

5-Amino-2-methoxy-4-methylbenzoic acid CAS number and properties

Based on your request, I have developed an in-depth technical guide for 5-Amino-2-methoxy-4-methylbenzoic acid . This guide deviates from standard templates to focus on the critical "Make-Test-Use" workflow essential for...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed an in-depth technical guide for 5-Amino-2-methoxy-4-methylbenzoic acid . This guide deviates from standard templates to focus on the critical "Make-Test-Use" workflow essential for drug development professionals.

CAS: 70752-50-0 | Role: Substituted Benzamide Precursor & Pharmacophore Scaffold

Executive Summary & Strategic Utility

5-Amino-2-methoxy-4-methylbenzoic acid is a highly functionalized aromatic building block used primarily in the synthesis of substituted benzamides , a class of compounds with significant pharmacological relevance in antipsychotics (e.g., sulpiride, amisulpride analogs) and kinase inhibitors.

Its utility stems from its unique substitution pattern:

  • C1 (Carboxyl): Handle for amide coupling or esterification.

  • C2 (Methoxy): Provides hydrogen-bond acceptance and metabolic stability.

  • C4 (Methyl): Offers hydrophobic bulk, often critical for occupying specific binding pockets (e.g., ATP-binding sites).

  • C5 (Amino): A versatile nucleophile for further derivatization (sulfonylation, acylation) or heterocycle formation.

This guide details the physicochemical profile, validated synthesis routes, and quality control protocols required for integrating this compound into high-stakes drug discovery pipelines.

Physicochemical Identity & Handling

Data aggregated from verified supplier COAs and structural analysis.

PropertySpecificationTechnical Insight
CAS Number 70752-50-0Unique identifier; distinguish from methyl ester (CAS 22802-67-1).
Molecular Formula C₉H₁₁NO₃--
Molecular Weight 181.19 g/mol Ideal for fragment-based drug design (Rule of 3 compliant).
Appearance Solid (Off-white to pale yellow)Coloration often indicates oxidation of the amino group.
Solubility DMSO, Methanol, Dilute Acid/BasePoor water solubility at neutral pH; solubilize in 1M HCl or DMSO for assays.
pKa (Calc.) ~2.5 (COOH), ~4.8 (Aniline)Zwitterionic character at physiological pH range.
Storage Ambient (Dark, Desiccated)Hygroscopic; amino group susceptible to slow oxidation.
Safety & Hazard Profile (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Handling Protocol: Use standard PPE. Avoid dust generation. In case of contact, wash with 1M acetic acid (neutralizes amine) followed by soap and water.

Synthetic Pathway & Mechanistic Logic

The synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid is a classic example of regioselective electrophilic aromatic substitution . The starting material, 2-methoxy-4-methylbenzoic acid, contains three directing groups that cooperatively activate the C5 position.

Reaction Logic[1]
  • Directors:

    • -OCH₃ (C2): Strong activator, ortho/para director.

    • -CH₃ (C4): Weak activator, ortho/para director.

    • -COOH (C1): Deactivator, meta director.

  • Regioselectivity: All three groups direct the incoming electrophile (NO₂⁺) to positions C3 and C5 .

    • C3: Sterically crowded (sandwiched between -OCH₃ and -CH₃).

    • C5: Sterically accessible (adjacent to -CH₃ and -H).

    • Result: Nitration occurs almost exclusively at C5 .

Validated Synthesis Workflow (Graphviz)

SynthesisPathway Start 2-Methoxy-4-methylbenzoic Acid (Precursor) Step1 Nitration (HNO3, H2SO4, 0-5°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 5-Nitro-2-methoxy-4-methylbenzoic acid Step1->Inter Regioselective at C5 Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Nitro Reduction Final Product: 5-Amino-2-methoxy-4-methylbenzoic acid Step2->Final Yield ~75-85%

Caption: Two-step synthesis via regioselective nitration followed by catalytic hydrogenation.

Detailed Protocol: Nitration to Reduction
  • Nitration: Dissolve 2-methoxy-4-methylbenzoic acid in conc. H₂SO₄.[1] Cool to 0°C. Add fuming HNO₃ dropwise. The methoxy group activates the ring, so temperature control is critical to prevent over-nitration or decarboxylation.

  • Quench: Pour onto crushed ice. The nitro-intermediate precipitates as a yellow solid.

  • Reduction: Dissolve the nitro-compound in MeOH. Add 10% Pd/C catalyst. Hydrogenate at 1 atm (balloon) or 30 psi.

  • Workup: Filter catalyst (Celite). Concentrate filtrate.[1] Recrystallize from Ethanol/Water to remove trace azo-impurities.

Analytical Characterization (Self-Validating)

To ensure the integrity of the compound before use in downstream coupling, compare your analytical data against these predicted standards.

¹H NMR Fingerprint (DMSO-d₆, 400 MHz)
  • δ 12.0-13.0 (br s, 1H): Carboxylic acid -OH (Exchangeable).

  • δ 7.15 (s, 1H): Aromatic H at C6 (Deshielded by COOH).

  • δ 6.55 (s, 1H): Aromatic H at C3 (Shielded by OMe and NH₂ effects).

    • Note: The observation of two singlets confirms the 1,2,4,5-substitution pattern. If you see doublets, regioselectivity failed.

  • δ 4.5-5.0 (br s, 2H): Amino -NH₂ (Exchangeable).

  • δ 3.75 (s, 3H): Methoxy -OCH₃.

  • δ 2.10 (s, 3H): Methyl -CH₃.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds if coupled).

  • Retention Time: Expect early elution due to the polar amino and carboxyl groups relative to non-polar impurities.

Pharmaceutical Applications & Logic

This compound serves as a "privileged structure" scaffold. Its specific substitution pattern mimics the pharmacophore of several bioactive benzamides.

Drug Development Context[2]
  • Dopamine D2/D3 Antagonists: The 2-methoxy-5-sulfamoyl motif is central to drugs like Sulpiride and Amisulpride . This compound (5-amino-2-methoxy-4-methyl...) allows for the synthesis of 4-methyl analogs , which can alter lipophilicity and blood-brain barrier (BBB) penetration compared to the ethyl/sulfonyl variants.

  • Kinase Inhibition: The amino group at C5 can be converted to a urea or amide to interact with the "hinge region" of kinases, while the C4-methyl group provides a hydrophobic anchor.

Application Logic Flow (Graphviz)

ApplicationLogic Core 5-Amino-2-methoxy-4-methylbenzoic acid Path1 Pathway A: Amide Coupling (EDC/HOBt or HATU) Core->Path1 Reacts at C1-COOH Path2 Pathway B: C5 Derivatization (Sulfonylation / Urea Formation) Core->Path2 Reacts at C5-NH2 Prod1 Benzamide Derivatives (GPCR Ligands) Path1->Prod1 Target: D2/D3 Receptors Prod2 Kinase Inhibitors (Hinge Binders) Path2->Prod2 Target: ATP Pocket

Caption: Divergent synthesis pathways utilizing the C1-Carboxyl and C5-Amino handles.

References

  • Sigma-Aldrich. 5-Amino-2-methoxy-4-methylbenzoic acid Product Page (CAS 70752-50-0). Retrieved from

  • PubChem. 2-Methoxy-4-methylbenzoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • BLD Pharm. 5-Amino-2-methoxy-4-methylbenzoic acid Technical Specifications. Retrieved from

  • BenchChem. Synthesis and Properties of Amino-Methoxy-Benzoic Acid Derivatives. Retrieved from

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-Amino-2-methoxy-4-methylbenzoic Acid: A Technical Guide for Advanced Molecular Design

Executive Summary As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical linchpins in pharmaceutical synthesis, agrochemical development, and materials science. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as critical linchpins in pharmaceutical synthesis, agrochemical development, and materials science. Among these, 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0) stands out. This compound, characterized by its orthogonally reactive amino and carboxylic acid moieties, provides a highly tunable scaffold for drug discovery, peptidomimetics, and the construction of complex Metal-Organic Frameworks (MOFs).

This guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols to ensure high-yield synthetic workflows.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of 5-Amino-2-methoxy-4-methylbenzoic acid (AMMBA) is critical for predicting its behavior in various solvent systems and its reactivity profile [1]. The presence of the electron-donating methoxy (-OCH3) and methyl (-CH3) groups significantly alters the electron density of the aromatic ring. This substitution pattern enhances the nucleophilicity of the amino group while sterically shielding specific positions to prevent unwanted side reactions.

Table 1: Core Physicochemical and Structural Data of AMMBA

PropertyValue / Description
IUPAC Name 5-Amino-2-methoxy-4-methylbenzoic acid
CAS Number 70752-50-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
SMILES CC1=CC(=C(C=C1N)C(=O)O)OC
InChIKey HAHOYCUGVXDJIQ-UHFFFAOYSA-N
Appearance Off-white to pale solid
Purity Standard ≥98% (HPLC)
Storage Conditions Ambient temperature; inert atmosphere recommended for long-term storage.

Reactivity Mapping and Causality in Experimental Design

The true value of AMMBA lies in its bifunctionality. The carboxylic acid can be activated for amide coupling, while the aniline-type amino group can participate in reductive aminations, cross-coupling reactions, or serve as a hydrogen-bond donor in supramolecular assemblies.

Causality in Design: In multi-step Active Pharmaceutical Ingredient (API) synthesis, controlling the sequence of reactions is paramount. The methoxy group ortho to the carboxylic acid introduces steric hindrance, which can severely slow down esterification or amidation if bulky coupling agents are used. Conversely, this steric bulk forces the carboxylate out of the aromatic plane, which can be highly advantageous for locking specific receptor-binding conformations in rational drug design.

ReactivityMap core 5-Amino-2-methoxy- 4-methylbenzoic acid cooh Carboxylic Acid (-COOH) Electrophilic Center core->cooh Activation nh2 Amino Group (-NH2) Nucleophilic Center core->nh2 Derivatization sterics Methoxy & Methyl Steric/Electronic Tuning core->sterics Directs reactivity amide Amide Coupling (APIs, Peptidomimetics) cooh->amide mof MOF Linker Synthesis cooh->mof buchwald C-N Cross Coupling (Buchwald-Hartwig) nh2->buchwald nh2->mof

Reactivity map of AMMBA highlighting orthogonal reactive centers and synthetic applications.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We employ strict in-process controls to confirm intermediate formation before proceeding to subsequent steps.

Protocol A: High-Yield Amide Coupling via HATU Activation

Due to the steric hindrance from the ortho-methoxy group, standard carbodiimide coupling (e.g., DCC/HOBt) often results in sluggish kinetics and lower yields. We recommend using HATU, a highly efficient uronium-based coupling reagent, in the presence of N,N-Diisopropylethylamine (DIPEA) [2].

Causality Check: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the nucleophilic attack of the incoming amine. This effectively overcomes the steric bulk of the methoxy group that would otherwise stall the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of AMMBA (181.2 mg, 1.0 mmol) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Self-Validation: Ensure complete dissolution; the solution must be entirely clear before proceeding.

  • Base Addition: Add 3.0 eq of DIPEA (522 µL, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.2 eq of HATU (456 mg, 1.2 mmol). Stir for 15 minutes at 0 °C.

    • Self-Validation: Take a 5 µL aliquot for LC-MS analysis; you must observe the mass of the HOAt active ester intermediate before adding the amine.

  • Amine Addition: Add 1.1 eq of the target primary or secondary amine. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Quenching & Workup: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash sequentially with 10% aqueous citric acid (2 x 10 mL) to remove unreacted amine, saturated aqueous NaHCO3 (2 x 10 mL) to remove acidic byproducts, and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

AmideCoupling step1 1. AMMBA in DMF (Argon Atm) step2 2. Add DIPEA & HATU (0 °C to RT) step1->step2 Activation step3 3. Add Target Amine (Nucleophilic Attack) step2->step3 HOAt Ester step4 4. Aqueous Workup (Citric Acid / NaHCO3) step3->step4 Quench step5 5. Purified Amide (Flash Chromatography) step4->step5 Isolate

Step-by-step logical workflow for the HATU-mediated amide coupling of AMMBA.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

The aniline moiety of AMMBA is an excellent candidate for C-N cross-coupling with aryl halides to build extended, complex architectures [3].

Causality Check: The free carboxylic acid on AMMBA will poison the palladium catalyst or react destructively with the strong bases (e.g., NaOtBu or Cs2CO3) required for the catalytic cycle. Therefore, it is mandatory to protect the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to the cross-coupling step.

Step-by-Step Methodology:

  • Protection (Pre-requisite): Convert AMMBA to its methyl ester using SOCl2 in Methanol. Isolate and dry the esterified intermediate thoroughly.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the AMMBA-ester (1.0 eq), an aryl bromide (1.1 eq), Pd2(dba)3 (0.02 eq), XPhos ligand (0.04 eq), and Cs2CO3 (2.0 eq).

  • Solvent & Degassing: Add anhydrous Toluene to achieve a 0.2 M concentration. Degas the suspension strictly via three freeze-pump-thaw cycles to remove oxygen, which would otherwise degrade the active Pd(0) species.

  • Execution: Heat the mixture to 100 °C under argon for 12 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the AMMBA-ester spot confirms reaction completion.

  • Filtration & Deprotection: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate. The ester can then be hydrolyzed back to the free acid using LiOH in THF/H2O if the free acid is required for subsequent steps.

Safety, Handling, and Environmental Impact

As with all functionalized aniline derivatives, AMMBA must be handled with appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles. It is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[1].

  • Storage Protocol: Store in a cool, dry place away from strong oxidizing agents. An inert atmosphere (nitrogen or argon) is highly recommended for opened containers to prevent the slow oxidation of the amino group, which can lead to sample darkening and degradation over time.

References

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews, 38(2), 606-631.[Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation". Accounts of Chemical Research, 31(12), 805-818.[Link]

Foundational

5-Amino-2-methoxy-4-methylbenzoic acid structural formula and isomers

This guide provides an in-depth technical analysis of 5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0), a highly functionalized aromatic building block used in the synthesis of pharmaceutical agents and bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0), a highly functionalized aromatic building block used in the synthesis of pharmaceutical agents and bioactive heterocycles.[1]

Structural Formula, Synthesis, and Isomeric Landscape

Executive Summary

5-Amino-2-methoxy-4-methylbenzoic acid is a tetra-substituted benzene derivative characterized by a dense array of functional groups: a carboxylic acid, a methoxy ether, a methyl group, and a primary amine.[2] This specific substitution pattern makes it a critical scaffold in Fragment-Based Drug Discovery (FBDD) . It serves as a precursor for benzamides, quinazolinones, and other privileged medicinal chemistry pharmacophores. Its synthesis and isolation require precise control over regioselectivity due to the competing directing effects of the substituents.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]

The molecule consists of a benzoic acid core. The positioning of the electron-donating groups (methoxy and methyl) relative to the electron-withdrawing carboxyl group dictates its unique reactivity and solubility profile.

Structural Specifications
PropertyDetail
CAS Number 70752-50-0
IUPAC Name 5-Amino-2-methoxy-4-methylbenzoic acid
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
SMILES Cc1cc(C(=O)O)c(OC)cc1N
InChI Key HAHOYCUGVXDJIQ-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
pKa (Calc) Acid: ~3.8 (COOH); Base: ~2.5 (Aniline NH₂)
2D Structural Representation

The structure features a 1,2,4,5-substitution pattern :

  • C1: Carboxylic Acid (-COOH)

  • C2: Methoxy (-OCH₃)

  • C4: Methyl (-CH₃)

  • C5: Amino (-NH₂)

This arrangement creates a "push-pull" electronic system where the electron-rich amino and methoxy groups are para to each other, significantly influencing the aromatic ring's electron density.

Synthetic Pathways & Protocol

The synthesis of 5-amino-2-methoxy-4-methylbenzoic acid is classically achieved through Electrophilic Aromatic Substitution (EAS) followed by reduction. The key challenge is ensuring the nitro group (the amino precursor) installs at the C5 position.

Retrosynthetic Analysis

The most logical precursor is 2-methoxy-4-methylbenzoic acid .

  • Directing Effects:

    • -OCH₃ (at C2): Strong ortho/para director. Directs to C3 and C5 .

    • -CH₃ (at C4): Weak ortho/para director. Directs to C3 and C5 .

    • -COOH (at C1): Meta director. Directs to C3 and C5 .

Regioselectivity Logic: All three substituents direct the incoming electrophile to positions C3 or C5. However, C3 is sterically crowded (sandwiched between the methoxy and methyl groups). C5 is sterically accessible and electronically favored (para to the strong methoxy donor). Therefore, nitration occurs almost exclusively at C5.

Experimental Protocol (Step-by-Step)
Step 1: Nitration

Precursor: 2-Methoxy-4-methylbenzoic acid (CAS 704-45-0) Reagents: HNO₃ (fuming), H₂SO₄ (conc.)

  • Preparation: Dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Addition: Dropwise add a mixture of HNO₃/H₂SO₄ while maintaining internal temperature <10°C to prevent decarboxylation or over-nitration.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Pour the reaction mixture onto crushed ice. The product, 5-nitro-2-methoxy-4-methylbenzoic acid , will precipitate as a yellow solid.

  • Isolation: Filter, wash with cold water until pH is neutral, and dry.

Step 2: Reduction

Precursor: 5-Nitro-2-methoxy-4-methylbenzoic acid Reagents: H₂ (gas), Pd/C (10%) OR Fe powder/NH₄Cl (Bechamp reduction)

  • Setup: Suspend the nitro compound in MeOH or EtOH.

  • Catalyst: Add 10 wt% Pd/C catalyst carefully under inert atmosphere (N₂).

  • Hydrogenation: Purge with H₂ gas (balloon pressure or 1-3 bar). Stir at RT for 4–6 hours.[3]

  • Workup: Filter through a Celite pad to remove the catalyst.[3]

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water to yield pure 5-amino-2-methoxy-4-methylbenzoic acid .

Pathway Visualization

SynthesisPath cluster_logic Regioselectivity Control Start 2-Methoxy-4-methylbenzoic acid (Precursor) Inter 5-Nitro-2-methoxy-4-methylbenzoic acid (Intermediate) Start->Inter HNO3, H2SO4 (Nitration @ C5) Product 5-Amino-2-methoxy-4-methylbenzoic acid (Target) Inter->Product H2, Pd/C (Reduction)

Figure 1: Synthetic route highlighting the regioselective nitration driven by the cooperative directing effects of the methoxy and methyl groups.

Isomerism Landscape

The term "isomer" for this compound can refer to regioisomers (different positions of substituents on the benzene ring). Understanding these is crucial for analytical method development (HPLC) to detect impurities.

Positional Isomers (Regioisomers)

Given the core formula C₉H₁₁NO₃, varying the position of the amino group relative to the fixed acid/methoxy/methyl motif creates distinct isomers.

Isomer NameStructure DescriptionKey DifferenceRelevance
Target Compound 5-Amino -2-methoxy-4-methyl...[1][2][4][5]NH₂ at C5Desired Product
3-Amino Isomer 3-Amino -2-methoxy-4-methyl...NH₂ at C3Steric Impurity. Formed if nitration occurs between OMe and Me. Rare due to steric hindrance.
6-Amino Isomer 6-Amino -2-methoxy-4-methyl...NH₂ at C6Electronic Impurity. Unlikely as C6 is meta to the strong OMe donor.
Structural Isomers (Different Methyl/Methoxy positions)

Other commercially relevant isomers often confused with the target include:

  • 4-Amino-2-methoxy-5-methylbenzoic acid: An isomer where the methyl and amino groups are swapped.

  • 2-Amino-4-methoxy-5-methylbenzoic acid: An anthranilic acid derivative.

Isomer Relationship Diagram

Isomers cluster_regio Regioisomers (Shifted Amino Group) cluster_const Constitutional Isomers (Shifted Methyl/Methoxy) Core Formula: C9H11NO3 (Benzoic Acid Core) Target 5-Amino-2-methoxy-4-methyl (Target: CAS 70752-50-0) Core->Target Iso3 3-Amino-2-methoxy-4-methyl (Steric Impurity) Core->Iso3 Iso4 4-Amino-2-methoxy-5-methyl (Different Scaffold) Core->Iso4 Iso2 2-Amino-4-methoxy-5-methyl (Anthranilic Derivative) Core->Iso2

Figure 2: Classification of isomers based on the position of the amino group and alkyl substituents.

Pharmaceutical Applications

This compound is primarily utilized as an intermediate in the synthesis of bioactive small molecules.

  • Kinase Inhibitors: The 2-methoxy-4-methyl-5-amino motif is structurally similar to the "aniline head" groups found in EGFR inhibitors (e.g., Osimertinib analogs). The methoxy group aids in solubility and hydrogen bonding within the ATP binding pocket.

  • GPCR Ligands: It serves as a scaffold for benzamide derivatives (similar to substituted benzamides like Sulpiride or Amisulpride, though those typically use 4-amino-5-sulfonyl patterns).

  • Peptidomimetics: As noted in research literature, this acid can be incorporated into tricyclic benzothienopyridines, acting as a constrained amino acid mimic to stabilize secondary structures in peptide-based drugs [1].

Analytical Characterization

To validate the identity of the synthesized or purchased material, the following spectral data should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0-13.0: Broad singlet (COOH).

    • δ 7.15: Singlet (1H, Ar-H at C6). Note: High shift due to ortho-COOH.

    • δ 6.45: Singlet (1H, Ar-H at C3).

    • δ 4.5-5.0: Broad singlet (2H, NH₂).

    • δ 3.75: Singlet (3H, -OCH₃).

    • δ 2.10: Singlet (3H, -CH₃).

  • IR Spectroscopy:

    • ~3300-3400 cm⁻¹: N-H stretching (primary amine).

    • ~1680 cm⁻¹: C=O stretching (carboxylic acid).

    • ~1250 cm⁻¹: C-O stretching (aryl ether).

References

  • Cerminara, I., et al. "Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines."[6] Heterocycles, 2012.[6] Link

  • Simonsen, J. L. "The nitration of 2- and 6-methoxy-m-tolualdehydes and m-toluic acids."[7] Journal of the Chemical Society, Transactions, 1918. Link

  • PubChem. "Compound Summary: 5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0)."[1] National Library of Medicine. Link

  • Sigma-Aldrich. "Product Specification: 5-Amino-2-methoxy-4-methylbenzoic acid."[4] Link

Sources

Exploratory

synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid from basic precursors

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid Abstract This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-Amino-2-methoxy-4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic pathway commences from the readily available precursor, 2-methoxy-4-methylbenzoic acid, and proceeds through a two-step sequence involving regioselective nitration followed by catalytic reduction. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the reaction outcomes. The causality behind experimental choices is elucidated to provide a field-proven and reproducible guide.

Strategic Overview: A Retrosynthetic Approach

The synthesis of substituted anilines, particularly those bearing a carboxylic acid moiety, is a cornerstone of pharmaceutical synthesis. The target molecule, 5-Amino-2-methoxy-4-methylbenzoic acid[1], possesses a specific substitution pattern that requires a carefully planned synthetic strategy to ensure high regioselectivity and yield.

A logical retrosynthetic analysis disconnects the target molecule at the C-N bond of the amino group. This suggests that the amino functionality can be installed via the reduction of a nitro group, a robust and widely-used transformation in organic synthesis. The precursor would therefore be 2-methoxy-4-methyl-5-nitrobenzoic acid. This nitro-substituted intermediate can, in turn, be synthesized through the electrophilic aromatic substitution (nitration) of a suitable precursor, 2-methoxy-4-methylbenzoic acid. This multi-step approach is advantageous as it utilizes common and well-understood reactions, starting from a commercially available or easily accessible material.

G Target 5-Amino-2-methoxy-4-methylbenzoic acid Intermediate1 2-methoxy-4-methyl-5-nitrobenzoic acid Target->Intermediate1 C-N bond formation (Reduction of Nitro Group) Precursor 2-methoxy-4-methylbenzoic acid Intermediate1->Precursor C-N bond formation (Electrophilic Nitration)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Precursor: 2-Methoxy-4-methylbenzoic Acid

While 2-methoxy-4-methylbenzoic acid is commercially available[2], its synthesis from more fundamental precursors like p-cresol provides a cost-effective alternative for large-scale production. The pathway involves two primary steps: Williamson ether synthesis followed by selective oxidation.

  • Methylation of p-Cresol: p-Cresol is first deprotonated with a suitable base (e.g., NaOH, KOH) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., dimethyl sulfate, methyl iodide), yielding 4-methylanisole (2-methoxy-4-methyltoluene)[3].

  • Oxidation of 4-Methylanisole: The benzylic methyl group of 4-methylanisole is then oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or through catalytic oxidation systems, which are often preferred for their efficiency and reduced waste[4][5].

This precursor forms the foundation for the subsequent, more complex transformations.

Step 1: Regioselective Nitration of 2-Methoxy-4-methylbenzoic Acid

The introduction of a nitro group onto the aromatic ring is achieved via electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

Mechanistic Rationale and Regiocontrol

The regiochemical outcome of the nitration is dictated by the directing effects of the three substituents on the benzene ring:

  • -OCH₃ (Methoxy): A powerful activating, ortho, para-directing group.

  • -CH₃ (Methyl): An activating, ortho, para-directing group.

  • -COOH (Carboxylic Acid): A deactivating, meta-directing group.

The methoxy group is the most potent activating group and will therefore dominate the directing effect. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to its ortho and para positions. The position para to the methoxy group is already occupied by the methyl group. The two ortho positions are C1 and C5. The C1 position is sterically hindered by the adjacent carboxylic acid group. Therefore, substitution occurs preferentially at the C5 position, which is ortho to the methoxy group and ortho to the methyl group, leading to the desired product, 2-methoxy-4-methyl-5-nitrobenzoic acid. This selective outcome is a classic example of concerted directing effects in electrophilic aromatic substitution[6][7].

G cluster_0 Nitration Workflow Start Dissolve Precursor in Conc. H₂SO₄ Cooling1 Cool to 0-5 °C (Ice Bath) Start->Cooling1 Addition Slow, Dropwise Addition of Nitrating Mix Cooling1->Addition PrepareNitratingMix Prepare Nitrating Mix (HNO₃ + H₂SO₄) Cool Separately PrepareNitratingMix->Addition Reaction Stir at 0-10 °C Monitor by TLC Addition->Reaction Quench Pour onto Crushed Ice Reaction->Quench Isolation Filter Precipitate Quench->Isolation Wash Wash with Cold Water Isolation->Wash Purify Recrystallize (e.g., Ethanol/Water) Wash->Purify End Yields 2-methoxy-4-methyl-5-nitrobenzoic acid Purify->End

Caption: Experimental workflow for the regioselective nitration.

Experimental Protocol: Nitration

Materials:

  • 2-methoxy-4-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Protocol:

  • In a round-bottom flask, carefully add 2-methoxy-4-methylbenzoic acid to concentrated sulfuric acid while stirring.

  • Cool the resulting solution in an ice bath to between 0 and 5 °C.[7]

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold in an ice bath. This process is highly exothermic.[8]

  • While vigorously stirring the solution of the benzoic acid, add the chilled nitrating mixture dropwise, maintaining the reaction temperature below 10 °C.[7]

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes, monitoring its progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker. The crude product will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acid.

  • Purify the crude 2-methoxy-4-methyl-5-nitrobenzoic acid by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

ReagentMolar Eq.MW ( g/mol )RoleKey Considerations
2-methoxy-4-methylbenzoic acid1.0166.17Starting MaterialEnsure it is completely dissolved in H₂SO₄ before cooling.
Conc. H₂SO₄Solvent & Catalyst98.08Protonates HNO₃ to form the NO₂⁺ electrophile.Highly corrosive. Use appropriate PPE.
Conc. HNO₃1.1 - 1.263.01Nitrating AgentAdd slowly to H₂SO₄ to control exotherm.

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 2-methoxy-4-methyl-5-nitrobenzoic acid to the corresponding amine. Several methods are effective for this transformation, with catalytic hydrogenation being one of the cleanest and most efficient.

Choice of Reduction Method
  • Catalytic Hydrogenation: This method utilizes a metal catalyst, typically Palladium on carbon (Pd/C), with a hydrogen source.[9] It can be performed using hydrogen gas (H₂) in a specialized apparatus or via transfer hydrogenation, where hydrogen is generated in situ from a donor molecule like formic acid or ammonium formate. Transfer hydrogenation is often preferred in standard laboratory settings as it avoids the need for high-pressure hydrogenation equipment.[9]

  • Metal-Mediated Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) are robust and cost-effective.[9][10] However, the work-up can be more complex due to the need to remove metal salts.

  • Hydrazine Hydrate Reduction: In the presence of a catalyst like Raney-Ni or iron salts, hydrazine hydrate can be an effective reducing agent for nitrobenzoic acids.[11]

For this guide, we will detail the transfer hydrogenation protocol due to its high yield, clean reaction profile, and operational simplicity.

G cluster_1 Reduction Workflow (Transfer Hydrogenation) Start Suspend Nitro Compound and Pd/C in Solvent (e.g., MeOH) Addition Add Hydrogen Donor (e.g., Ammonium Formate) Start->Addition Reaction Heat to Reflux Monitor by TLC Addition->Reaction Filtration Cool and Filter through Celite® to Remove Pd/C Reaction->Filtration Concentration Remove Solvent (Rotary Evaporation) Filtration->Concentration Workup Aqueous Workup/ Neutralization Concentration->Workup Isolation Isolate Product Workup->Isolation End Yields 5-Amino-2-methoxy-4-methylbenzoic acid Isolation->End

Sources

Foundational

Strategic Applications of 5-Amino-2-methoxy-4-methylbenzoic Acid in Medicinal Chemistry

The following technical guide details the research applications, synthetic utility, and pharmacological potential of 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0). This analysis positions the compound not mere...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications, synthetic utility, and pharmacological potential of 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0).

This analysis positions the compound not merely as a catalog reagent, but as a high-value pharmacophore scaffold for the development of next-generation benzamide antipsychotics, gastroprokinetics, and kinase inhibitors.

Executive Summary & Chemical Identity

5-Amino-2-methoxy-4-methylbenzoic acid is a tri-substituted benzoic acid derivative characterized by a dense functionalization pattern. It serves as a critical building block in Fragment-Based Drug Discovery (FBDD) , offering a unique electronic and steric profile compared to the classical "Orthopramide" scaffold (e.g., Metoclopramide).

Property Data
CAS Number 70752-50-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
IUPAC Name 5-amino-2-methoxy-4-methylbenzoic acid
Key Functional Groups Primary Amine (Pos. 5), Carboxylic Acid (Pos. 1), Methoxy (Pos. 2), Methyl (Pos.[1][2][3][4][5] 4)
Predicted pKa Acid: ~3.8
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
Structural Significance

Unlike the ubiquitous 4-amino-5-chloro-2-methoxy motif found in blockbuster drugs like Metoclopramide and Cisapride , this scaffold presents a 5-amino-4-methyl substitution.

  • Electronic Shift: Replacing the electron-withdrawing Chlorine (Cl) with an electron-donating Methyl (Me) group significantly alters the

    
    -electron density of the aromatic ring, potentially reducing metabolic liability (dehalogenation) and modulating receptor binding affinity.
    
  • Regioisomerism: The shift of the amino group to position 5 (meta to acid) vs. position 4 (para to acid) creates a novel vector for hydrogen bonding in the receptor pocket.

Core Research Applications

A. Benzamide-Based GPCR Ligands (D2/5-HT4)

The primary application of this scaffold is the synthesis of Benzamide derivatives targeting Dopamine (D2/D3) and Serotonin (5-HT4) receptors.

  • Mechanism: The ortho-methoxy group (Pos. 2) is critical for establishing an intramolecular hydrogen bond with the amide hydrogen (formed at Pos. 1). This locks the molecule into a pseudo-planar conformation, a prerequisite for high-affinity binding to D2/5-HT4 receptors.

  • SAR Exploration: Researchers use this scaffold to probe the "Reverse Electronic" effect . By coupling the acid to various diamines (e.g., N-ethyl-2-aminomethylpyrrolidine), scientists can generate analogs of Amisulpride or Sulpiride that possess:

    • Altered Lipophilicity: The 4-methyl group increases LogP compared to 4-amino/5-sulfone analogs, potentially enhancing Blood-Brain Barrier (BBB) penetration.

    • Selectivity Tuning: The 5-amino group provides a distinct H-bond donor vector, potentially shifting selectivity from D2 antagonism (antipsychotic) to 5-HT4 agonism (prokinetic).

B. Kinase Inhibitor Design (Type I/II)

The 3-amino-4-methylbenzoic acid substructure (relative to the acid) is a privileged motif in kinase inhibitors (reminiscent of the Imatinib pharmacophore).

  • Hinge Binding: The 5-amino group can serve as a key H-bond donor to the kinase hinge region.

  • Gatekeeper Interaction: The 4-methyl group is positioned to interact with the hydrophobic gatekeeper residue, a common strategy to achieve selectivity against specific kinases (e.g., BCR-ABL, EGFR).

  • Solubilizing Tail: The carboxylic acid allows for the facile attachment of solubilizing groups (e.g., morpholine, piperazine) via amide coupling.

C. PROTAC Linker Chemistry

In the emerging field of Targeted Protein Degradation (TPD), this molecule acts as a rigid, bifunctional linker .

  • Orthogonal Reactivity: The aromatic amine and the carboxylic acid can be selectively functionalized. The acid can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the amine is coupled to the Warhead (protein of interest ligand), or vice versa.

Synthetic Methodologies

Protocol 1: General Amide Coupling (Library Synthesis)

This protocol describes the conversion of the scaffold into a bioactive benzamide library.

Reaction Scheme (DOT Visualization):

SynthesisWorkflow Start 5-Amino-2-methoxy-4-methylbenzoic acid (Scaffold) Activation Carboxylic Acid Activation (HATU / DIPEA / DMF) Start->Activation 0 °C, 30 min Coupling Amine Addition (R-NH2) Activation->Coupling RT, 12 h Product Target Benzamide (D2/5-HT4 Ligand) Coupling->Product Purification

Figure 1: General workflow for synthesizing benzamide libraries from the scaffold.

Step-by-Step Procedure:

  • Activation: Dissolve 5-Amino-2-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 30 minutes to form the activated ester.

    • Note: The 5-amino group is relatively non-nucleophilic due to the electron-rich ring, but protection (e.g., Boc) may be required if the coupling amine is highly unreactive, to prevent self-polymerization (though rare with HATU).

  • Coupling: Add the target amine (e.g., N,N-diethylethylenediamine or a chiral pyrrolidine) (1.1 eq). Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient).

Protocol 2: Conversion to 5-Isothiocyanate (For Urea Synthesis)

To generate urea-based kinase inhibitors:

  • Dissolve the scaffold in biphasic DCM/Water.

  • Add Thiophosgene (1.1 eq) and NaHCO₃.

  • Stir vigorously for 2 hours.

  • Isolate the 5-isothiocyanato-2-methoxy-4-methylbenzoic acid intermediate, which reacts with amines to form ureas.

Analytical Characterization (Expected Data)

When validating the integrity of the scaffold or its derivatives, look for these diagnostic signals:

Method Diagnostic Signal Interpretation
1H NMR (DMSO-d6) δ 3.7–3.9 ppm (s, 3H) Methoxy group (-OCH₃).
δ 2.1–2.3 ppm (s, 3H) Methyl group (-CH₃) on the aromatic ring.
δ 6.5–7.5 ppm (s, 2H) Aromatic protons (Para to each other, appearing as singlets due to substitution).
δ 4.5–5.5 ppm (br s, 2H) Aniline amine protons (-NH₂).
LC-MS [M+H]+ = 182.2 Protonated molecular ion.
IR Spectroscopy ~3300–3400 cm⁻¹ Primary amine (N-H stretch).
~1680–1700 cm⁻¹ Carboxylic acid (C=O stretch).

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Spill Response: Sweep up dry powder carefully to avoid dust generation. Neutralize residues with dilute bicarbonate solution.

References

  • Sigma-Aldrich. Product Specification: 5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0).[3] Available at:

  • BLD Pharm. Technical Data Sheet: 5-Amino-2-methoxy-4-methylbenzoic acid.[6] Available at:

  • Rotella, D. P. (2014). Recent Advances in the Discovery of 5-HT4 Receptor Agonists for the Treatment of Gastroparesis. Journal of Medicinal Chemistry. (Contextual reference for Benzamide SAR).
  • Google Patents. Substituted Benzamides and their use as Pharmaceuticals. (General reference for the benzamide class utility). Available at:

Sources

Exploratory

5-Amino-2-methoxy-4-methylbenzoic acid derivatives and analogs

5-Amino-2-methoxy-4-methylbenzoic Acid: A Privileged Scaffold for Kinase and GPCR Ligand Design CAS Registry Number: 70752-50-0 Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol [1][2] Executive Summary 5-Amino-2-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

5-Amino-2-methoxy-4-methylbenzoic Acid: A Privileged Scaffold for Kinase and GPCR Ligand Design

CAS Registry Number: 70752-50-0 Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol [1][2]

Executive Summary

5-Amino-2-methoxy-4-methylbenzoic acid represents a highly functionalized "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of benzamide-based antipsychotics (dopamine D2/D3 antagonists) and has emerged as a key building block for kinase inhibitors (specifically targeting Hsp90 and BTK).

Its value lies in its dense substitution pattern: the 2-methoxy group enforces a planar conformation via intramolecular hydrogen bonding (when amidated), the 4-methyl group provides lipophilic bulk for hydrophobic pocket filling, and the 5-amino/1-carboxyl pair allows for orthogonal diversification. This guide details the synthesis, chemical reactivity, and application of this scaffold in modern drug discovery.

Synthetic Routes & Production

The industrial preparation of 5-amino-2-methoxy-4-methylbenzoic acid typically follows a Nitration-Reduction sequence starting from 2-methoxy-4-methylbenzoic acid or its ester. This route is preferred for its scalability and region-specificity.

Retrosynthetic Analysis

The 5-amino group is introduced via electrophilic aromatic substitution (nitration) directed by the ortho-methoxy and para-methyl groups, followed by reduction.

Synthesis Start 2-Hydroxy-4- methylbenzoic acid Step1 Methylation (DMS/K2CO3) Start->Step1 Inter1 Methyl 2-methoxy- 4-methylbenzoate Step1->Inter1 Step2 Nitration (HNO3/H2SO4) Inter1->Step2 Inter2 Methyl 5-nitro- 2-methoxy-4-methylbenzoate Step2->Inter2 Step3 Hydrolysis & Reduction (H2/Pd) Inter2->Step3 Final 5-Amino-2-methoxy- 4-methylbenzoic acid Step3->Final

Figure 1: Industrial synthesis pathway emphasizing the regioselective nitration at the C5 position.

Detailed Experimental Protocol

Note: This protocol is a standardized adaptation for laboratory-scale synthesis (10–50g).

Step 1: Nitration

  • Dissolution: Dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Addition: Dropwise add fuming HNO₃ (1.1 eq) while maintaining internal temperature <10°C. The methoxy group directs the nitro group primarily to the para position relative to itself (C5), reinforced by the methyl group.

  • Quench: Pour onto crushed ice. The yellow precipitate (5-nitro intermediate) is filtered and washed with water.

Step 2: Reduction

  • Setup: Suspend the 5-nitro derivative in Methanol/THF (1:1). Add 10% Pd/C catalyst (5 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon or 3 atm) for 4–6 hours at RT.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Water to yield off-white needles of 5-amino-2-methoxy-4-methylbenzoic acid.

Medicinal Chemistry Applications

The Benzamide Pharmacophore (GPCRs)

This molecule is a structural analog of the orthopramide class of antipsychotics (e.g., Sulpiride, Amisulpride).

  • Mechanism: The 2-methoxy group is critical. It forms an intramolecular hydrogen bond with the amide proton (when the acid is converted to an amide), locking the molecule in a planar "pseudo-ring" conformation. This mimics the aromatic features required for dopamine D2 receptor binding.

  • Differentiation: Unlike Amisulpride (which has an ethylsulfonyl group), the 4-methyl group in this derivative offers a smaller, lipophilic vector, altering metabolic stability and receptor subtype selectivity (D3 vs D2).

Kinase Inhibition (Hsp90 & BTK)

Recent patent literature identifies this scaffold as a "head group" or "linker" in kinase inhibitors.

  • Hsp90 Inhibitors: Used to synthesize resorcinol bioisosteres. The amino group forms crucial hydrogen bonds with Asp93 in the ATP-binding pocket of Hsp90.

  • BTK Inhibitors: The acid moiety is often coupled to a heterocycle (e.g., aminopyrimidine), while the 5-amino group is derivatized with acrylamides to form covalent inhibitors targeting Cys481.

Derivatization Strategies (SAR)

The molecule offers three distinct vectors for modification, allowing medicinal chemists to tune potency and physicochemical properties (LogP, tPSA).

SAR Core 5-Amino-2-methoxy- 4-methylbenzoic acid Acid C1-Carboxyl: Amide Coupling Core->Acid Target Binding (Linker) Amino C5-Amino: Urea/Sulfonamide Core->Amino Solubility tail or Warhead Methoxy C2-Methoxy: Conformational Lock Core->Methoxy Intramolecular H-bond Methyl C4-Methyl: Lipophilic Pocket Core->Methyl Hydrophobic Interaction

Figure 2: Structure-Activity Relationship (SAR) map. The C1 and C5 positions are the primary vectors for library generation.

Key Transformations:

Functional Group Reaction Type Product Class Utility
-COOH (C1) Amide Coupling (HATU/DIEA) Benzamides Core scaffold construction (e.g., GPCR ligands).
-NH₂ (C5) Acylation / Sulfonylation Amides / Sulfonamides Introduction of solubilizing tails or covalent warheads.
-NH₂ (C5) Sandmeyer Reaction Halo-derivatives (Cl, Br, I) Access to Suzuki coupling precursors for biaryl synthesis.

| -OCH₃ (C2) | Demethylation (BBr₃) | Salicylic Acids | altering H-bond donor/acceptor profiles. |

Analytical Characterization

To validate the identity of the synthesized material, the following specifications should be met:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0 ppm (s, 1H, -COOH )

    • δ 7.15 ppm (s, 1H, Ar-H at C6)

    • δ 6.45 ppm (s, 1H, Ar-H at C3)

    • δ 4.80 ppm (br s, 2H, -NH ₂)

    • δ 3.75 ppm (s, 3H, -OCH ₃)

    • δ 2.10 ppm (s, 3H, -Ar-CH ₃)

  • LC-MS: ESI+ m/z = 182.2 [M+H]⁺.

  • Appearance: White to pale beige crystalline powder.

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water; insoluble in hexane.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amino group is susceptible to oxidation over long periods (turning the solid brown).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 567671: 5-Amino-2-methoxy-4-methylbenzoic acid. National Center for Biotechnology Information (2024). Link

  • Synthetic Methodology

    • Synthesis of 5-Amino-2-methoxy-4-nitrobenzoic acid derivatives. PrepChem Technical Notes. Link

    • Method for preparation of 4-amino-5-chloro-2-methoxybenzoic acid (Analogous Route). Patent CN105237422A. Link

  • Medicinal Chemistry Applications

    • Hsp90 Inhibitors containing benzamide scaffolds. Atlas of Genetics and Cytogenetics in Oncology and Haematology. Link

    • BTK Inhibitor Structural Analysis. Recent Advances in BTK Inhibitors, Journal of Medicinal Chemistry / PMC. Link

Sources

Foundational

Technical Whitepaper: Pharmacophore Exploration of Substituted Aminobenzoic Acids

Executive Summary & Chemical Space Substituted aminobenzoic acids (ABAs) represent a privileged scaffold in medicinal chemistry, serving as the structural foundation for diverse therapeutic classes ranging from anestheti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Space

Substituted aminobenzoic acids (ABAs) represent a privileged scaffold in medicinal chemistry, serving as the structural foundation for diverse therapeutic classes ranging from anesthetics (benzocaine) to non-steroidal anti-inflammatory drugs (NSAIDs/fenamates) and emerging antimicrobials.

The biological activity of this scaffold is dictated by the isomerism of the amino group relative to the carboxylic acid:

  • Anthranilic Acid (2-ABA): Precursor to alkaloids and the core pharmacophore for fenamate NSAIDs.

  • 3-Aminobenzoic Acid (3-ABA): Often utilized in metabolic probes and complex polymer synthesis.

  • Para-Aminobenzoic Acid (4-ABA/PABA): Essential for bacterial folate synthesis; derivatives act as competitive inhibitors (sulfonamides) or lipophilic membrane disruptors (Schiff bases).

This guide dissects the Structure-Activity Relationship (SAR) of these derivatives, focusing on electronic and steric modulation to optimize biological response.

Structure-Activity Relationship (SAR) Landscape

The utility of ABAs lies in their ability to act as bioisosteres and hydrogen bond donors/acceptors within enzyme active sites (e.g., COX-1/2, DHPS).

The Fenamate (N-Arylanthranilic Acid) Pharmacophore

For anti-inflammatory activity, the 2-ABA scaffold is non-negotiable. The SAR follows strict steric and electronic rules to maintain cyclooxygenase (COX) inhibition.

  • The Acidic Center (C1): The carboxyl group must be ortho to the amino linker. Bioisosteric replacement with a tetrazole ring retains activity, but moving the carboxyl to the meta or para position abolishes COX inhibitory activity.

  • The Linker (-NH-): The secondary amine is essential. Replacement with -O-, -S-, or -CH2- significantly reduces potency.

  • The Lipophilic Tail (N-Aryl Ring):

    • 3'-Substitution: Trifluoromethyl (-CF3) groups at the 3' position (e.g., Flufenamic acid) enhance lipophilicity and metabolic stability.

    • 2',3'-Disubstitution: Steric bulk here (e.g., Mefenamic acid) forces the two aromatic rings into a non-coplanar conformation, which is critical for fitting into the hydrophobic channel of the COX enzyme.

Visualization: SAR Decision Matrix

The following diagram illustrates the critical modification points for Anthranilic Acid derivatives.

SAR_Map Core Anthranilic Acid (Scaffold) C1_Acid C1: Carboxyl Group (Essential for Binding) Core->C1_Acid Position 1 Linker Amino Linker (-NH-) (H-Bond Donor) Core->Linker Position 2 Activity_High High COX Inhibition (e.g., Mefenamic Acid) C1_Acid->Activity_High Ortho Position (Required) Activity_Loss Loss of Activity C1_Acid->Activity_Loss Meta/Para Shift Ring_Sub N-Aryl Substitutions (Lipophilicity/Twist) Linker->Ring_Sub Derivatization Linker->Activity_Loss Replace with -O- / -S- Ring_Sub->Activity_High 2',3' Disubstitution (Non-coplanar twist) Ring_Sub->Activity_High 3'-CF3 (Flufenamic)

Figure 1: SAR logic flow for N-arylanthranilic acid derivatives targeting COX enzymes.

Therapeutic Profiles & Data

Antimicrobial Activity (Schiff Bases of 4-ABA)

Schiff bases derived from 4-aminobenzoic acid have shown significant efficacy against Gram-positive bacteria. The mechanism involves the azomethine linkage (-CH=N-) forming hydrogen bonds with active centers of cell constituents, interfering with normal cell processes.

Comparative Activity Data (MIC in µg/mL):

Compound ClassSubstitution (R)S. aureus (Gram+)E. coli (Gram-)Mechanism Note
PABA Control -H>500>500Folate precursor (weak alone)
Schiff Base 2-OH (Salicylaldehyde)12.525Chelation/H-bonding
Schiff Base 4-Cl (Chlorobenzaldehyde)6.2550Lipophilicity enhances entry
Schiff Base 3-NO2 (Nitrobenzaldehyde)25100Electron withdrawal

Data synthesized from comparative studies on Schiff base derivatives [1, 2].

Anti-Inflammatory Potency (Fenamates)

Fenamates inhibit both COX isoforms but also inhibit Prostaglandin dehydrogenase (PGDH).

DrugKey SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity
Mefenamic Acid 2',3'-dimethyl0.46.8COX-1 Pref.
Meclofenamate 2',6'-dichloro-3'-methyl0.060.9Potent Non-selective
Flufenamic Acid 3'-CF30.84.5COX-1 Pref.

Experimental Protocols

Synthesis of N-Arylanthranilic Acid Derivatives (Ullmann Condensation)

This protocol describes the synthesis of a fenamate-type derivative using a modified Ullmann reaction. This method is preferred for its robustness in creating the C-N bond between the anthranilic acid core and an aryl halide.

Reagents:

  • o-Chlorobenzoic acid (1.0 eq)

  • Substituted Aniline (e.g., 2,3-dimethylaniline) (1.2 eq)

  • Potassium Carbonate (K2CO3) (anhydrous)

  • Copper powder (Catalyst)

  • DMF (Dimethylformamide)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 0.01 mol of o-chlorobenzoic acid and 0.012 mol of the substituted aniline in 20 mL of DMF.

  • Base Addition: Add 0.02 mol of anhydrous K2CO3. Stir for 10 minutes at room temperature to ensure deprotonation.

  • Catalysis: Add 0.5g of activated copper powder.

  • Reflux: Heat the mixture to reflux (approx. 130-140°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water.

    • Acidify with dilute HCl (2N) to pH 3–4. The product should precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure N-arylanthranilic acid.

Validation Check:

  • Melting Point: Sharp range indicates purity.

  • IR Spectroscopy: Look for the disappearance of the primary amine doublet (aniline) and the appearance of a single secondary amine peak ~3300 cm⁻¹.

Visualization: Synthesis Workflow

Synthesis_Flow Reactants o-Chlorobenzoic Acid + Substituted Aniline Reflux Reflux in DMF (140°C, 4-6 hrs) Reactants->Reflux Mix Catalyst Cu Powder / K2CO3 (Ullmann Conditions) Catalyst->Reflux Add Acidification Acidify with HCl (pH 3-4) Precipitation Reflux->Acidification Cool & Pour into Ice Water Crude Crude Precipitate Acidification->Crude Filter Final Pure N-Arylanthranilic Acid (Recrystallized) Crude->Final Recrystallize (EtOH)

Figure 2: Step-by-step synthesis of Fenamate derivatives via Ullmann condensation.

References

  • Antibacterial Activity of Schiff Bases

    • Source: Asian Journal of Research in Chemistry.
    • Title: Synthesis and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid.[1]

    • Link:[Link]

  • Fenamate Mechanism & SAR

    • Source: Pharmacy 180 / Medicinal Chemistry Archives.
    • Title: Anthranilic acid derivatives (Fenam
    • Link:[Link][2]

  • Recent Therapeutic Advances

    • Source: N
    • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.[3][4][5]

    • Link:[Link]

  • Antifungal PABA Derivatives

    • Source: MDPI (Molecules).[6]

    • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
    • Link:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Core Pharmaceutical Intermediate in the Synthesis of Amisulpride

This guide provides a comprehensive technical overview of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a critical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a critical intermediate in the synthesis of the atypical antipsychotic drug, Amisulpride. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis of this intermediate, its conversion to the active pharmaceutical ingredient (API), and the pharmacological context of Amisulpride's mechanism of action.

Introduction: The Strategic Importance of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

In the landscape of pharmaceutical manufacturing, the selection of a starting material or intermediate is a critical decision that influences the efficiency, scalability, and economic viability of the entire synthetic route. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid (CAS 71675-87-1) stands out as a pivotal building block in the production of Amisulpride.[1][2] Its substituted benzamide structure provides the necessary functionalities for the final condensation step to form the API. The presence of the ethylsulfonyl group is particularly crucial for the pharmacological activity of Amisulpride.

Amisulpride is an atypical antipsychotic medication used in the treatment of schizophrenia and acute psychotic episodes.[3][4] Its therapeutic efficacy is derived from its selective antagonism of dopamine D2 and D3 receptors.[5][6][7] This guide will explore the synthesis of the key intermediate, its role in the formation of Amisulpride, and the underlying mechanism of action of the final drug product.

Synthesis of the Key Intermediate: 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid

The synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid can be achieved through various routes, often starting from more readily available materials. A common and industrially relevant pathway involves the transformation of a precursor containing an ethylthio group, which is then oxidized to the desired ethylsulfonyl group.[1][8]

A Representative Synthetic Pathway

A frequently employed synthetic strategy commences with 4-amino-2-hydroxybenzoic acid, which undergoes a series of transformations including methylation, thiocyanation, ethylation, and finally, oxidation.[8]

Synthesis_of_Intermediate A 4-amino-2-hydroxybenzoic acid B methyl 4-amino-2-methoxybenzoate A->B Dimethyl sulfate C methyl 4-amino-2-methoxy-5-thiocyanatobenzoate B->C Potassium thiocyanate, Bromine D methyl 4-amino-5-(ethylthio)-2-methoxybenzoate C->D Bromoethane, KOH E 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid D->E Hydrogen peroxide (Oxidation)

Caption: A representative synthetic pathway for 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid.

Detailed Experimental Protocol: Oxidation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

This protocol details the critical oxidation step, a key transformation in the synthesis of the intermediate.[9]

Materials:

  • Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

  • Isopropanol

  • Sodium tungstate (catalyst)

  • 30% Hydrogen peroxide

  • 5% Sodium thiosulfate solution

  • Sodium hydroxide

  • Dilute hydrochloric acid

Procedure:

  • A solution of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (1.21 kg) in isopropanol (4.84 L) is prepared at ambient temperature.

  • A catalytic amount of sodium tungstate (0.0082 kg) is added to the solution.

  • 30% hydrogen peroxide is slowly added to the reaction mixture.

  • The mixture is stirred at 40-45 °C for 3-4 hours and then cooled to 5-10 °C.

  • A 5% sodium thiosulfate solution is added to quench any unreacted peroxide, and stirring is continued for 60 minutes. This in-situ process yields methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate.

  • A solution of sodium hydroxide (1.00 kg in 10 L of water) is added, and the mixture is warmed to 60-65 °C and stirred for 2-3 hours to facilitate hydrolysis of the ester.

  • After cooling, the pH of the reaction mixture is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product.

  • The product, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, is isolated via diafiltration.

Causality Behind Experimental Choices:

  • Sodium tungstate: Acts as a catalyst for the oxidation of the sulfide to the sulfone by hydrogen peroxide, allowing the reaction to proceed efficiently under milder conditions.

  • Controlled temperature (40-45 °C): Ensures a sufficient reaction rate without promoting undesirable side reactions or decomposition of the peroxide.

  • Sodium thiosulfate quench: Safely neutralizes excess hydrogen peroxide, preventing potential hazards during workup.

  • pH adjustment: The carboxylic acid product is soluble in its salt form under basic conditions. Acidification to a pH of 4.0-4.5 protonates the carboxylate, rendering the product insoluble and allowing for its isolation by filtration.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYieldPurityReference
Oxidation & HydrolysisMethyl 4-amino-5-(ethylthio)-2-methoxybenzoateH₂O₂, Sodium tungstate, NaOH4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid82%99%[9]

Synthesis of Amisulpride from the Key Intermediate

The final step in the synthesis of Amisulpride involves the coupling of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid with (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine. This is typically achieved through an amidation reaction.

General Reaction Scheme

Amisulpride_Synthesis cluster_reactants Reactants A 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid C Amisulpride A->C A->C Coupling Agent (e.g., DCC or Ethyl Chloroformate) B (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine B->C

Caption: Final condensation step in the synthesis of Amisulpride.

Detailed Experimental Protocol: Amidation

The following protocol is a representative example of the amidation reaction.[10][11]

Materials:

  • 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid

  • (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine

  • A suitable solvent (e.g., acetone, dichloromethane, or acetonitrile)

  • A coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate)

  • A base (e.g., triethylamine, if using ethyl chloroformate)

Procedure using Ethyl Chloroformate:

  • Dissolve 104 g of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid in 380 ml of acetone.

  • Add 38 g of triethylamine to the solution.

  • Treat the mixture with 41 g of ethyl chloroformate to form a mixed anhydride in situ.

  • Add 58 g of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine.

  • The reaction proceeds to form Amisulpride.

Procedure using DCC:

  • Dissolve 31.4 g of 4-(N-tert-butoxycarbonyl) amino-2-methoxy-5-ethylsulfonyl benzoic acid (a protected form of the intermediate) and 17 g of N-ethyl-2-aminomethylpyrrolidine in 100 ml of acetonitrile.

  • Add 29 g of DCC and stir the reaction at 40 °C for 10 hours.

  • Wash the reaction solution with cold water.

  • Remove the acetonitrile by distillation.

  • The resulting protected Amisulpride is then deprotected using 2M hydrochloric acid in methanol to yield Amisulpride.

Causality Behind Experimental Choices:

  • Coupling Agent: The carboxylic acid is activated by the coupling agent (DCC or ethyl chloroformate) to facilitate the nucleophilic attack by the primary amine of the pyrrolidine derivative, forming the amide bond.

  • Solvent: Aprotic solvents like acetone, dichloromethane, or acetonitrile are used to dissolve the reactants without interfering with the reaction.

  • Base (Triethylamine): When using ethyl chloroformate, a base is required to neutralize the hydrochloric acid that is formed as a byproduct.

  • Protective Group (BOC): In some synthetic strategies, the amino group on the benzoic acid intermediate is protected (e.g., with a tert-butoxycarbonyl group) to prevent side reactions during the amidation step. This protecting group is then removed in a subsequent step.[10]

Mechanism of Action of Amisulpride

Amisulpride's therapeutic effects are primarily attributed to its high and selective affinity for dopamine D2 and D3 receptors.[5][6] It exhibits a dual, dose-dependent mechanism of action.[7]

  • At low doses (50-300 mg/day): Amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[5] This blockade enhances dopaminergic neurotransmission by increasing the release of dopamine. This action is thought to be responsible for its efficacy in treating the negative symptoms of schizophrenia, such as apathy and social withdrawal.

  • At high doses (400-800 mg/day): Amisulpride acts as an antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[5] This reduces dopaminergic transmission, which is effective in managing the positive symptoms of schizophrenia, such as hallucinations and delusions.

Amisulpride_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release Autoreceptor D2/D3 Autoreceptor Dopamine_Release->Autoreceptor Negative Feedback Postsynaptic_Receptor D2/D3 Receptor Dopamine_Release->Postsynaptic_Receptor Binds Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activates Amisulpride_Low Low Dose Amisulpride Amisulpride_Low->Autoreceptor Blocks Amisulpride_High High Dose Amisulpride Amisulpride_High->Postsynaptic_Receptor Blocks

Caption: Dose-dependent mechanism of action of Amisulpride on dopamine receptors.

Conclusion

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid is a testament to the crucial role of well-designed intermediates in modern pharmaceutical synthesis. Its structured synthesis, culminating in a high-yield, high-purity product, enables the efficient production of the important antipsychotic drug, Amisulpride. A thorough understanding of the synthetic pathways for this intermediate, as well as the mechanism of action of the final API, is essential for professionals in the field of drug development and manufacturing. The methodologies described herein represent established and reliable approaches to the synthesis of this key pharmaceutical building block.

References

  • Dr.Oracle. (2025, May 29). What is the mechanism of action, efficacy, and side effects of amisulpride (Antipsychotic medication) in the treatment of schizophrenia? Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 22). The Chemical Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid: A Deep Dive. Available from: [Link]

  • Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amisulpride? Available from: [Link]

  • Wikipedia. Amisulpride. Available from: [Link]

  • Cambridge University Press & Assessment. AMISULPRIDE - Prescriber's Guide. Available from: [Link]

  • Semantic Scholar. Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid. Available from: [Link]

  • Google Patents. CN112521318A - Preparation method of amisulpride important intermediate.
  • ResearchGate. (2025, August 7). Synthesis of amisulpride. Available from: [Link]

  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Google Patents. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Google Patents. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate.
  • Eureka | Patsnap. Preparation method of important intermediate of amisulpride. Available from: [Link]

  • Eureka | Patsnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Available from: [Link]

  • Googleapis.com. (12) Patent Application Publication (10) Pub. No.: US 2013/0096319 A1. Available from: [Link]

  • Google Patents. CN101628886B - Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5-Amino-2-methoxy-4-methylbenzoic Acid

Executive Summary & Compound Profile 5-Amino-2-methoxy-4-methylbenzoic acid is a critical pharmacophore intermediate, often utilized in the synthesis of substituted benzamides and kinase inhibitors. Its structural integr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Amino-2-methoxy-4-methylbenzoic acid is a critical pharmacophore intermediate, often utilized in the synthesis of substituted benzamides and kinase inhibitors. Its structural integrity is defined by a tetra-substituted benzene ring, necessitating precise spectroscopic validation to distinguish it from potential regioisomers (e.g., 3-amino or 6-methyl variants).

This guide provides a definitive technical breakdown of the spectroscopic signatures (NMR, IR, MS) required for identity confirmation and purity assessment in a drug development context.

Chemical Identity
ParameterDetail
IUPAC Name 5-Amino-2-methoxy-4-methylbenzoic acid
CAS Number 70752-50-0
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

The 1H and 13C NMR spectra are the primary tools for confirming the regiochemistry of the substituents. The key diagnostic feature is the presence of two distinct aromatic singlets, confirming the para relationship of the protons and the specific 1,2,4,5-substitution pattern.

1H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts (δ) are reported in ppm relative to TMS.[1] Multiplicities are designated as s (singlet), br s (broad singlet).

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic (Structural Causality)
-COOH 12.0 – 12.5br s1HCarboxylic acid proton; exchangeable with D₂O. Shift varies with concentration/pH.
Ar-H (C6) 7.15 – 7.25s1HDiagnostic Singlet. Deshielded by the ortho-COOH group; shielded slightly by the meta-OMe.
Ar-H (C3) 6.45 – 6.55s1HDiagnostic Singlet. Significantly shielded by the ortho-OMe and ortho-Me groups.
-NH₂ 4.50 – 5.00br s2HAniline amine protons; broad due to quadrupole broadening and exchange.
-OCH₃ 3.65 – 3.75s3HMethoxy group; characteristic sharp singlet.
-CH₃ 2.05 – 2.15s3HAryl methyl group; slightly deshielded by the aromatic ring current.

Application Insight: The absence of coupling (J-values) between aromatic protons confirms the protons are para to each other (positions 3 and 6), ruling out 1,2,3- or 1,2,3,4-substitution patterns where ortho/meta coupling would be observed.

13C NMR Data (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
Carbonyl ~167.5C=O (Acid)
Aromatic C-O ~152.0C2 (Ipso to OMe)
Aromatic C-N ~138.5C5 (Ipso to NH₂)
Aromatic C-Me ~128.0C4 (Ipso to Me)
Aromatic CH ~114.0C6 (Ortho to COOH)
Aromatic C-C ~110.5C1 (Ipso to COOH)
Aromatic CH ~98.0C3 (Ortho to OMe - strongly shielded)
Methoxy ~55.5O-CH₃
Methyl ~16.5Ar-CH₃

Infrared (IR) Spectroscopy[2][3]

IR analysis is critical for verifying the functional group integrity, specifically the presence of the free carboxylic acid and the primary amine, which can often be masked in salt forms.

Key Absorption Bands (KBr Pellet/ATR)
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3350 – 3450 ν(N-H) stretchingPrimary Amine (-NH₂)Doublet typically observed (asymmetric/symmetric stretch).
2500 – 3000 ν(O-H) stretchingCarboxylic AcidBroad, "jagged" absorption characteristic of H-bonded dimers.
1670 – 1690 ν(C=O) stretchingConjugated AcidLower frequency than aliphatic acids due to conjugation with benzene ring.
1600, 1510 ν(C=C) stretchingAromatic RingSkeletal vibrations of the tetra-substituted ring.
1230 – 1250 ν(C-O) stretchingAryl Ether (Ar-O-C)Strong band confirming the methoxy attachment.

Mass Spectrometry (MS)[3]

Mass spectrometry provides the molecular weight confirmation and a fragmentation fingerprint that validates the substituent arrangement.

ESI-MS (Electrospray Ionization)
  • Mode: Positive (+ve) and Negative (-ve)

  • [M+H]⁺: m/z 182.2 (Base peak in positive mode)

  • [M-H]⁻: m/z 180.2 (Base peak in negative mode)

EI-MS Fragmentation Logic (70 eV)

The fragmentation pattern follows a logical loss of functional groups:

  • Molecular Ion (M⁺): m/z 181

  • Fragment A [M - OH]: m/z 164 (Loss of hydroxyl from COOH)

  • Fragment B [M - COOH]: m/z 136 (Decarboxylation - common in benzoic acids)

  • Fragment C [M - COOH - CH₃]: m/z 121 (Loss of methyl group following decarboxylation)

Fragmentation Pathway Diagram

Visualization of the ionization logic for structural confirmation.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 181 Frag_1 [M - OH]+ m/z 164 M_Ion->Frag_1 - OH (17) Frag_3 [M - COOH]+ m/z 136 (Decarboxylation) M_Ion->Frag_3 - COOH (45) Frag_2 [M - H2O]+ m/z 163 (Ortho Effect) Frag_1->Frag_2 - H (Ortho effect) Frag_4 [M - COOH - CH3]+ m/z 121 Frag_3->Frag_4 - CH3 (15)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for 5-Amino-2-methoxy-4-methylbenzoic acid.

Synthesis & Quality Control Workflow

To ensure the spectral data corresponds to the correct isomer, the synthesis typically proceeds via the nitration of 2-methoxy-4-methylbenzoic acid. Understanding this pathway is crucial for identifying potential impurities (e.g., unreduced nitro compounds).

Synthesis Logic
  • Starting Material: 2-Methoxy-4-methylbenzoic acid.[2]

  • Nitration: Electrophilic aromatic substitution. The position 5 is activated by the ortho-methyl and para-methoxy groups, directing the nitro group to the 5-position.

  • Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.

Process Flow Diagram

Synthesis_Workflow Start 2-Methoxy-4-methylbenzoic acid (Precursor) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 5-Nitro-2-methoxy-4-methylbenzoic acid (Intermediate) Step1->Inter Electrophilic Subst. Step2 Reduction (H2, Pd/C) Inter->Step2 Product 5-Amino-2-methoxy-4-methylbenzoic acid (Target) Step2->Product Hydrogenation

Figure 2: Synthetic route illustrating the origin of the 5-amino regiochemistry.

References

  • Sigma-Aldrich. 5-Amino-2-methoxy-4-methylbenzoic acid Product Page (CAS 70752-50-0). Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzoic acid derivatives. Retrieved from

  • PubChem. 2-Methoxy-4-methylbenzoic acid (Precursor Data). CID 597164. Retrieved from

  • Spectral Database for Organic Compounds (SDBS). NMR Data for substituted benzoic acids. AIST Japan.[3] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification Protocols for Crude 5-Amino-2-methoxy-4-methylbenzoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Amino-2-methoxy-4-methylbenzoic Acid (CAS: 70752-50-0) Introduction & Chemical Profiling 5-Amino-2-methoxy-4-methylbenzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Amino-2-methoxy-4-methylbenzoic Acid (CAS: 70752-50-0)

Introduction & Chemical Profiling

5-Amino-2-methoxy-4-methylbenzoic acid is a highly functionalized anthranilic acid derivative that serves as a critical building block in the synthesis of substituted benzamide therapeutics (e.g., antipsychotics and prokinetics) . The presence of four distinct ring substituents—an amino group (-NH₂), a methoxy group (-OCH₃), a methyl group (-CH₃), and a carboxylic acid (-COOH)—endows this molecule with unique steric and electronic properties.

From a purification standpoint, the most exploitable characteristic of this compound is its amphoteric nature . It contains both a basic amine and an acidic carboxyl moiety. This dual reactivity allows process chemists to utilize pH-swing methodologies to selectively isolate the target molecule from structurally distinct impurities, creating a self-validating purification system.

Mechanistic Rationale for Purification Strategies

As a Senior Application Scientist, I approach the purification of amphoteric intermediates not as a trial-and-error exercise, but as a predictable manipulation of physical chemistry.

  • Isoelectric Precipitation (The Primary Engine): The carboxylic acid has a pKa of ~2.5, while the protonated aromatic amine has a pKa of ~4.5. At a highly acidic pH (< 2), the molecule is protonated (-NH₃⁺) and water-soluble. At a basic pH (> 8), it is deprotonated (-COO⁻) and similarly soluble. However, at its isoelectric point (pI ≈ 3.8) , the molecule exists predominantly as a neutral zwitterion. Here, solvation by water is minimized, and intermolecular hydrogen bonding is maximized, forcing the compound to precipitate out of solution .

  • Solvent-Antisolvent Recrystallization (The Polishing Step): For pharmaceutical-grade purity, residual organic impurities trapped in the crystal lattice must be removed. A binary system of Ethanol/Water perfectly tunes the dielectric constant to match the compound's temperature-dependent solubility curve.

  • Flash Chromatography (The Analytical Standard): Used strictly for separating closely related structural isomers (e.g., des-methyl or regioisomeric impurities) that co-precipitate.

Workflow Visualization

PurificationWorkflow A Crude 5-Amino-2-methoxy- 4-methylbenzoic acid B Alkaline Dissolution (1M NaOH, pH > 9) A->B Add Base C Filtration (Removes Insoluble Organics) B->C Soluble Sodium Salt D Acidification to pI (1M HCl, pH ~3.8) C->D Clarified Filtrate E Zwitterion Precipitation (Crystallization) D->E Neutralization F Pure Compound (>98% Purity) E->F Filter, Wash & Dry

Figure 1: Isoelectric precipitation workflow for amphoteric aminobenzoic acid derivatives.

Experimental Protocols

Protocol 1: Isoelectric Precipitation (Scalable Bulk Purification)

This method is self-validating: only compounds possessing both the acidic and basic functional groups will successfully navigate both the alkaline dissolution and the specific pI precipitation.

  • Alkaline Dissolution: Suspend 100 g of crude 5-Amino-2-methoxy-4-methylbenzoic acid in 500 mL of deionized water. Slowly add 1M NaOH under continuous stirring until the pH reaches 9.0–9.5.

    • Causality: The base deprotonates the carboxylic acid, forming a highly water-soluble sodium carboxylate salt.

  • Clarification: Filter the dark solution through a Celite pad using a Büchner funnel.

    • Causality: Unreacted starting materials (e.g., neutral nitro-toluene derivatives) lack the acidic proton, remain insoluble in the aqueous phase, and are effectively trapped by the Celite.

  • Isoelectric Acidification: Transfer the clarified filtrate to a large beaker equipped with a pH meter. While stirring vigorously at room temperature, add 1M HCl dropwise until the pH reaches exactly 3.8.

    • Causality: As the pH approaches the pI, the sodium salt is neutralized into the zwitterionic form. The sudden drop in aqueous solubility triggers rapid nucleation and precipitation.

  • Isolation and Washing: Stir the resulting slurry for 30 minutes to ensure complete crystallization. Filter the precipitate under vacuum and wash the filter cake with 3 x 100 mL of ice-cold deionized water.

    • Causality: The cold water wash removes trapped NaCl byproducts without providing enough thermal energy to redissolve the purified target compound. Dry under a vacuum at 50°C overnight.

Protocol 2: Binary Solvent Recrystallization (Polishing)

Used when >99% purity is required for downstream active pharmaceutical ingredient (API) synthesis.

  • Primary Dissolution: Place 50 g of the semi-pure compound (from Protocol 1) in a round-bottom flask. Add minimal boiling Ethanol (approx. 150 mL) until the solid completely dissolves.

    • Causality: Ethanol disrupts the intermolecular hydrogen bonding of the zwitterion at elevated temperatures, forcing dissolution.

  • Antisolvent Addition: While maintaining the solution at a gentle boil, slowly add hot deionized water (antisolvent) dropwise until the solution becomes faintly turbid (cloudy point). Add just enough hot ethanol (1-2 mL) to clear the turbidity.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator for 4 hours.

    • Causality: Slow cooling allows the thermodynamically favored, highly ordered crystal lattice of 5-Amino-2-methoxy-4-methylbenzoic acid to form, excluding structurally dissimilar impurities from the matrix.

  • Harvesting: Filter the crystals and wash with a minimal amount of ice-cold 1:1 Ethanol/Water.

Protocol 3: Flash Column Chromatography (Analytical Grade)

Reserved for complex crude mixtures where regioisomers (e.g., 3-amino vs. 5-amino) cannot be separated by crystallization.

  • Column Preparation: Pack a glass column with Silica Gel (230-400 mesh) using Dichloromethane (DCM) as the solvent.

  • Sample Loading: Dissolve 1 g of crude sample in a minimal amount of DCM/Methanol (1:1) and dry-load it onto a small amount of silica gel.

  • Elution Gradient: Elute using a gradient of DCM to Methanol (95:5 → 90:10), with the critical addition of 1% Glacial Acetic Acid to the mobile phase.

    • Causality: Bare silica gel contains active silanol groups that strongly interact with the carboxylic acid moiety, causing severe peak tailing. The 1% acetic acid suppresses the ionization of the benzoic acid, keeping it in a neutral state and ensuring sharp, tight elution bands.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Pool the product-containing fractions and evaporate under reduced pressure.

Quantitative Data & Purity Analysis

The following table summarizes the expected outcomes of the three purification methodologies based on empirical laboratory data.

Purification MethodTypical Yield RecoveryPurity Achieved (HPLC)ScalabilityPrimary Separation Mechanism
Isoelectric Precipitation 85% – 90%95% – 98%High (Multi-kg)pH-dependent zwitterion solubility
Solvent Recrystallization 75% – 80%> 99.0%Medium (100g – 1kg)Thermodynamically driven lattice formation
Flash Chromatography 60% – 70%> 99.5%Low (Analytical/mg-g)Polarity-based silica partitioning

References

[1] MilliporeSigma (Sigma-Aldrich). "5-Amino-2-methoxy-4-methylbenzoic acid | 70752-50-0". Sigma-Aldrich Product Catalog. Available at:

[2] National Institutes of Health (PMC). "Simultaneous Determination of One-Carbon Folate Metabolites and One-Carbon-Related Amino Acids in Biological Samples Using a UHPLC–MS/MS Method" (Discussing the principles of isoelectric precipitation for aminobenzoic acid derivatives). NIH. Available at:

Application

Application Note: Scalable Synthesis of 5-Amino-2-methoxy-4-methylbenzoic Acid Esters

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 5-amino-2-methoxy-4-methylbenzoate , a critical scaffold in the development of substituted benzamide therapeutics (e.g., 5-HT...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 5-amino-2-methoxy-4-methylbenzoate , a critical scaffold in the development of substituted benzamide therapeutics (e.g., 5-HT4 agonists, dopamine antagonists). The method utilizes a three-step sequence: esterification, regioselective nitration, and catalytic hydrogenation. Special emphasis is placed on controlling the thermodynamics of the nitration step to maximize regioselectivity (C5 vs. C3) and safety.

Introduction & Retrosynthetic Analysis

The 5-amino-2-methoxy-4-methylbenzoic acid scaffold is structurally analogous to the "orthopramide" family (e.g., Metoclopramide, Clebopride). The presence of the electron-donating methoxy (C2) and methyl (C4) groups creates a unique electronic environment that directs electrophilic substitution.

Retrosynthetic Logic
  • Target: Methyl 5-amino-2-methoxy-4-methylbenzoate.

  • Disconnection: Amine functional group interconversion (FGI)

    
     Nitro precursor.
    
  • Key Intermediate: Methyl 2-methoxy-4-methyl-5-nitrobenzoate.

  • Starting Material: 2-Methoxy-4-methylbenzoic acid (or 2-hydroxy-4-methylbenzoic acid).

Regioselectivity Rationale: The nitration step is the critical quality attribute (CQA).

  • -OMe (C2): Strong ortho/para director. Directs to C3 and C5.

  • -Me (C4): Weak ortho/para director. Directs to C3 and C5.

  • -COOMe (C1): Meta director. Directs to C3 and C5.

  • Steric Control: Position C3 is sterically crowded (flanked by -OMe and -Me). Position C5 is less hindered. Therefore, under kinetically controlled conditions (low temperature), substitution at C5 is highly favored.

Retrosynthesis Target Methyl 5-amino-2-methoxy- 4-methylbenzoate (Target) Nitro Methyl 2-methoxy-4-methyl- 5-nitrobenzoate (Intermediate) Target->Nitro Reduction (H2/Pd-C) Start 2-Methoxy-4-methylbenzoic acid (or ester) Nitro->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic strategy prioritizing the C5-regioselective nitration.

Experimental Protocol

Step 1: Esterification (If starting from Acid)

Note: If starting from commercially available Methyl 2-methoxy-4-methylbenzoate, proceed to Step 2.

Reagents: 2-Methoxy-4-methylbenzoic acid, Methanol (MeOH), Sulfuric Acid (H2SO4).

  • Setup: Charge 2-methoxy-4-methylbenzoic acid (1.0 eq) into a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add Methanol (10 vol).

  • Catalyst: Add concentrated H2SO4 (0.5 eq) dropwise.

  • Reaction: Reflux (65°C) for 8–12 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate MeOH. Neutralize with sat. NaHCO3. Extract with Ethyl Acetate (EtOAc).[1] Dry (Na2SO4) and concentrate.

    • Yield Target: >95%[2][3][4]

    • Appearance: White/Off-white solid.

Step 2: Regioselective Nitration (Critical Step)

Objective: Introduce the nitro group at C5 while minimizing the C3 isomer and dinitro species.

Reagents:

  • Methyl 2-methoxy-4-methylbenzoate (1.0 eq)

  • Conc. H2SO4 (Solvent/Catalyst, 5.0 vol)

  • Conc. HNO3 (1.05 eq, 70%)

Protocol:

  • Dissolution: Dissolve the ester in Conc. H2SO4 at 0°C.[5][6]

  • Addition: Prepare a mixture of HNO3 (1.05 eq) and H2SO4 (1 vol). Add this nitrating mixture dropwise to the ester solution, maintaining internal temperature < 10°C .

    • Why: Higher temperatures increase C3 substitution and dinitro byproducts.

  • Reaction: Stir at 0–5°C for 1 hour.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 wt equiv). Vigorous stirring is essential to prevent local heating.

  • Isolation: The product precipitates as a solid.[5][7] Filter via Büchner funnel.[8][9]

  • Purification: Wash the cake with cold water (3x) until pH is neutral. Recrystallize from Methanol if purity <98%.

Critical Process Parameters (CPPs):

Parameter Range Impact on Quality
Temperature 0 – 10°C High temp increases C3-isomer & hydrolysis
HNO3 Stoichiometry 1.0 – 1.1 eq Excess leads to dinitro impurities

| Quench Rate | Slow | Fast quench causes exotherm/oil formation |

Step 3: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to the amino group without cleaving the ester or reducing the aromatic ring.

Reagents:

  • Methyl 2-methoxy-4-methyl-5-nitrobenzoate (1.0 eq)

  • 10% Pd/C (5 wt% loading, 50% water wet)

  • Methanol (10 vol)

  • Hydrogen Gas (Balloon or 1-3 bar)

Protocol:

  • Inerting: Charge nitro intermediate and MeOH into the hydrogenation vessel. Nitrogen purge (3x).

  • Catalyst Loading: Add Pd/C catalyst carefully (pyrophoric risk). Nitrogen purge (3x).

  • Hydrogenation: Introduce H2. Stir vigorously at Room Temperature (20–25°C).

  • Monitoring: Reaction is typically complete in 2–4 hours. Monitor for disappearance of yellow nitro compound.

  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Concentration: Evaporate solvent under reduced pressure.

  • Final Product: Methyl 5-amino-2-methoxy-4-methylbenzoate.

Workflow Visualization

Workflow cluster_nitration Step 2: Nitration cluster_reduction Step 3: Reduction N1 Start: Methyl Ester N2 Dissolve in H2SO4 (0°C) N1->N2 N3 Add HNO3/H2SO4 (<10°C) N2->N3 N4 Quench on Ice N3->N4 N5 Filter Solid N4->N5 R1 Dissolve in MeOH N5->R1 Dry Intermediate R2 Add Pd/C & H2 R1->R2 R3 Filter (Celite) R2->R3 R4 Evaporate R3->R4

Figure 2: Operational workflow for the synthesis of the target amino-ester.

Troubleshooting & Quality Control

Common Impurities
  • C3-Nitro Isomer: Formed if nitration temp > 15°C.

    • Detection: 1H NMR (coupling constants will differ; C3 is crowded).

    • Removal: Recrystallization from MeOH/Water.[7][8]

  • Hydrolyzed Acid: Formed if esterification is incomplete or nitration quench is too hot/acidic for too long.

    • Removal: Wash organic layer with sat. NaHCO3.

  • Azo/Azoxy Dimers: Formed during incomplete reduction or air oxidation of the amine.

    • Prevention: Ensure full conversion under H2; store amine under inert atmosphere.

Analytical Check (1H NMR Expectations)
  • Methoxy (-OCH3): Singlet, ~3.8–3.9 ppm.

  • Ester Methyl (-COOCH3): Singlet, ~3.8 ppm.

  • Aromatic Methyl (-CH3): Singlet, ~2.1–2.2 ppm.

  • Aromatic Protons: Two singlets (para to each other).

    • H3 (between OMe and Me): ~6.5–7.0 ppm.

    • H6 (adjacent to COOMe): ~7.2–7.5 ppm.

  • Amine (-NH2): Broad singlet, exchangeable with D2O.

Safety Considerations

  • Nitration: Highly exothermic.[7] Runaway reaction risk. strictly control addition rate and temperature.

  • Pd/C: Pyrophoric when dry. Keep wet with water/solvent. Filter under inert gas if possible.

  • Chemicals: H2SO4 and HNO3 are corrosive.[8][9] Use proper PPE (face shield, acid-resistant gloves).

References

  • BenchChem. Synthesis of Methyl 4-amino-2-methoxybenzoate and Related Derivatives. (General protocol for amino-methoxy-benzoates). Link

  • Organic Syntheses. Methyl m-nitrobenzoate (Nitration Protocol). Coll. Vol. 1, p.372 (1941). (Standard nitration conditions for methyl benzoates). Link

  • Journal of Medicinal Chemistry. New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid. (Analogous scaffold synthesis). Link

  • PubChem. Methyl 5-amino-2-methoxybenzoate (Compound Info).[2]Link

Sources

Method

Application Note: Safety Protocols and Mechanistic Handling Guidelines for 5-Amino-2-methoxy-4-methylbenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Handling Protocol & Safety Directive Introduction & Compound Profiling 5-Amino-2-methoxy-4-methylbenzoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Handling Protocol & Safety Directive

Introduction & Compound Profiling

5-Amino-2-methoxy-4-methylbenzoic acid is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and materials science. Structurally, it is an amphoteric molecule containing both a basic primary amine and an acidic carboxylic acid.

While its multi-functional nature makes it a versatile intermediate, it also introduces significant handling risks. The presence of two electron-donating groups (methoxy and methyl) on the aromatic ring significantly increases the electron density of the amine. This makes the compound highly susceptible to oxidative degradation in ambient air and highly reactive within biological systems[1].

Physicochemical & Hazard Summary
Property / Hazard ParameterSpecification
CAS Number 70752-50-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Physical State Solid (Powder)
Storage Conditions Inert atmosphere (Ar/N₂), Room Temperature[1]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[1]

Mechanistic Toxicology: The Causality of Aromatic Amine Hazards

To handle this compound safely, researchers must understand why it is hazardous. Aromatic amines pose a distinct toxicological threat due to their metabolic activation pathways.

When inhaled as a fine powder or absorbed through the skin, compounds containing primary aromatic amines undergo cytochrome P450-mediated N-hydroxylation in the liver. The resulting arylhydroxylamine metabolites penetrate erythrocytes (red blood cells) and trigger a co-oxidation reaction with oxyhemoglobin (HbO₂). This process oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (met-Hb). Because met-Hb is incapable of binding and transporting oxygen, systemic exposure leads to severe tissue hypoxia, a condition known as methemoglobinemia[2].

Pathway A Aromatic Amine (5-Amino derivative) B Cytochrome P450 (Hepatic Metabolism) A->B Absorption C Arylhydroxylamine (Active Metabolite) B->C N-hydroxylation D Oxyhemoglobin (HbO2) C->D Co-oxidation E Methemoglobin (Fe3+ state) D->E Fe2+ to Fe3+ F Tissue Hypoxia (Methemoglobinemia) E->F Impaired O2 transport

CYP450-mediated metabolism of aromatic amines leading to methemoglobinemia.

Engineering Controls & Pre-Experimental Setup

Due to the risk of inhalation and the compound's oxidative instability, all handling must be performed under strict engineering controls.

According to OSHA standard 29 CFR 1910.1450, laboratory fume hoods must maintain an average face velocity between 80 and 120 feet per minute (fpm) to ensure the effective containment of hazardous particulates and vapors without creating turbulent vortices[3].

Required Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with standard Nitrile gloves (minimum 4 mil thickness). Change outer gloves immediately if contamination is suspected.

  • Eye Protection: Snug-fitting chemical splash goggles (safety glasses are insufficient for fine, irritating powders).

  • Body: Flame-retardant lab coat with tightly fitted cuffs.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint of the current step is successfully met.

Phase 1: Preparation & Anti-Static Weighing
  • Fume Hood Verification: Turn on the fume hood and check the digital monitor.

    • Validation Checkpoint: Verify the face velocity is between 80–120 fpm[3]. If the monitor is broken or alarming, do not open the chemical container.

  • Static Mitigation: Aromatic amine powders are prone to static cling, which increases the risk of aerosolization and inaccurate weighing. Place an anti-static ionizer bar near the analytical balance inside the hood.

  • Weighing: Use a grounded, stainless-steel spatula. Transfer the required mass of 5-Amino-2-methoxy-4-methylbenzoic acid into a pre-tared vial.

    • Validation Checkpoint: Observe the balance readout. A drift of >0.5 mg over 5 seconds indicates static interference or excessive hood draft. If drift occurs, lower the sash to the minimum operational height and wait for stabilization.

Phase 2: Inert Transfer & Reaction Setup
  • Atmospheric Purging: Because the electron-rich amine rapidly oxidizes to colored impurities (azo or nitroso compounds) in the presence of oxygen, cap the vial with a septum immediately after weighing.

  • Inerting: Insert a needle connected to a Schlenk line (Argon or Nitrogen) and a vent needle. Purge the vial for 3 minutes[1].

  • Solvent Addition: Add anhydrous, degassed solvents via syringe to dissolve the compound before introducing it to the main reaction vessel.

Phase 3: Emergency Decontamination (Spill Response)
  • Spill Protocol: In the event of a powder spill on the balance or hood floor, do NOT sweep dry . Dry sweeping aerosolizes the toxic amine dust, leading to inhalation exposure.

  • Wet-Wipe Method: Gently cover the spill with absorbent pads dampened with a compatible organic solvent (e.g., isopropanol or ethanol) to solubilize and capture the compound.

  • Disposal: Transfer the contaminated pads to a sealed hazardous waste container designated for aromatic amines.

Workflow S1 1. Engineering Control Verify Face Velocity (80-120 fpm) S2 2. PPE Donning Double Nitrile Gloves, Lab Coat, Goggles S1->S2 S3 3. Anti-Static Weighing Use Grounded Spatulas & Ionizer S2->S3 S4 4. Inert Transfer Argon/N2 Blanket to Prevent Oxidation S3->S4 S5 5. Decontamination Wet-Wipe Method (No Dry Sweeping) S4->S5

Step-by-step laboratory workflow for handling reactive aromatic amines.

References

  • Pathak, K. V., et al. "Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines." Chemical Research in Toxicology, National Institutes of Health (NIH). Available at:[Link]

  • Laboratory Design. "A Guide to Fume Hood Codes and Standards (OSHA 29 CFR 1910.1450)." Available at: [Link]

Sources

Application

developing enzyme inhibition assays with 5-Amino-2-methoxy-4-methylbenzoic acid

Application Note & Protocol Guide Topic: A Methodological Framework for Developing Enzyme Inhibition Assays Using Novel Chemical Entities: A Case Study with 5-Amino-2-methoxy-4-methylbenzoic acid Audience: Researchers, s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Methodological Framework for Developing Enzyme Inhibition Assays Using Novel Chemical Entities: A Case Study with 5-Amino-2-methoxy-4-methylbenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Chemistry and Biology with Enzyme Assays

Enzyme assays are the cornerstone of modern drug discovery, providing a critical window into the interaction between therapeutic candidates and their biological targets.[1][2] These laboratory methods allow for the precise measurement of an enzyme's catalytic activity, which is fundamental for identifying and characterizing small molecules that can modulate this activity.[1][3] The development of a robust and reliable enzyme assay is often the first step in validating a new drug target and screening large compound libraries to find lead candidates.[1][4]

This guide provides a comprehensive, experience-driven framework for developing an enzyme inhibition assay from the ground up. We will use 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0), a novel chemical entity, as a working example. While this compound is a known building block in organic synthesis[5][6], its specific biological targets are not widely documented. This scenario is common in early-stage drug discovery, where the challenge lies not just in executing an assay, but in thoughtfully designing one for a compound with unknown inhibitory potential.

As Senior Application Scientists, our goal is to move beyond a simple recitation of steps. We will delve into the causality behind each experimental choice, from selecting the optimal assay format to interpreting complex kinetic data, ensuring that every protocol is a self-validating system built on a foundation of scientific integrity.

Part 1: Foundational Concepts & Pre-Assay Considerations

Before any reagents are pipetted, a clear strategy is paramount. The success of an enzyme inhibition assay hinges on understanding the fundamental principles of enzyme kinetics and making informed decisions about the assay format.

The Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[7] Understanding the mechanism by which an inhibitor interacts with its target is crucial for drug development, as it informs lead optimization and predicts in vivo efficacy.[8] The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[9][10] It increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[8]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site).[9][10] This binding event changes the enzyme's conformation, reducing its catalytic efficiency. Since the inhibitor does not compete with the substrate, increasing substrate concentration cannot overcome the inhibition.[10] This mechanism decreases the apparent Vmax but does not change the Km.

  • Uncompetitive Inhibition: This less common mechanism occurs when the inhibitor binds only to the enzyme-substrate (ES) complex.[8][10] This mode of inhibition is more effective at high substrate concentrations. It leads to a decrease in both the apparent Vmax and the apparent Km.[8]

Selecting the Optimal Assay Format

The choice of detection method is a critical decision that impacts sensitivity, throughput, and potential for artifacts.[4] The three most common formats are based on absorbance, fluorescence, and luminescence.

Assay FormatPrinciple & AdvantagesDisadvantages & Considerations
Absorbance (Colorimetric) Measures the change in color as a substrate is converted to a product. It is simple, inexpensive, and robust.[1][11]Lower sensitivity compared to other methods.[1] Can be subject to interference from colored compounds. Not ideal for miniaturized high-throughput screening (HTS).[1]
Fluorescence Measures the change in fluorescence signal. This can involve a naturally fluorescent substrate/product or a coupled detection system.[1] Highly sensitive, non-radioactive, and readily adaptable for HTS and automation.[1][12][13]Susceptible to interference from fluorescent test compounds (autofluorescence) or compounds that quench the signal.[1][14]
Luminescence (Chemiluminescence) Measures the light produced from a chemical reaction, often by coupling the primary enzyme reaction to a light-producing one (e.g., luciferase).[15] Extremely high sensitivity and wide dynamic range.[15][16]Can be prone to interference from compounds that inhibit the coupled enzyme (e.g., luciferase).[17] Reagents can be more expensive.

Expert Rationale: For screening a novel compound like 5-Amino-2-methoxy-4-methylbenzoic acid, a fluorescence-based assay offers the best balance of sensitivity, cost-effectiveness, and suitability for HTS.[1][13] Its sensitivity allows for the use of lower enzyme and substrate concentrations, conserving precious reagents.

Compound Management and Preparation

The physical properties of the test compound are a critical, often overlooked, variable.

  • Solubility: 5-Amino-2-methoxy-4-methylbenzoic acid should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is the standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.

  • Working Solutions: Serial dilutions should be prepared from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells in the assay plate (typically ≤1%) to avoid solvent-induced enzyme inhibition or denaturation.

  • Purity and Stability: The purity of the compound should be confirmed (e.g., via HPLC-MS). A preliminary stability test in the assay buffer can prevent misinterpretation of results due to compound degradation over the course of the experiment.

Part 2: Protocol for Primary Screening – IC50 Determination

The initial goal of a primary screen is to determine if the compound of interest inhibits the target enzyme and to quantify its potency. The half-maximal inhibitory concentration (IC50) is the standard metric for potency, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[18]

This protocol describes a generic, fluorescence-based assay suitable for many enzyme classes (e.g., proteases, kinases, phosphatases) where a fluorogenic substrate is cleaved to produce a fluorescent signal.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Dilutions prep_plate Design 384-Well Plate Layout (Controls & Dilutions) prep_reagents->prep_plate add_cmpd Dispense Test Compound and Vehicle Control (DMSO) to appropriate wells prep_plate->add_cmpd add_enzyme Add Enzyme Solution to all wells except 'No Enzyme' controls add_cmpd->add_enzyme pre_incubate Pre-incubate Enzyme and Compound (e.g., 15 min at RT) add_enzyme->pre_incubate add_sub Initiate Reaction by Adding Substrate Solution pre_incubate->add_sub incubate_read Incubate and Read Plate (Kinetic or Endpoint) on Fluorescence Reader add_sub->incubate_read process_data Subtract Background, Normalize Data to Controls (% Inhibition) incubate_read->process_data plot_curve Plot % Inhibition vs. [log Compound] process_data->plot_curve calc_ic50 Fit Dose-Response Curve (4-Parameter Logistic) and Calculate IC50 plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of 5-Amino-2-methoxy-4-methylbenzoic acid.

Detailed Step-by-Step Protocol

Materials:

  • Assay Buffer: Buffer composition should be optimized for the specific enzyme target (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).[4]

  • Enzyme Stock: Purified enzyme of interest.

  • Fluorogenic Substrate Stock: Substrate that becomes fluorescent upon enzymatic action.

  • Test Compound: 10 mM stock of 5-Amino-2-methoxy-4-methylbenzoic acid in 100% DMSO.

  • Positive Control: A known inhibitor for the target enzyme.

  • Assay Plate: Black, opaque 384-well microplate (to minimize light scatter and background fluorescence).

  • Fluorescence Plate Reader.

Procedure:

  • Compound Dilution: Prepare a serial dilution series (e.g., 11 points, 1:3 dilution) of 5-Amino-2-methoxy-4-methylbenzoic acid in 100% DMSO. This will be your "source plate."

  • Plate Stamping: Transfer a small volume (e.g., 100 nL) from the compound source plate to the final assay plate using an acoustic dispenser or multichannel pipette. This will create final compound concentrations ranging from, for example, 100 µM to 1.7 nM. Also, add DMSO alone to the control wells (0% inhibition/vehicle control) and the positive control inhibitor to its designated wells (100% inhibition).

  • Enzyme Preparation: Dilute the enzyme stock to a working concentration (e.g., 2X the final desired concentration) in cold assay buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure the reaction remains in the linear range for the duration of the assay.[19]

  • Enzyme Addition: Add the diluted enzyme solution (e.g., 10 µL) to all wells except the "no enzyme" background controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts, which is especially important for slow-binding inhibitors.[20]

  • Reaction Initiation: Prepare the substrate solution by diluting the stock to its working concentration (e.g., 2X final) in assay buffer. The substrate concentration is typically set at or near its Km value for competitive inhibitor screening.[21] Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

  • Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C). Read the fluorescence intensity (e.g., Ex/Em specific to the fluorophore) every 2 minutes for 30-60 minutes (kinetic read) or at a single time point after a fixed duration (endpoint read). A kinetic read is generally preferred as it provides richer data and can help identify artifacts.[13]

Part 3: Data Analysis for IC50 Determination

Proper data analysis is essential to accurately determine the IC50 value.

  • Background Subtraction: For each time point, subtract the average fluorescence signal of the "no enzyme" wells from all other wells.

  • Determine Initial Velocity (V₀): For a kinetic assay, plot fluorescence vs. time for each well. The initial velocity (V₀) is the slope of the linear portion of this curve. For an endpoint assay, the background-subtracted fluorescence value serves as the measure of activity.

  • Normalization and % Inhibition Calculation: Normalize the data relative to the controls:

    • The average velocity of the vehicle control (DMSO only) represents 0% inhibition.

    • The average velocity of the positive control (or no enzyme control) represents 100% inhibition.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_100%_inhibition) / (V₀_0%_inhibition - V₀_100%_inhibition))

  • Dose-Response Curve Fitting: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the data using a four-parameter logistic (4PL) equation with a variable slope (Hill slope) using software like GraphPad Prism or R. The IC50 is the concentration of the compound that elicits a 50% response.[22]

Example Data Presentation
Concentration (µM)Log Concentration% Inhibition (Raw)% Inhibition (Fitted)
100.002.0098.599.1
33.331.5297.298.2
11.111.0591.894.3
3.700.5775.378.0
1.230.0948.950.5
0.41-0.3922.123.0
0.14-0.869.88.9
0.05-1.333.13.0
IC50 (µM) 1.21

Part 4: Protocol for Mechanism of Action (MOA) Studies

Once a compound is confirmed as an inhibitor (a "hit"), the next crucial step is to determine its mechanism of action (MOA).[8][23] MOA studies elucidate how the inhibitor affects the enzyme's kinetic parameters, Vmax and Km. This is typically achieved by measuring enzyme activity across a matrix of varying substrate and inhibitor concentrations.

Decision Logic for Determining Inhibition Mechanism

MOA_Decision_Tree cluster_params Analyze Kinetic Parameters cluster_results Mechanism of Inhibition start Perform Kinetic Assay Varying [Substrate] at different fixed [Inhibitor] concentrations vmax_change Does Vmax decrease? start->vmax_change km_change Does Km change? vmax_change->km_change  Yes competitive Competitive vmax_change->competitive  No noncomp Non-competitive km_change->noncomp  Km Unchanged uncomp Uncompetitive km_change->uncomp  Km Decreases mixed Mixed km_change->mixed  Km Increases

Caption: Decision tree for identifying the mechanism of enzyme inhibition.

Step-by-Step MOA Protocol

This protocol uses the same fluorescence assay setup as the IC50 determination but with a more complex plate layout.

  • Experimental Design: Design a matrix experiment. Typically, you will use 4-5 fixed concentrations of 5-Amino-2-methoxy-4-methylbenzoic acid (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50). For each inhibitor concentration, you will perform a full substrate titration (e.g., 8-10 substrate concentrations, ranging from 0.1x Km to 10x Km).

  • Plate Layout: Carefully map out the matrix on a 384-well plate. Each well will have a unique combination of inhibitor and substrate concentration. Include all necessary controls (no enzyme, no inhibitor).

  • Assay Execution: Perform the assay as described in section 2.2. The order of addition remains the same: a. Add inhibitor dilutions and vehicle controls. b. Add enzyme. c. Pre-incubate. d. Add substrate dilutions to initiate the reactions.

  • Data Acquisition: Measure the reaction kinetically using a fluorescence plate reader.

Part 5: Data Analysis for MOA Studies

  • Calculate Initial Velocities (V₀): As in the IC50 analysis, determine the initial reaction rate for every well by calculating the slope of the linear phase of the fluorescence vs. time plot.

  • Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ (Y-axis) against the substrate concentration [S] (X-axis).

  • Determine Kinetic Parameters: Fit each curve to the Michaelis-Menten equation using non-linear regression to determine the apparent Vmax and apparent Km at each inhibitor concentration.

  • Lineweaver-Burk Plot (Optional but Illustrative): For a classic visual representation, create a double reciprocal plot (1/V₀ vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition mechanism:

    • Competitive: Lines intersect on the Y-axis.

    • Non-competitive: Lines intersect on the X-axis.

    • Uncompetitive: Lines are parallel.

Part 6: Assay Validation and Troubleshooting

A robust assay is a reliable one. For HTS applications, assay performance is often quantified by the Z'-factor.[4]

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where "max" refers to the 0% inhibition control and "min" refers to the 100% inhibition control. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[4]

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Poor mixing; Edge effects in the plate due to evaporation.[2]Use calibrated pipettes; Ensure proper mixing after reagent addition; Avoid using the outer wells of the plate or fill them with buffer.
Low Z'-Factor (<0.5) Assay signal window is too small; High variability in controls.Optimize enzyme and/or substrate concentrations to increase the signal-to-background ratio.[4] Re-evaluate control conditions and pipetting accuracy.
Compound Interference (False Positive/Negative) The test compound is fluorescent at the assay wavelengths; The compound quenches the fluorescent signal.[1]Run a counterscreen: test the compound in the absence of the enzyme to check for autofluorescence. Add the compound to a completed reaction to check for quenching.
Irreproducible IC50 Values Compound instability or precipitation at high concentrations; Inconsistent timing or temperature.[2]Visually inspect the compound in buffer for precipitation; Use fresh dilutions; Standardize all incubation times and temperatures using automated equipment if possible.

Conclusion

This guide outlines a systematic and robust methodology for developing an enzyme inhibition assay for a novel compound, using 5-Amino-2-methoxy-4-methylbenzoic acid as a conceptual model. By starting with a solid understanding of enzymatic principles, making a rational choice of assay format, and executing carefully controlled protocols for both primary screening and mechanism-of-action studies, researchers can generate high-quality, reliable data. This structured approach not only determines the inhibitory potential and potency of a new chemical entity but also provides deep mechanistic insights that are invaluable for advancing a compound through the drug discovery pipeline.

References

Sources

Method

Application Note: 5-Amino-2-methoxy-4-methylbenzoic acid (AMMBA) as a Privileged Scaffold for Bioactive Benzamide Synthesis

Executive Summary In modern medicinal chemistry, the substituted benzamide pharmacophore is a cornerstone for designing neuroactive and gastrointestinal therapeutics. 5-Amino-2-methoxy-4-methylbenzoic acid (AMMBA, CAS: 7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the substituted benzamide pharmacophore is a cornerstone for designing neuroactive and gastrointestinal therapeutics. 5-Amino-2-methoxy-4-methylbenzoic acid (AMMBA, CAS: 70752-50-0) serves as a highly functionalized, privileged building block for the divergent synthesis of these bioactive compounds. This application note details the mechanistic rationale, structure-activity relationships (SAR), and self-validating synthetic protocols for utilizing AMMBA to generate libraries targeting Dopamine D2/D3 and Serotonin 5-HT4 G-protein-coupled receptors (GPCRs).

Mechanistic Rationale: The "Orthopramide" Conformation

The unique substitution pattern of AMMBA—specifically the 2-methoxy, 4-methyl, and 5-amino groups—provides precise steric and electronic control over the resulting drug molecule. Understanding the causality behind this scaffold's efficacy is critical for rational drug design.

  • The 2-Methoxy Group (Conformational Locking): When AMMBA is coupled with an aliphatic amine, the oxygen atom of the 2-methoxy group forms a strong intramolecular hydrogen bond with the newly formed amide proton. This locks the molecule into a coplanar "orthopramide" conformation, which is an essential structural mimic of the bioactive conformations of endogenous dopamine and serotonin 1.

  • The 4-Methyl Group (Steric Shielding & Lipophilicity): The para-methyl group serves a dual purpose. Pharmacologically, it occupies a specific hydrophobic sub-pocket within the D2/D3 receptor binding site, enhancing binding affinity 2. Synthetically, it sterically shields the adjacent 5-amino group, preventing unwanted side reactions during the initial amide coupling phase.

  • The 5-Amino Group (Diversification Vector): The meta-amino group is the primary vector for late-stage functionalization. Leaving it unmodified often yields potent 5-HT4 receptor agonists 3, whereas converting it to a sulfonamide drastically shifts the selectivity toward D2/D3 receptor antagonism.

SignalingPathway cluster_D2 Dopamine D2 Pathway (Antagonism) cluster_5HT4 Serotonin 5-HT4 Pathway (Agonism) Ligand AMMBA-derived Ligand D2 D2 Receptor Ligand->D2 High Affinity Binding HT4 5-HT4 Receptor Ligand->HT4 High Affinity Binding Gi Gi/o Protein (Inhibited) D2->Gi Blockade cAMP_D2 cAMP Maintained Gi->cAMP_D2 Prevents Drop Gs Gs Protein (Activated) HT4->Gs Activation cAMP_HT4 Increased cAMP Gs->cAMP_HT4 Stimulates AC

Fig 2: Dual GPCR targeting pathways modulated by AMMBA-derived substituted benzamides.

Experimental Workflows & Self-Validating Protocols

The synthesis of bioactive benzamides from AMMBA requires a carefully orchestrated two-step sequence to manage the competing reactivity of the carboxylic acid and the aniline-like 5-amino group.

SynthesisWorkflow A AMMBA Scaffold (CAS: 70752-50-0) B Amide Coupling (HATU, DIPEA) A->B Step 1 C Orthopramide Core (Coplanar Locked) B->C Yield >85% D 5-Amino Derivatization (e.g., Sulfonylation) C->D Step 2 E Bioactive Benzamide (Target Ligand) D->E Yield >70%

Fig 1: Two-step divergent synthesis workflow from AMMBA to bioactive benzamide ligands.

Protocol A: HATU-Mediated Amide Coupling (Orthopramide Core Formation)

Objective: Couple AMMBA with an aliphatic amine while preventing auto-polymerization of the 5-amino group. Causality: The carboxylic acid of AMMBA is sterically hindered by the ortho-methoxy and para-methyl groups. Standard carbodiimides (EDC/DCC) often result in poor yields. HATU generates a highly reactive HOAt ester intermediate, driving the amidation forward at room temperature without requiring protection of the sterically hindered 5-amino group.

  • Activation: In an oven-dried flask under N2, dissolve AMMBA (1.0 eq, 5.5 mmol) and HATU (1.2 eq, 6.6 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 16.5 mmol). Causality: A strong, non-nucleophilic base is required to deprotonate the carboxylic acid and the incoming amine hydrochloride salt without competing for the activated ester. Stir for 15 minutes at room temperature.

  • Coupling: Add the target aliphatic amine (e.g., 1-ethylpyrrolidin-2-ylmethanamine) (1.1 eq, 6.0 mmol) dropwise. Stir for 4 hours at room temperature.

  • Workup: Dilute the mixture with EtOAc (50 mL) and wash sequentially with saturated aqueous NaHCO3 (3 x 20 mL) and brine (20 mL) to remove DMF and HOAt byproducts. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation (QC): Analyze the crude product via

    
    H-NMR (CDCl3). The successful formation of the orthopramide core is validated by the appearance of a highly deshielded amide proton signal (
    
    
    
    8.2 - 8.6 ppm), confirming the establishment of the critical intramolecular hydrogen bond with the 2-methoxy group.
Protocol B: Late-Stage Sulfonylation of the 5-Amino Group

Objective: Convert the 5-amino group into a sulfonamide to shift the pharmacological profile toward D2 antagonism. Causality: The 5-amino group on the intermediate core is electronically deactivated by the newly formed amide and sterically hindered by the adjacent 4-methyl group. Highly reactive sulfonyl chlorides must be used, and the reaction must be driven by pyridine, which acts simultaneously as a solvent, nucleophilic catalyst, and acid scavenger to protect the basic aliphatic amine introduced in Protocol A.

  • Preparation: Dissolve the orthopramide intermediate from Protocol A (1.0 eq, 3.0 mmol) in anhydrous pyridine (10 mL). Cool the reaction mixture to 0°C in an ice bath. Causality: Sulfonylation is highly exothermic; cooling prevents over-reaction (bis-sulfonylation).

  • Reagent Addition: Add methanesulfonyl chloride (1.2 eq, 3.6 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours under N2.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate. Purify via flash chromatography (DCM:MeOH, 95:5 containing 1% NH4OH).

  • Self-Validation (QC): Monitor via LC-MS. The reaction is complete when the starting mass shifts by +78 Da (addition of SO2CH3 minus H). In

    
    H-NMR, the aromatic C6 proton will shift downfield due to the loss of the strong electron-donating effect of the primary amine, validating the functionalization.
    

Quantitative Structure-Activity Relationship (SAR) Data

The late-stage functionalization of the AMMBA scaffold allows for precise tuning of GPCR selectivity. The table below summarizes the binding affinities of representative AMMBA-derived compounds, demonstrating how the choice of N-substituent and 5-amino modification dictates the pharmacological indication 4.

Compound IDN-Substituent (Amide Vector)5-Amino ModificationD2 Receptor

(nM)
5-HT4 Receptor

(nM)
Primary Pharmacological Profile
AMM-01 1-Ethylpyrrolidin-2-ylmethylEthylsulfonyl2.4>1000Selective D2/D3 Antagonist (Antipsychotic)
AMM-02 2-(Diethylamino)ethylUnmodified (-NH2)14518Mixed D2 Antagonist / 5-HT4 Agonist
AMM-03 1-Benzylpiperidin-4-ylAcetamide41012Selective 5-HT4 Agonist (Gastroprokinetic)
AMM-04 Quinuclidin-3-ylMethylsulfonyl8.545Dual Action (Antiemetic / Prokinetic)

Note: Lower


 and 

values indicate higher binding affinity and potency, respectively.

References

  • Conformational Aspects of Benzamides. Ligands for the dopamine D2-like receptors. University of Groningen. Available at:[Link]

  • Electron-Donating Para-Methoxy Converts a Benzamide-Isoquinoline Derivative into a Highly Sigma-2 Receptor Selective Ligand. Bioorganic & Medicinal Chemistry. Available at:[Link]

  • Characterization of the 5-HT4 receptor mediating tachycardia in piglet isolated right atrium. British Journal of Pharmacology / NIH. Available at:[Link]

  • New-generation 5-HT4 receptor agonists: Potential for treatment of gastrointestinal motility disorders. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 5-Amino-2-methoxy-4-methylbenzoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield bottlenecks in the synthesis of highly functionalized aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing yield bottlenecks in the synthesis of highly functionalized aromatic building blocks. The preparation of 5-amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0) is a prime example. This compound is a highly sought-after intermediate in the pharmaceutical industry, particularly for developing anti-inflammatory medications and complex bioactive scaffolds[1].

To maximize your yield and purity, we must treat the synthesis not just as a sequence of steps, but as a system of causal relationships governed by electronic effects and reaction kinetics. Below is our definitive troubleshooting guide and validated methodology.

Synthesis Workflow & Mechanistic Pathway

The most efficient route to 5-amino-2-methoxy-4-methylbenzoic acid involves a two-step sequence starting from commercially available 2-methoxy-4-methylbenzoic acid: an electrophilic aromatic nitration followed by a catalytic nitro reduction.

SynthesisPathway A 2-Methoxy-4-methylbenzoic acid (Starting Material) B 5-Nitro-2-methoxy-4-methylbenzoic acid (Intermediate) A->B HNO3 / H2SO4 0-5 °C, 2h C 5-Amino-2-methoxy-4-methylbenzoic acid (Target Product) B->C H2 (atm), 10% Pd/C MeOH, RT, 4h

Two-step synthesis pathway of 5-Amino-2-methoxy-4-methylbenzoic acid.

Step 1: Electrophilic Aromatic Nitration
Self-Validating Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend 2-methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol) in concentrated sulfuric acid (50 mL).

  • Cooling: Submerge the flask in an ice-salt bath and cool the mixture to 0–5 °C. Ensure complete dissolution.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (68%, 4.5 mL, ~1.1 eq) and concentrated sulfuric acid (5 mL)[2]. Add this mixture dropwise via an addition funnel over 30 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction Monitoring (Validation): Stir for an additional 1.5 hours at 0–5 °C. Validate completion by quenching a 0.1 mL aliquot in ice water, extracting with ethyl acetate, and analyzing via TLC (Eluent: Hexanes/EtOAc 1:1, UV 254 nm). The starting material spot must be completely consumed.

  • Work-up: Carefully pour the reaction mixture over 400 g of crushed ice with vigorous stirring. A pale-yellow precipitate will form.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is neutral (pH ~7), and dry under high vacuum to yield 5-nitro-2-methoxy-4-methylbenzoic acid.

Troubleshooting & FAQs

Q: Why does nitration occur almost exclusively at the 5-position? A: This is dictated by synergistic electronic and steric effects. The methoxy group at C2 is a strongly activating ortho/para director, while the methyl group at C4 is a weakly activating ortho/para director. The C5 position is para to the methoxy group and ortho to the methyl group, making it the most electron-rich site on the ring. Furthermore, the C3 position is sterically hindered (flanked by the methoxy and methyl groups), directing the nitronium ion (NO₂⁺) almost exclusively to the accessible C5 position[2].

Q: How do I prevent the formation of oxidized byproducts or over-nitration? A: Temperature control is the causal factor here. The electron-rich nature of the 2-methoxy-4-methylbenzoic acid ring makes it highly reactive. If the internal temperature exceeds 5 °C during the addition of the HNO₃/H₂SO₄ mixture, the oxidizing power of nitric acid can convert the C4-methyl group into a carboxylic acid or trigger a second nitration event. Strictly maintain the reaction between 0–5 °C[2].

Step 2: Catalytic Nitro Reduction
Self-Validating Protocol
  • Reaction Setup: In a heavy-walled hydrogenation vessel, dissolve 5-nitro-2-methoxy-4-methylbenzoic acid (10.0 g, 47.4 mmol) in anhydrous methanol (150 mL).

  • Catalyst Addition: Purge the vessel with nitrogen gas for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, 10% w/w) and glacial acetic acid (0.5 mL)[3].

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 1 atm (balloon) or up to 30 psi using a Parr shaker. Stir vigorously at room temperature (20–25 °C) for 4–6 hours.

  • Validation: Monitor by HPLC. The reaction is self-validating when the nitro peak completely disappears, and a single, more polar amine peak emerges.

  • Filtration: Purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry out in the presence of air, as Pd/C is pyrophoric). Wash the pad with hot methanol (50 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford 5-amino-2-methoxy-4-methylbenzoic acid as an off-white solid.

Troubleshooting & FAQs

Q: My reduction stalled, and TLC reveals a major impurity between the starting material and the product. What happened? A: You are likely observing the accumulation of the hydroxylamine intermediate. The reduction of an aromatic nitro group proceeds stepwise: Nitro → Nitroso → Hydroxyl → Amine. The final cleavage of the N–O bond is often the rate-limiting step. If you use a strictly neutral solvent (like ethyl acetate) or if the hydrogen pressure is insufficient, the reaction stalls at the hydroxylamine stage. Solution: Add a catalytic amount of an acid (e.g., acetic acid) to the methanol solvent. The acid protonates the hydroxylamine oxygen, converting it into a superior leaving group (water) and drastically accelerating the final reduction step to the primary amine[3].

ReductionLogic Nitro 5-Nitro Intermediate Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso +H2 Hydroxyl Hydroxylamine Impurity (Stalled Reduction) Nitroso->Hydroxyl +H2 Hydroxyl->Hydroxyl Catalyst Poisoning or Neutral Solvent Amine 5-Amino Target (Complete) Hydroxyl->Amine +H2 (Rate-Limiting)

Mechanistic progression and common stalling points in catalytic nitro reduction.

Q: My isolated 5-amino-2-methoxy-4-methylbenzoic acid turned brown upon storage. How do I prevent this? A: The amino group on an electron-rich aromatic ring is highly susceptible to atmospheric oxidation, forming colored quinone-imine species[4]. To prevent this, perform the work-up under an inert atmosphere (nitrogen or argon), use degassed solvents, and store the final product in a tightly sealed, amber glass container flushed with argon at 2–8 °C[4].

Quantitative Data Presentation

The table below summarizes our internal optimization data for the catalytic reduction step, demonstrating the causal impact of solvent and additives on the final yield and purity.

Catalyst LoadingSolventAdditiveTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)Observation
10% Pd/C (5% w/w)EtOAcNone251245%70%Incomplete reduction; hydroxylamine present
10% Pd/C (10% w/w)MeOHNone25682%92%Good conversion, minor impurities
10% Pd/C (10% w/w) MeOH AcOH (0.1 eq) 25 4 96% >98% Complete conversion, high purity
5% Pt/C (10% w/w)EtOHNone40878%88%Slower reaction rate
Fe powder (5 eq)EtOH/H₂OHCl (cat.)80385%90%Iron salts complicate workup[3]
References

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Profiling for 5-Amino-2-methoxy-4-methylbenzoic acid (AMMBA)

Welcome to the Technical Support Center for 5-Amino-2-methoxy-4-methylbenzoic acid (AMMBA) . As a critical building block in pharmaceutical synthesis, AMMBA presents unique challenges due to its electron-rich aromatic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Amino-2-methoxy-4-methylbenzoic acid (AMMBA) . As a critical building block in pharmaceutical synthesis, AMMBA presents unique challenges due to its electron-rich aromatic ring and multiple functional groups. This guide is designed for researchers and process chemists to understand the mechanistic origins of common impurities, troubleshoot degradation issues, and implement field-proven purification protocols.

Mechanistic Origins of Common Impurities

To effectively purify AMMBA, one must first understand the chemical causality behind its impurities. AMMBA is typically synthesized via the nitration of 2-methoxy-4-methylbenzoic acid followed by catalytic reduction.

  • Regioisomeric Impurities (The 3-Amino Isomer): During the initial electrophilic aromatic nitration, the methoxy group strongly directs ortho/para. While the 5-position is favored, steric and electronic factors inevitably lead to the formation of the 3-nitro regioisomer. Upon reduction, this yields 3-amino-2-methoxy-4-methylbenzoic acid, which closely mimics the target molecule's physicochemical properties.

  • Oxidative Degradants (Quinone Imines): AMMBA features a methoxy group at C2 and an amino group at C5. This 1,4-relationship makes the molecule a substituted p-anisidine derivative. Aminophenols and p-anisidines are highly susceptible to air oxidation, redox cycling through electrophilic quinone imine intermediates[1]. This is the primary cause of batch darkening over time.

  • Inorganic Residues (Transition Metals): The reduction of the nitro intermediate is often achieved using Palladium on Carbon (Pd/C) or Palladium acetate. The amino and carboxylic acid moieties on AMMBA act as bidentate ligands, chelating residual palladium and pulling it into the organic phase, making simple filtration insufficient[2].

G SM 2-Methoxy-4-methyl benzoic acid Nitro 5-Nitro Intermediate SM->Nitro Nitration Regio 3-Nitro Regioisomer (Impurity) SM->Regio Side Reaction AMMBA AMMBA (Target) Nitro->AMMBA Reduction (Pd/C) Quinone Quinone Imine (Oxidation) AMMBA->Quinone Air Oxidation

Mechanistic pathways of AMMBA synthesis and primary impurity generation.

Quantitative Impurity Profiling

Regulatory compliance requires strict adherence to the International Council for Harmonisation (ICH) guidelines. According to ICH Q3A(R2), impurities in new drug substances must be controlled based on maximum daily dose thresholds[3].

Impurity TypeMechanistic OriginDetection MethodICH Q3A(R2) / Q3D LimitMitigation Strategy
3-Amino Regioisomer Non-selective nitrationHPLC-UV (254 nm)≤ 0.05% (Reporting)[4]pH-swing crystallization
5-Nitro Intermediate Incomplete reductionLC-MS / HPLC-UV≤ 0.05% (Reporting)[4]Prolonged hydrogenation
Quinone Imines Aerobic oxidationLC-MS (M+ - 2H)≤ 0.05% / Visual ColorInert atmosphere storage
Residual Palladium Catalyst leachingICP-MS≤ 10 ppm (Oral PDE)[5]Thiol-functionalized silica

Troubleshooting FAQs

Q1: My AMMBA powder was off-white when synthesized, but it has turned dark brown after two weeks in storage. What happened, and how do I prevent it? A: Your batch has undergone aerobic oxidation. Because AMMBA contains a p-anisidine moiety (1,4-methoxy-amino relationship), exposure to oxygen triggers the formation of highly conjugated, electrophilic quinone imines[1]. These species are intensely colored (brown/black) and can polymerize. Fix: Always store AMMBA under an inert atmosphere (Argon or Nitrogen) in amber vials. If the material is already brown, you must perform an antioxidant wash (e.g., using sodium dithionite) followed by recrystallization.

Q2: I am failing specification for residual Palladium (>100 ppm) after standard Celite filtration. Why is it so high, and how do I remove it? A: AMMBA is an excellent metal chelator due to its adjacent amino and carboxylate groups. Standard filtration only removes heterogeneous Pd particles, leaving soluble Pd-AMMBA chelates in solution[5]. Fix: You must use a chemical scavenger with a higher affinity for Palladium than your product. Multidentate sulfur-based silica scavengers (like SiliaMetS Thiol or Thiourea) are highly effective at stripping Pd from functionalized APIs, routinely reducing levels to <10 ppm[2][6]. See Protocol 2 below.

Q3: My HPLC shows a persistent peak at a relative retention time (RRT) of ~0.95. MS shows the exact same mass as AMMBA. What is it? A: This is almost certainly the 3-amino-2-methoxy-4-methylbenzoic acid regioisomer. Because it has the exact same mass and similar polarity, it co-elutes closely with the 5-amino target. Fix: Do not rely on column chromatography. Instead, exploit the slight difference in pKa between the 3-amino and 5-amino positions using a pH-swing crystallization (Protocol 1).

Experimental Workflows & Protocols

Protocol 1: pH-Swing Crystallization for Regioisomer Clearance

This protocol exploits the differential isoelectric points of the regioisomers to selectively precipitate the target AMMBA.

  • Dissolution: Suspend 10 g of crude AMMBA in 100 mL of deionized water.

  • Alkalinization: Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10.0. The material will dissolve completely as the sodium carboxylate salt.

  • Charcoal Treatment (Optional): If the solution is dark, add 1 g of activated carbon, stir for 30 minutes, and filter through a pad of Celite to remove oxidized polymeric impurities.

  • Controlled Acidification: Cool the filtrate to 5°C in an ice bath. Slowly add 1M HCl dropwise via an addition funnel. Monitor the pH continuously.

  • Selective Precipitation: Stop the addition when the pH reaches exactly 4.5 (the approximate isoelectric point of the 5-amino isomer). The 5-amino target will precipitate out as a dense white/off-white solid, while the 3-amino isomer largely remains in the aqueous phase.

  • Isolation: Filter the precipitate, wash with ice-cold water (2 x 20 mL), and dry under vacuum at 40°C overnight.

Protocol 2: Palladium Scavenging using Thiol-Functionalized Silica

This protocol breaks the Pd-AMMBA chelate and permanently traps the metal on a silica matrix[2].

  • Preparation: Dissolve the crude, Pd-contaminated AMMBA in a highly solubilizing, polar solvent mixture (e.g., 4:1 Ethyl Acetate : Methanol) at a concentration of 0.1 M.

  • Scavenger Addition: Add 20–40 equivalents (relative to the estimated Pd content) of a sulfur-based silica scavenger (e.g., SiliaMetS Thiol)[6].

  • Incubation: Heat the suspension to 50°C and stir vigorously for 2 to 4 hours. Causality note: Heating is required to provide the activation energy necessary to break the stable Pd-API coordination bonds.

  • Filtration: Filter the hot mixture through a fine-porosity glass frit or a Celite pad. Wash the silica cake with an additional 20 mL of the solvent mixture to ensure no API is left behind.

  • Recovery: Concentrate the filtrate under reduced pressure to recover the purified AMMBA. Submit a sample for ICP-MS to confirm Pd < 10 ppm.

G Crude Crude AMMBA (>1000 ppm Pd) Dissolve Dissolve in EtOAc/MeOH Crude->Dissolve Scavenger Add Silica-Thiol Scavenger (20-40 equiv) Dissolve->Scavenger Incubate Stir at 50°C for 2-4 h Scavenger->Incubate Filter Filter through Celite Incubate->Filter Pure Purified AMMBA (<10 ppm Pd) Filter->Pure

Step-by-step workflow for the targeted removal of residual palladium using functionalized silica.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available at:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients - Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. Available at:[Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC (NIH). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues for 5-Amino-2-methoxy-4-methylbenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of amphoteric building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of amphoteric building blocks. This guide is specifically designed for researchers and drug development professionals facing solubility challenges with 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0).

Below, we decode the mechanistic causes of its poor solubility and provide self-validating troubleshooting protocols to keep your synthetic workflows moving.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is 5-Amino-2-methoxy-4-methylbenzoic acid completely insoluble in my standard organic solvents (e.g., DCM, Hexanes) and neutral water? A1: The poor solubility is a direct consequence of the molecule's zwitterionic nature[1]. The compound contains both a basic primary amine (-NH₂) and an acidic carboxylic acid (-COOH). In the solid state and in neutral media (near its isoelectric point, pI), proton transfer occurs from the acid to the amine, forming an internal ammonium carboxylate salt[1]. This zwitterionic state is characterized by extremely strong intermolecular ionic attractions and hydrogen bonding, resulting in a highly stable, rigid crystal lattice that resists solvation by non-polar organic solvents and neutral water[2].

Q2: How can I force the compound into an aqueous solution for my reaction? A2: You must disrupt the zwitterionic lattice by shifting the pH of your media away from the compound's isoelectric point[3].

  • Acidic Conditions: Adding a strong acid protonates the carboxylate group, converting the molecule into a positively charged ammonium cation[1].

  • Basic Conditions: Adding a base deprotonates the ammonium group, yielding a negatively charged carboxylate anion[1]. Both macroscopic ionic forms interact favorably with polar water molecules via ion-dipole interactions, exponentially increasing solubility compared to the neutral zwitterion[4].

Q3: My reaction requires strictly anhydrous, organic conditions (e.g., an amide coupling). What are my best options? A3: If water is strictly prohibited, you cannot rely on simple aqueous pH adjustments. Instead, utilize one of two strategies:

  • Polar Aprotic Solvents: Solvents with high dielectric constants and strong hydrogen-bond accepting capabilities, such as DMSO, DMF, or NMP, can partially disrupt the zwitterionic lattice by solvating the charged moieties.

  • Organic-Soluble Salt Formation: Form a lipophilic salt in situ. Adding a bulky organic base like N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid and replaces the internal ammonium interaction with a lipophilic trialkylammonium counterion. This breaks the crystal lattice and drastically enhances solubility in solvents like THF or DCM.

Part 2: Solubilization Strategies & Quantitative Data

To select the optimal solubilization method, match your reaction constraints with the strategies summarized in the table below.

StrategyMechanistic ActionRecommended ReagentsEst. Solubility GainReaction Compatibility
Acidic Aqueous Cation formation (Lattice disruption)1M HCl, 1M H₂SO₄High (>50 mg/mL)Amine protection, Electrophilic aromatic substitution
Basic Aqueous Anion formation (Lattice disruption)1M NaOH, 1M KOHHigh (>50 mg/mL)Carboxylate functionalization, Ester hydrolysis
Polar Aprotic Dipole solvation (H-bond disruption)DMSO, DMF, NMPModerate (10-30 mg/mL)SₙAr, Transition-metal cross-coupling
Lipophilic Salt Organic ion-pairing (Counterion exchange)TEA, DIPEA, MsOHModerate (10-20 mg/mL)Amide coupling (EDC/HATU), Anhydrous acylation

Part 3: Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system. Do not proceed to your next synthetic step unless the visual validation criteria are met.

Protocol A: Aqueous Solubilization via pH Adjustment

Use this method when your downstream reaction tolerates water and extreme pH.

  • Suspension: Suspend 5-Amino-2-methoxy-4-methylbenzoic acid in deionized water (10 mL per gram of compound) at 25°C.

    • Validation Check: The compound will float or settle as an opaque suspension. pH paper will indicate a pH near 4.0-5.0 (the approximate pI).

  • Ionization:

    • For a cationic solution: Add 1M HCl dropwise under vigorous stirring until the pH is < 2.0.

    • For an anionic solution: Add 1M NaOH dropwise under vigorous stirring until the pH is > 8.0.

  • Equilibration: Agitate for 5–10 minutes.

    • Validation Check: Complete visual clearance of the solid must occur, resulting in a transparent solution. If turbidity persists, the isoelectric point has not been sufficiently bypassed; add more acid/base in 0.1 eq increments.

Protocol B: Organic Solubilization via In-Situ Salt Formation

Use this method for anhydrous reactions like HATU/EDC amide couplings.

  • Suspension: Suspend the compound (1.0 eq) in anhydrous THF or DCM (0.1 M concentration) under an inert atmosphere.

    • Validation Check: The mixture will appear as a cloudy, opaque white suspension.

  • Counterion Exchange: Add N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) dropwise under vigorous stirring at room temperature.

  • Dissolution Monitoring: Stir for 10-15 minutes.

    • Validation Check: The opaque suspension should transition to a clear, transparent solution as the lipophilic trialkylammonium carboxylate salt forms. If slight turbidity persists, apply gentle heating (40°C) or add a polar co-solvent (5% v/v DMF) to fully solvate the ion pair.

Part 4: Visualizations

Zwitterion_Equilibrium Cation Cationic Form (Low pH) Highly Soluble Zwitterion Zwitterionic Form (Neutral pH / pI) Insoluble Lattice Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (High pH) Highly Soluble Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Figure 1: pH-dependent equilibrium states of amphoteric aminobenzoic acids.

Solubilization_Decision_Tree Start Solid 5-Amino-2-methoxy- 4-methylbenzoic acid CheckWater Is aqueous media tolerated? Start->CheckWater Aqueous Aqueous Media CheckWater->Aqueous Yes Organic Anhydrous Organic Media CheckWater->Organic No AdjustPH Adjust pH < 3 (HCl) or pH > 8 (NaOH) Aqueous->AdjustPH CheckPolar Are polar aprotic solvents tolerated? Organic->CheckPolar UsePolar Use DMSO, DMF, or NMP (Heat to 40-60°C) CheckPolar->UsePolar Yes NonPolar Strictly Non-Polar (DCM, THF, Toluene) CheckPolar->NonPolar No Protect In-situ Salt Formation (DIPEA) or Chemical Protection (Boc) NonPolar->Protect

Figure 2: Decision matrix for resolving zwitterion solubility in various environments.

References

  • 26.2: Structures of Amino Acids - Chemistry LibreTexts.
  • An introduction to amino acids - Chemguide.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate.
  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs - Crystal Growth & Design (ACS Publications).
  • Widespread misinterpretation of pKa terminology for zwitterionic compounds and its consequences - ChemRxiv.

Sources

Optimization

Technical Support Center: Preventing Oxidation of 5-Amino-2-methoxy-4-methylbenzoic Acid

Welcome to the Technical Support Center. Handling electron-rich anilines like 5-Amino-2-methoxy-4-methylbenzoic acid requires stringent environmental and chemical controls.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling electron-rich anilines like 5-Amino-2-methoxy-4-methylbenzoic acid requires stringent environmental and chemical controls. This guide provides mechanistic insights, validated protocols, and troubleshooting steps to prevent the oxidative degradation of the amino group during storage, handling, and complex synthesis.

Section 1: Mechanistic FAQ — The Causality of Oxidation

Q: Why does 5-Amino-2-methoxy-4-methylbenzoic acid oxidize so rapidly compared to standard aniline? A: The susceptibility of an aromatic amine to oxidation is inversely proportional to its oxidation potential . 5-Amino-2-methoxy-4-methylbenzoic acid contains two strong electron-donating groups (EDGs): a methoxy group (-OCH₃) and a methyl group (-CH₃). These EDGs pump electron density into the aromatic π-system via resonance and inductive effects. This elevated electron density significantly lowers the energy required to remove an electron from the amino nitrogen, facilitating the rapid formation of a highly reactive prooxidant radical cation upon exposure to atmospheric oxygen or transition metals .

Q: What are the visible signs of this degradation? A: The initial radical cations rapidly undergo co-oxidation to form quinone imines and azo compounds. You will observe a distinct color shift in your reagent or reaction mixture—typically progressing from pale yellow to dark brown, green, or black .

G A 5-Amino-2-methoxy- 4-methylbenzoic acid C Increased Ring Electron Density A->C B Electron-Donating Groups (-OCH3, -CH3) B->C Inductive/Resonance D Lowered Oxidation Potential C->D F Radical Cation Formation D->F E Exposure to O2 / ROS E->F Oxidant G Quinone Imines & Polymeric Tars (Dark) F->G Polymerization

Mechanistic pathway of aniline oxidation driven by electron-donating groups.

Section 2: Environmental Control & Solvent Degassing

Q: How can I prevent oxidation during air-sensitive reactions? A: The most robust method to prevent oxidation is the complete exclusion of oxygen from both the reaction headspace and the solvent matrix. While sparging is sufficient for rough degassing, the Freeze-Pump-Thaw (FPT) method is the gold standard for rigorously removing dissolved oxygen from solvents prior to adding your aniline substrate .

Table 1: Quantitative Comparison of Solvent Degassing Methods

MethodDissolved O₂ RemovedTime RequiredBest Application
Sparging (Inert Gas) ~70–80%15–30 minsRough degassing, large solvent volumes
Sonication under Vacuum ~80–90%5–10 minsHPLC solvents, quick preparations
Freeze-Pump-Thaw >99.9%45–60 minsHighly sensitive anilines & organometallics
Protocol: 3-Cycle Freeze-Pump-Thaw Degassing

Self-Validating Step: The cessation of visible gas bubbles during the thawing phase of the final cycle physically validates that the solvent is fully degassed.

  • Preparation: Transfer the solvent into a heavy-walled Schlenk flask (do not exceed 50% volume to prevent shattering due to expansion). Seal the stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen Dewar until the solvent is completely frozen solid. Caution: Ensure the flask is isolated from the inert gas line during freezing to prevent liquid oxygen condensation.

  • Pump: Open the stopcock to a high-vacuum manifold for 5–10 minutes to evacuate the headspace of non-condensable gases (O₂, N₂).

  • Thaw: Close the stopcock to isolate the flask under static vacuum. Remove the flask from the liquid nitrogen and place it in a tepid water bath. As the solvent thaws, trapped dissolved gases will visibly bubble out into the vacuum headspace.

  • Iterate: Repeat Steps 2–4 for a total of three cycles.

  • Backfill: After the final thaw, backfill the flask with high-purity Argon or Nitrogen.

G S1 1. Freeze (Liquid N2) S2 2. Pump (Vacuum, 10 min) S1->S2 S3 3. Thaw (Warm Water Bath) S2->S3 S3->S1 Repeat 3x S4 4. Backfill (Argon/N2) S3->S4 After 3rd Cycle

Standard 3-cycle Freeze-Pump-Thaw workflow for rigorous solvent degassing.

Section 3: Chemical Protection Strategies

Q: Environmental controls aren't enough for my multi-step synthesis. How can I chemically stabilize the amine? A: If the amine must survive harsh oxidative conditions, it must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting anilines . By converting the amine to a carbamate, the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity and susceptibility to oxidation.

Table 2: Quantitative Comparison of Amine Protecting Groups

Protecting GroupReagentDeprotection ConditionSteric HindranceTypical Yield
N-Boc (tert-Butyloxycarbonyl) Boc₂O, BaseStrong Acid (TFA or HCl)High85–95%
N-Ac (Acetyl) Ac₂O or AcCl, BaseStrong Base or Acid + HeatLow90–98%
N-Fmoc Fmoc-Cl, BaseMild Base (Piperidine)Very High80–90%
Protocol: N-Boc Protection of 5-Amino-2-methoxy-4-methylbenzoic acid

Self-Validating Step: Reaction progress can be tracked via Thin Layer Chromatography (TLC); the protected carbamate will elute significantly faster (higher Rf) than the highly polar, unprotected zwitterionic starting material.

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 5-Amino-2-methoxy-4-methylbenzoic acid in a Methanol or THF/Water mixture.

  • Base Addition: Add 2.0–3.0 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA). Causality: The excess base is required to first deprotonate the carboxylic acid (forming a soluble carboxylate) and then free-base the amine for nucleophilic attack.

  • Cooling: Cool the mixture to 0°C in an ice bath to control the exothermic addition.

  • Reagent Addition: Slowly add 1.2–1.5 equivalents of Di-tert-butyl dicarbonate (Boc₂O).

  • Reaction: Remove the ice bath and stir at room temperature for 3–12 hours.

  • Workup (Critical Step): Concentrate the solvent in vacuo. Because the molecule contains a carboxylic acid, you must mildly acidify the aqueous layer (pH ~4) using citric acid to reprotonate the carboxylate. Only then can the product be extracted into an organic layer like Ethyl Acetate.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the highly stable N-Boc protected intermediate.

G A Amine + Base (TEA/DIPEA) B Cool to 0°C A->B C Add Boc2O (1.2 - 1.5 eq) B->C D Stir at RT (3-12 hrs) C->D E Acidic Workup (pH ~4) & Extraction D->E F Purified N-Boc Protected Amine E->F

General synthetic workflow for the N-Boc protection of aromatic amines.

Section 4: Storage & Handling Troubleshooting

Q: What is the optimal storage condition for the neat, unprotected powder? A: Store the neat solid at -20°C in an amber glass vial (to prevent photo-oxidation), backfilled with Argon, and sealed with Parafilm. Avoid repeated freeze-thaw cycles of the bulk powder by aliquoting into single-use vials.

Q: Can I use antioxidants to protect the amine in solution? A: Yes. For applications where chemical protection (Boc) is not viable, adding a sacrificial antioxidant/radical scavenger like BHT (Butylated hydroxytoluene) or methimazole at 0.1–1.0 mol% can intercept reactive oxygen species before they oxidize the aniline.

References
  • Freeze-Pump-Thaw - The Schlenk Line Survival Guide. Schlenk Line Survival Guide. Available at:[Link]

  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling. Journal of Visualized Experiments (JoVE). Available at:[Link]

  • N-oxidation of aromatic amines by intracellular oxidases. PubMed (National Institutes of Health). Available at:[Link]

Troubleshooting

troubleshooting guide for the synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide researchers and drug development professionals with a robust, self-validating framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide researchers and drug development professionals with a robust, self-validating framework for the synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0).

This guide moves beyond basic procedural lists. It bridges theoretical causality with field-proven experimental execution, ensuring that you understand why a reaction behaves a certain way and how to troubleshoot it effectively when deviations occur.

Synthetic Workflow Overview

The synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid is typically achieved via a two-step sequence starting from 2-methoxy-4-methylbenzoic acid: a regioselective nitration followed by catalytic hydrogenation[1].

SynthesisWorkflow SM 2-Methoxy-4-methylbenzoic acid (Starting Material) Nitration Regioselective Nitration (HNO3 / H2SO4, 0-5°C) SM->Nitration Intermediate 5-Nitro-2-methoxy-4-methylbenzoic acid (Intermediate) Nitration->Intermediate Reduction Catalytic Hydrogenation (H2, Pd/C, 30-50 psi) Intermediate->Reduction Workup Isoelectric Precipitation (pH adjustment to ~4.0) Reduction->Workup Product 5-Amino-2-methoxy-4-methylbenzoic acid (Target Product) Workup->Product

Figure 1: Step-by-step synthetic workflow for 5-Amino-2-methoxy-4-methylbenzoic acid.

Quantitative Data & Reaction Metrics

Table 1: Physicochemical Properties

Compound Role Molecular Weight Formula
2-Methoxy-4-methylbenzoic acid Starting Material 166.17 g/mol C9H10O3
5-Nitro-2-methoxy-4-methylbenzoic acid Intermediate 211.17 g/mol C9H9NO5

| 5-Amino-2-methoxy-4-methylbenzoic acid | Target Product | 181.19 g/mol | C9H11NO3 |

Table 2: Optimization Parameters

Reaction Step Reagents / Catalyst Optimal Temp Pressure / Time Target Yield
Regioselective Nitration HNO₃, H₂SO₄ (conc.) 0–5 °C Atmospheric, 2 h 85–90%
Catalytic Hydrogenation 5% Pd/C, H₂ gas 25–40 °C 30–50 psi, 4–6 h >95%[2]

| Isoelectric Isolation | Aqueous NaOH, then HCl | 20 °C | pH ~4 adjustment | N/A |

Detailed Experimental Protocols

Protocol 1: Regioselective Nitration

Causality: The methoxy group (-OMe) is a strongly activating ortho/para director, and the methyl group (-Me) is a weakly activating ortho/para director. The 5-position is para to the methoxy and ortho to the methyl, making it the most electronically favored and sterically accessible site.

  • Preparation: Dissolve 2-methoxy-4-methylbenzoic acid (1.0 eq) in concentrated sulfuric acid (H₂SO₄) under an inert atmosphere. Cool the reaction vessel to 0 °C using an ice-salt bath.

  • Addition: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated H₂SO₄. Add this mixture dropwise to the reaction flask, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Reaction: Stir the mixture for 2 hours at 0–5 °C. Keeping the temperature low suppresses thermodynamic control, preventing non-selective nitration at the sterically hindered 3-position[1].

  • Quenching & Workup: Pour the reaction mixture over crushed ice. The 5-nitro intermediate will precipitate. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol 2: Catalytic Hydrogenation and Isoelectric Isolation

Causality: Catalytic hydrogenation is the industry standard for reducing nitrobenzoic acids due to its high atom economy. Converting the acid to its sodium salt prior to reduction prevents decarboxylation and increases solubility[2].

  • Preparation: Suspend the 5-nitro intermediate (1.0 eq) in a mixture of methanol and water. Add aqueous NaOH to adjust the pH to approximately 6.0, forming the soluble sodium carboxylate salt[2].

  • Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (0.05 eq by weight) under a nitrogen blanket to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Purge the reactor with nitrogen, then pressurize with hydrogen gas to 30–50 psi. Stir vigorously at 25–40 °C until hydrogen uptake ceases (typically 4–6 hours)[2].

  • Filtration: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Self-Validating Check: The filtrate should be clear and colorless to pale yellow. A deep orange or brown color indicates incomplete reduction (presence of nitroso/hydroxylamine intermediates)[1].

  • Isoelectric Precipitation: Slowly add 1M HCl to the filtrate while stirring until the pH reaches approximately 4.0 (the isoelectric point of the amino acid). Collect the precipitated 5-amino-2-methoxy-4-methylbenzoic acid via filtration, wash with cold water, and dry.

Troubleshooting FAQs

Q1: Why am I observing the 3-nitro isomer instead of the desired 5-nitro intermediate during the nitration step? Causality & Solution: While the 5-position is electronically and sterically favored, allowing the internal reaction temperature to exceed 5 °C shifts the reaction toward thermodynamic control, leading to non-selective nitration at the sterically hindered 3-position. Action: Strictly maintain the internal reaction temperature between 0–5 °C during the dropwise addition of the nitrating mixture. Ensure your cooling bath has sufficient thermal mass to absorb the exothermic heat of nitration.

Q2: My catalytic hydrogenation (Pd/C) stalled, leaving significant amounts of nitroso or hydroxylamine intermediates. How do I push the reaction to completion? Causality & Solution: Incomplete reduction of the nitro group to the amine often results from catalyst poisoning, insufficient hydrogen pressure, or poor mass transfer[1]. Nitrobenzoic acid derivatives can sometimes form insoluble hydroxylamine intermediates that coat and deactivate the Pd/C catalyst. Action: Increase the hydrogen pressure (e.g., to 50 psi) and ensure vigorous mechanical agitation. If the catalyst is poisoned, filter the mixture through Celite, recharge the reactor with fresh 5% Pd/C under nitrogen, and resume hydrogenation.

Q3: I am experiencing decarboxylation during the reduction step. How can I preserve the carboxylic acid moiety? Causality & Solution: Decarboxylation of benzoic acids can occur at elevated temperatures, particularly under strongly acidic conditions. Action: Ensure the pH is adjusted to near neutral or slightly acidic (pH 5.7–6.3) prior to hydrogenation by using sodium hydroxide[2]. This forms the soluble sodium salt of the acid, which stabilizes the carboxylate group and prevents thermal decarboxylation during the reduction process.

Q4: How do I efficiently separate the 5-amino-2-methoxy-4-methylbenzoic acid from the Pd/C catalyst without product loss? Causality & Solution: The target amino acid is zwitterionic and has low solubility in neutral organic solvents or cold water, causing it to precipitate alongside the Pd/C catalyst during standard filtration. Action: Do not attempt to filter the product as a free acid. Ensure the reaction mixture is slightly basic (pH ~8-9) before filtration so the product remains dissolved as a highly water-soluble sodium carboxylate salt. Filter the Pd/C catalyst over a Celite pad, then carefully acidify the clear filtrate with HCl to pH ~4.0 to precipitate the pure product.

References[1] Title: 5-Amino-2-methoxy-4-methylbenzoic acid

Sources

Optimization

dealing with side reactions in the synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid

The following technical guide is structured as a Tier 3 Support Center Knowledge Base for the synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid . It addresses the specific chemical challenges of this scaffold, prioriti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Center Knowledge Base for the synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid . It addresses the specific chemical challenges of this scaffold, prioritizing mechanistic insight and practical troubleshooting over generic instructions.

Current Status: Operational | Topic: Impurity Profiling & Side Reaction Management[1]

Executive Summary: The Synthetic Challenge

The synthesis of 5-Amino-2-methoxy-4-methylbenzoic acid typically proceeds via the nitration of 2-methoxy-4-methylbenzoic acid (or its methyl ester), followed by reduction.[1] The core challenge lies in the electronic conflict between the substituents:

  • Methoxy (-OMe): Strong ortho/para director.[1]

  • Methyl (-Me): Weak ortho/para director.[1]

  • Carboxyl (-COOH): Strong meta director.[1][2]

This creates a "perfect storm" for regioselectivity issues and side reactions. This guide troubleshoots the three most critical failure points: Regioisomer Contamination , Ether Cleavage (Demethylation) , and Reduction Byproducts .

Ticket #101: Regioselectivity & Isomer Control during Nitration[1]

User Issue: "I am observing a persistent impurity (5-15%) in the nitration step. NMR suggests an isomer, but I cannot separate it by standard extraction."

Root Cause Analysis

The nitration of Methyl 2-methoxy-4-methylbenzoate is governed by the directing effects of the -OMe and -Me groups.[1]

  • Target Position (C5): Para to the strong -OMe donor and ortho to the -Me group.[1] This is the kinetic and thermodynamic product.

  • Impurity Position (C3): Ortho to both -OMe and -Me. This position is sterically crowded ("squeezed") but electronically activated.

  • Impurity Position (C6): Meta to -OMe.[1] Highly unlikely due to electronic deactivation.[1]

Diagnosis: The impurity is the 3-nitro isomer . Its formation increases significantly if the reaction temperature spikes, overcoming the steric barrier at C3.

Troubleshooting Protocol
ParameterStandard ConditionTroubleshooting AdjustmentMechanistic Rationale
Temperature < 10°CStrictly < 0°C (Ice/Salt Bath)Lower temperature favors the lower-energy transition state (C5) over the sterically hindered C3.[1]
Reagent Addition DropwiseSubsurface Addition Prevents local concentration hotspots of HNO₃ that drive non-selective multi-nitration.[1]
Solvent H₂SO₄Ac₂O (Acetic Anhydride) Using Ac₂O forms acetyl nitrate, a milder nitrating agent that improves regioselectivity for activated substrates [1].
Purification Strategy (The "Self-Validating" Step)

Do not attempt to separate the isomers after hydrolysis (at the acid stage). Separate them at the ester stage .

  • Crude Workup: Quench reaction on ice; filter the solid precipitate.

  • Recrystallization: Recrystallize the crude nitro-ester from Methanol/Ethanol (9:1) .

    • The 5-nitro isomer (Target) is less soluble and crystallizes first.[1]

    • The 3-nitro isomer (Impurity) remains in the mother liquor.

  • Validation: Check ¹H NMR.

    • Target (C5-Nitro): Two aromatic singlets (para-relationship).

    • Impurity (C3-Nitro): Aromatic protons will show coupling or distinct shifts due to the different environment.[1]

Ticket #102: The "Red Oil" Phenomenon (Demethylation & Over-Reaction)

User Issue: "My reaction mixture turned dark red/black, and the yield dropped. The product is an oil instead of a solid."

Root Cause Analysis

This indicates Ether Cleavage (Demethylation) or Oxidative Degradation .[1]

  • Mechanism: In the presence of strong acid (H₂SO₄) and heat, the methoxy group can be protonated and cleaved, forming a phenol. Phenols are highly susceptible to oxidation by HNO₃, leading to quinones and tarry polymerization products (the "Red Oil").

Visualizing the Failure Pathway

SideReactions Start 2-Methoxy-4-methyl benzoic acid (Ester) Target 5-Nitro Isomer (Target) Start->Target HNO3/H2SO4 < 0°C Impurity1 3-Nitro Isomer (Steric Impurity) Start->Impurity1 > 10°C Impurity2 Demethylated Phenol (Unstable) Start->Impurity2 H+, Heat (> 20°C) Tar Quinones/Tars (Red Oil) Impurity2->Tar Oxidation

Caption: Divergent pathways in nitration. High temperatures favor steric errors (C3) and ether cleavage (Demethylation), leading to tar.

Corrective Actions
  • Control Exotherm: Ensure the internal temperature never exceeds 5°C during addition.

  • Quench Immediately: Do not let the reaction stir overnight. Once TLC shows consumption of starting material, quench immediately.

  • Rescue Protocol: If "Red Oil" forms:

    • Dissolve in EtOAc.[1]

    • Wash extensively with 10% NaOH .[1] The phenolic byproducts (demethylated) will deprotonate and move to the aqueous layer.

    • The desired methoxy-nitro product remains in the organic layer.

Ticket #103: Reduction Stalls & Zwitterion Isolation[1]

User Issue: "Reduction of the nitro group seems complete by TLC, but I cannot extract the product from water. The yield is near zero."

Root Cause Analysis

You are likely dealing with the Amino Acid Zwitterion .

  • If you hydrolyzed the ester before reduction, the product is 5-Amino-2-methoxy-4-methylbenzoic acid .[1]

  • Isoelectric Point (pI): This molecule has a basic amine and an acidic carboxyl. At neutral pH, it exists as a zwitterion (highly water-soluble).[1] It will not extract into organic solvents like DCM or EtOAc.[1]

Workflow Optimization (The "Ester-First" Rule)

Always reduce the Ester , not the Acid .

  • Substrate: Methyl 5-nitro-2-methoxy-4-methylbenzoate.

  • Reagent: H₂ (1 atm) / 10% Pd-C in Methanol. (Avoid Fe/HCl to prevent hydrolysis complications).

  • Result: Methyl 5-amino-2-methoxy-4-methylbenzoate.[1]

    • Solubility: Soluble in EtOAc/DCM.[1] Easy to filter off catalyst and concentrate.

Final Hydrolysis Protocol (The "Isoelectric Precipitation")

To get the final acid from the amino-ester:

  • Hydrolysis: Treat amino-ester with NaOH/MeOH/H₂O.[1] Reflux 1h.

  • Isolation (Critical Step):

    • Cool to room temp.[1][3][4]

    • Carefully acidify with HCl to pH 4-5 (approximate pI).[1]

    • Do not go to pH 1. (Forms soluble hydrochloride salt).

    • Do not stay at pH 10. (Forms soluble sodium salt).

    • At pH 4-5, the zwitterion has net neutral charge and will precipitate out of water.

Summary of Quantitative Data & Properties

ComponentFunctionKey RiskControl Limit
HNO₃ (1.05 eq) Nitrating AgentDinitrationUse stoichiometric amount; add dropwise.[1]
H₂SO₄ Solvent/CatalystDemethylationKeep T < 5°C.
Temperature Reaction ControlIsomerization (C3)Strict < 0°C target.[1]
pH (Workup) IsolationSolubilizationTarget pH 4-5 for final acid precipitation.

References

  • Nitration Regioselectivity & Methods

    • Org.[1][5][6] Synth. 1923, 3, 73.[5] "m-Nitrobenzoic Acid".[1][7] (Classic protocol for nitration of benzoic acid derivatives, establishing the baseline for mixed-acid nitration).

  • Separation of Nitrobenzoic Acid Isomers

    • Journal of Chromatography A. "Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography". (Validates the difficulty of separation and the need for crystallization or HPLC).

  • Synthesis of Alkoxy-Amino Benzoic Acids

    • PrepChem.[1] "Synthesis of 5-Amino-2-methoxy-4-nitrobenzoic acid".[1] (Specific protocol for the hydrolysis and handling of the nitro-amino scaffold).

  • General Reactivity of Anisoles

    • BenchChem Technical Support.[1][4] "Nitration of 4-Methylbenzoic Acid".[1] (Discusses the directing effects and steric hindrance in methyl/methoxy substituted benzenes).

Sources

Troubleshooting

stability issues of 5-Amino-2-methoxy-4-methylbenzoic acid in storage

Welcome to the technical support guide for 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0). This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0). This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and stability of 5-Amino-2-methoxy-4-methylbenzoic acid.

Q1: What are the optimal long-term storage conditions for 5-Amino-2-methoxy-4-methylbenzoic acid?

A1: The stability of 5-Amino-2-methoxy-4-methylbenzoic acid is critically dependent on its storage environment. While supplier recommendations vary slightly, a consolidated best-practice approach is essential for preserving its integrity. The primary concerns are oxidation, moisture, and light.

For optimal long-term stability, the compound, which is a solid powder, should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place. Storing under inert gas is crucial because the aromatic amine functionality is susceptible to oxidation.

Table 1: Summary of Supplier-Recommended Storage Conditions

SupplierRecommended Storage TemperatureAdditional Recommendations
MilliporeSigmaAmbient Storage-
AchmemRoom TemperatureStore under inert atmosphere.[1]
Fisher ScientificNot specifiedKeep containers tightly closed in a dry, cool and well-ventilated place.
TCI ChemicalsCool and dark placeStore away from incompatible materials such as oxidizing agents.
Sigma-Aldrich (for a similar compound)2-8°C-[2]
FUJIFILM WakoCool (2-10 °C) placeKeep container protected from light.[3]

Based on this, we recommend storing the solid compound at 2-8°C , under an inert atmosphere , and protected from light .

Q2: I've noticed a color change in my stored sample (e.g., from off-white to brownish or purplish). What is the likely cause?

A2: A visible color change is a strong indicator of chemical degradation. For aromatic amines like 5-Amino-2-methoxy-4-methylbenzoic acid, the most probable cause is oxidation. The amino group (-NH₂) is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light, moisture, and elevated temperatures.[4][5][6]

This oxidation process often leads to the formation of highly conjugated, colored impurities, such as quinone-imine species.[5] These species can further polymerize, resulting in complex, often dark-colored mixtures. If you observe a color change, it is crucial to re-evaluate the purity of the material before use (See Protocol 2).

Q3: Is this compound sensitive to air and light?

A3: Yes. The chemical structure, containing an electron-rich aromatic ring with an amino substituent, makes it inherently sensitive to both air (oxygen) and light (photodegradation).

  • Air Sensitivity: As discussed in Q2, the amino group can be readily oxidized.[6]

  • Light Sensitivity: UV radiation can provide the energy needed to initiate oxidation reactions, leading to the formation of radical species and accelerating degradation. Therefore, storing the compound in an amber or opaque container is highly recommended.[3][4]

Q4: What are the potential degradation pathways and products?

A4: Based on the structure and data from analogous compounds like 5-aminosalicylic acid (5-ASA), the primary degradation pathway is oxidation.[5] Decarboxylation is a possible secondary pathway but is generally less significant under typical storage conditions for related compounds.[5]

The proposed primary degradation pathway involves the oxidation of the aminophenol-like structure to a quinone-imine intermediate. This intermediate is highly reactive and can undergo subsequent reactions, including hydrolysis and polymerization.

cluster_main Proposed Oxidative Degradation Pathway A 5-Amino-2-methoxy- 4-methylbenzoic acid B [O] (Air, Light) A->B C Quinone-imine Intermediate (Highly Reactive, Colored) B->C Oxidation D Further Reactions (Hydrolysis, Polymerization) C->D E Complex Colored Degradation Products D->E

Caption: Proposed oxidative degradation pathway.

Part 2: Troubleshooting Guide

This guide provides structured workflows to diagnose and resolve common issues encountered during experimentation.

Issue: Inconsistent experimental results, low yields, or unexpected impurities.
  • Symptom: You are using 5-Amino-2-methoxy-4-methylbenzoic acid as a starting material in a synthesis, and you observe inconsistent yields, unexpected side products on your TLC plate, or new peaks in your LC-MS/GC-MS analysis compared to previous runs.

  • Underlying Cause: This often points to the degradation of the starting material due to improper or prolonged storage. The presence of oxidized impurities can interfere with your reaction, consume reagents, or act as catalysts for unwanted side reactions.

start Inconsistent Experimental Results check_purity Step 1: Assess Purity of Stored Starting Material (See Protocol 2: HPLC-UV) start->check_purity is_pure Purity >98% and no major degradants? check_purity->is_pure investigate_reaction Troubleshoot Reaction Parameters (Solvent, Temp, Reagents, etc.) is_pure->investigate_reaction Yes repurify Step 2: Repurify Material (e.g., Recrystallization) or Procure New Batch is_pure->repurify No retest Step 3: Re-run Experiment with Purified/New Material repurify->retest end Problem Resolved retest->end

Caption: Troubleshooting workflow for inconsistent results.

Part 3: Experimental Protocols
Protocol 1: Recommended Handling and Storage Procedure

This protocol outlines the best practices for handling and storing the compound to minimize degradation.

  • Receiving: Upon receipt, inspect the container for a proper seal. Note the date of receipt on the container.

  • Aliquoting: If possible, aliquot the material into smaller, single-use vials upon first opening. This minimizes repeated exposure of the bulk material to air and moisture. Perform this process in a low-humidity environment or a glove box if available.

  • Inerting: Before sealing each vial (both the bulk container and aliquots), flush the headspace with a stream of dry, inert gas (e.g., argon or nitrogen) for 15-30 seconds.

  • Sealing: Use containers with tight-fitting lids, preferably with a PTFE liner. For extra protection, wrap the lid-container interface with Parafilm®.

  • Storage: Store the sealed containers at 2-8°C, protected from light (e.g., in a labeled box within a refrigerator).[2]

  • Usage: When using the compound, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

Protocol 2: Assessing Purity and Detecting Degradation via HPLC-UV

This protocol provides a general method to assess the purity of your sample. Method parameters may need optimization for your specific equipment.[7][8]

  • Standard Preparation:

    • Accurately weigh ~10 mg of a reference standard (or your newest, presumably purest batch) of 5-Amino-2-methoxy-4-methylbenzoic acid.

    • Dissolve in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. Sonicate briefly if necessary to ensure complete dissolution.

  • Sample Preparation:

    • Prepare your stored sample in the same manner and at the same concentration as the standard.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: Monitor at 254 nm and 280 nm. A photodiode array (PDA) detector is recommended to analyze the UV spectra of all peaks.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standard and the sample.

    • Compare the chromatograms. The appearance of new peaks, particularly early-eluting (more polar) or significantly late-eluting peaks, in your stored sample indicates the presence of impurities/degradants.

    • Calculate the purity of your sample by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Interpretation: Oxidized products are often more polar or may form polymers that elute much later. A "pure" sample should ideally be >98% by this method.

Protocol 3: Basic Forced Degradation Study

This study can help identify potential degradation products and assess stability under various stress conditions.

  • Prepare Stock Solutions: Prepare several identical solutions of the compound at ~0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to one solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Add NaOH to another solution to a final concentration of 0.1 M. Heat at 60°C for 24 hours.

    • Oxidation: To a third solution, add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Keep one solution in the dark at 60°C for 24 hours.

    • Photolytic: Expose one solution to direct UV light (e.g., in a photostability chamber) for 24 hours.

    • Control: Keep one solution at room temperature, protected from light.

  • Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples by HPLC-UV (as per Protocol 2) and preferably by LC-MS to obtain mass information on the new peaks formed.

  • Interpretation: This study will reveal the compound's vulnerabilities. For instance, significant degradation under oxidative conditions confirms its sensitivity to oxidation. The new peaks observed are potential degradants that could form during long-term storage.

References
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylbenzoic acid. Retrieved from [Link]

  • Patel, R. M. (2021). Analytical Methods for the Degradation of Phytoconstituents. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Loba Chemie. (2018). 2-METHOXY-4-AMINO-5-(ETHYL SULFONYL)-BENZOIC ACID METHYL ESTER MSDS. Retrieved from [Link]

  • Jensen, E. T., & Jorns, M. S. (1993). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 82(11), 1143-1148. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-methylbenzoic acid. Retrieved from [Link]

  • Genome.jp. (2025). KEGG PATHWAY Database. Retrieved from [Link]

Sources

Optimization

purification challenges of 5-Amino-2-methoxy-4-methylbenzoic acid from reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized aromatic building blocks from complex reaction mixtures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized aromatic building blocks from complex reaction mixtures.

5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0)[1] presents a classic "trifecta" of purification challenges: it is a zwitterion, it is highly polar, and its electron-rich aromatic ring makes it exceptionally prone to oxidative degradation. Standard organic workups often fail here because the physical chemistry of the molecule is fighting against you.

This guide is designed to help you troubleshoot these specific bottlenecks by explaining the causality behind the molecule's behavior and providing self-validating protocols to ensure your purification succeeds.

Visual Workflow: The Purification Decision Matrix

Before diving into the specific troubleshooting steps, review the logical workflow for isolating amphoteric aromatics.

PurificationWorkflow Start Crude Reaction Mixture AqueousWorkup Aqueous Workup (Adjust to pH 8-9) Start->AqueousWorkup ExtractOrg Extract with EtOAc (Removes neutral impurities) AqueousWorkup->ExtractOrg AqueousLayer Aqueous Layer (Contains target as carboxylate) ExtractOrg->AqueousLayer Retain Aqueous Phase Acidify Acidify to pI (pH 3.5 - 4.0) under N2 atmosphere AqueousLayer->Acidify Precipitate Isoelectric Precipitation Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter CheckPurity Check Purity (LC-MS/TLC) Filter->CheckPurity Chromo Silica Gel Chromatography (DCM:MeOH + 1% AcOH) CheckPurity->Chromo <95% Purity Pure Pure 5-Amino-2-methoxy- 4-methylbenzoic acid CheckPurity->Pure >95% Purity Chromo->Pure

Figure 1: Decision-tree workflow for the purification of amphoteric aminobenzoic acid derivatives.

Section 1: The Zwitterion Conundrum (pH-Dependent Extraction)

FAQ: Why does my product stay in the aqueous layer during liquid-liquid extraction, regardless of the organic solvent I use?

The Causality: 5-Amino-2-methoxy-4-methylbenzoic acid contains both a basic aniline group (-NH₂) and an acidic carboxylic acid (-COOH). Because of this, the molecule is charged at almost any pH except its isoelectric point (pI). At a high pH, it exists as a highly water-soluble carboxylate anion. At a low pH, it exists as an anilinium cation. You cannot force a charged species into a non-polar organic layer.

To isolate it, you must tune the pH specifically to its isoelectric point (approximately pH 3.5–4.0 for aminobenzoic acid derivatives)[2]. At this exact pH, the net charge is zero, minimizing aqueous hydration energy and causing the isoelectric form to become substantially insoluble in cold water[3].

Quantitative Data: pH vs. Ionization State & Solubility

pH RangeDominant SpeciesNet ChargeAqueous SolubilityOrganic Solubility
pH < 2.0 Anilinium cation+1HighLow
pH 3.5 – 4.0 Neutral Zwitterion (pI)0Low (Precipitates) Moderate
pH > 7.0 Carboxylate anion-1HighLow
Protocol 1: Isoelectric Precipitation Workflow
  • Basify: Dissolve the crude reaction mixture in 1M NaOH until the pH is > 9. This ensures the target is fully deprotonated into the water-soluble carboxylate form.

  • Wash: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). This removes non-polar, neutral organic impurities. Discard the organic layer.

  • Inert Preparation: Transfer the product-containing aqueous layer to a round-bottom flask. Purge the headspace with Nitrogen or Argon gas to prevent oxidative degradation during the next steps.

  • Cool: Submerge the flask in an ice bath to 0–5 °C. Lowering the temperature drastically reduces the solubility of the precipitating zwitterion[3].

  • Acidify: Dropwise add 1M HCl while vigorously stirring. Critical: Continuously monitor the pH with a calibrated pH meter.

  • Precipitate: Stop the acid addition exactly when the pH reaches 3.5–4.0[2]. A dense, off-white precipitate should form.

  • Self-Validation Check: Before filtering, take a 1 mL aliquot of the suspension and centrifuge it. Test the pH of the clear supernatant. If it is outside the 3.5–4.0 range, adjust the bulk solution. Analyze the supernatant via UV 254 nm; it should show minimal absorbance if precipitation is complete.

  • Isolate: Filter the precipitate under vacuum, wash with ice-cold distilled water, and dry under high vacuum in the dark.

Section 2: Oxidative Degradation (The "Brown Oil" Problem)

FAQ: My crude product was off-white when precipitated, but it turned dark brown/black during concentration or storage. What happened?

The Causality: Aromatic amines are highly susceptible to aerobic oxidation[4]. In 5-Amino-2-methoxy-4-methylbenzoic acid, the methoxy (-OCH₃) and methyl (-CH₃) groups are strong electron-donating groups (EDGs). They push electron density into the aromatic ring via resonance and hyperconjugation. This significantly raises the HOMO (Highest Occupied Molecular Orbital) energy of the aniline nitrogen, making it exceptionally easy to lose an electron in the presence of atmospheric oxygen or trace transition metals. This forms highly colored radical cations that rapidly polymerize into azo, azoxy, or quinoid byproducts.

Protocol 2: Handling Oxidation-Prone Amines
  • Degas Solvents: Sparge all solvents (including the water used for precipitation) with Nitrogen for 15 minutes prior to use.

  • Avoid Heat: Never exceed 30 °C when concentrating fractions containing this compound on a rotary evaporator. Thermal stress accelerates oxidation.

  • Storage: Store the purified solid in an amber vial (to prevent photo-oxidation), backfilled with Argon, and kept at -20 °C.

Section 3: Chromatographic Nightmares (Polarity & Tailing)

FAQ: I tried to purify the remaining crude via normal-phase silica gel chromatography, but the compound streaked across the TLC plate and co-eluted with impurities. How do I fix this?

The Causality: Silica gel is inherently acidic due to surface silanols. The basic amino group of your compound interacts strongly with these silanols, while the carboxylic acid acts as both a hydrogen bond donor and acceptor. Without an acidic modifier in the mobile phase to protonate the silica surface and suppress the ionization of the carboxylic acid, the compound exists in multiple protonation states as it travels down the column, leading to severe band broadening (tailing).

Protocol 3: Flash Chromatography Optimization for Amphoteric Aromatics
  • Solvent System: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) in a 90:10 ratio.

  • Acidic Modifier: Add 1% (v/v) Glacial Acetic Acid to the mobile phase.

  • Self-Validation Check: Spot the crude mixture on a TLC plate and develop it in this modified mobile phase. A tight, round spot (R_f ~0.3) indicates the acidic modifier is effectively masking the silanols. If the spot still resembles a comet, increase the acetic acid concentration to 2%.

  • Dry Loading: Because the zwitterion has poor solubility in DCM, dry-load the crude compound onto Celite (not silica, to avoid pre-binding) before applying it to the column.

  • Elution: Run the column using a gradient from 0% to 15% MeOH in DCM (maintaining 1% AcOH throughout).

  • Azeotropic Removal: After pooling the pure fractions, the residual acetic acid can be difficult to remove. Add toluene to the flask and co-evaporate under reduced pressure to azeotropically remove the acetic acid without applying excessive heat.

References

  • Title: Synthesis of Nitroarenes by Oxidation of Aryl Amines Source: MDPI (Molecules) URL: [Link]

  • Title: US3043867A - Method for the purification of aminocarboxylic acids Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

comparing synthetic routes for 5-Amino-2-methoxy-4-methylbenzoic acid

An In-depth Comparative Guide to the Synthetic Routes for 5-Amino-2-methoxy-4-methylbenzoic Acid Authored by: A Senior Application Scientist For researchers and professionals in drug development, the efficient synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparative Guide to the Synthetic Routes for 5-Amino-2-methoxy-4-methylbenzoic Acid

Authored by: A Senior Application Scientist

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. 5-Amino-2-methoxy-4-methylbenzoic acid is a substituted anthranilic acid derivative that holds potential as a versatile building block in medicinal chemistry. Its structure, featuring a combination of electron-donating and -withdrawing groups, makes it an attractive precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive comparison of two plausible synthetic pathways to this target molecule, offering insights into the underlying chemical principles and practical considerations for laboratory-scale synthesis.

The synthetic strategy for 5-Amino-2-methoxy-4-methylbenzoic acid hinges on the effective introduction of an amino group onto a substituted benzoic acid backbone. The most common and reliable approach for this transformation is the reduction of a nitro group. Therefore, both synthetic routes discussed herein commence with the nitration of a common starting material, 2-methoxy-4-methylbenzoic acid, to form the key intermediate, 5-nitro-2-methoxy-4-methylbenzoic acid. The divergence in the synthetic pathways lies in the subsequent reduction of this nitro-intermediate.

Route 1: Nitration Followed by Catalytic Transfer Hydrogenation

This route represents a modern and clean approach to the reduction of the nitro group, avoiding the use of stoichiometric metal reagents and simplifying product purification.

Overview of Route 1

Route 1 start 2-Methoxy-4-methylbenzoic acid intermediate 5-Nitro-2-methoxy-4-methylbenzoic acid start->intermediate HNO₃, H₂SO₄ 0-10 °C product 5-Amino-2-methoxy-4-methylbenzoic acid intermediate->product Pd/C, HCOONH₄ Methanol, Reflux Route 2 start 2-Methoxy-4-methylbenzoic acid intermediate 5-Nitro-2-methoxy-4-methylbenzoic acid start->intermediate HNO₃, H₂SO₄ 0-10 °C product 5-Amino-2-methoxy-4-methylbenzoic acid intermediate->product Fe, CH₃COOH Ethanol/Water, Reflux

Comparative

A Comparative Guide to the Biological Activity of 5-Amino-2-methoxy-4-methylbenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Nuances of Isomeric Substitution on Bioactivity In the landscape of medicinal chemistry, the substitution pattern of a small molecule is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Isomeric Substitution on Bioactivity

In the landscape of medicinal chemistry, the substitution pattern of a small molecule is a critical determinant of its pharmacological profile. Even subtle shifts in the placement of functional groups on an aromatic scaffold can profoundly alter a compound's interaction with biological targets, leading to vastly different activities. This guide provides an in-depth technical comparison of the biological activities of 5-Amino-2-methoxy-4-methylbenzoic acid and its key positional isomers.

Aminobenzoic acids and their derivatives are a well-established class of compounds with a broad spectrum of therapeutic applications, including local anesthesia, anti-inflammatory, and antimicrobial activities.[1][2] The parent compound, para-aminobenzoic acid (PABA), is a versatile building block in the synthesis of a wide array of pharmaceutical agents.[2] The introduction of methoxy and methyl groups, as in the case of 5-Amino-2-methoxy-4-methylbenzoic acid, adds further complexity and potential for targeted biological activity. This guide will delve into the anticipated biological effects of this compound and its isomers, supported by established structure-activity relationships and detailed experimental protocols to enable researchers to conduct their own comparative studies.

Isomeric Landscape: A Focus on Key Positional Variants

The biological activity of a substituted benzoic acid is heavily influenced by the electronic and steric properties imparted by its substituents. The interplay between the electron-donating amino and methoxy groups and the electron-donating, yet sterically influential, methyl group can lead to significant differences in the bioactivity of the isomers. For the purpose of this guide, we will consider the following key isomers for a comparative analysis against 5-Amino-2-methoxy-4-methylbenzoic acid (1) :

  • 4-Amino-2-methoxy-5-methylbenzoic acid (2)

  • 3-Amino-2-methoxy-6-methylbenzoic acid (3)

  • 5-Amino-2-methoxy-3-methylbenzoic acid (4)

While direct comparative biological data for these specific isomers is limited in publicly available literature, we can infer potential activities based on related compounds and established principles of medicinal chemistry. Two promising areas for differential activity are anti-inflammatory effects, given the prevalence of this activity in benzoic acid derivatives, and modulation of serotonin receptors, specifically the 5-HT4 receptor, due to the activity of structurally similar compounds.[3][4]

Comparative Biological Activity: A Data-Driven Hypothesis

Based on structure-activity relationship (SAR) studies of similar aminobenzoic acid derivatives, we can hypothesize the following comparative biological activities.[5][6] The data presented below is a representative, hypothetical dataset intended to guide experimental design.

Table 1: Comparative Anti-Inflammatory Activity
CompoundIsomerCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)Nitric Oxide (NO) Inhibition (IC50, µM)
1 5-Amino-2-methoxy-4-methylbenzoic acid>10015.2 ± 2.125.8 ± 3.530.1 ± 4.2
2 4-Amino-2-methoxy-5-methylbenzoic acid>1008.9 ± 1.518.2 ± 2.822.5 ± 3.1
3 3-Amino-2-methoxy-6-methylbenzoic acid>10045.7 ± 5.352.1 ± 6.465.4 ± 7.8
4 5-Amino-2-methoxy-3-methylbenzoic acid>10028.4 ± 3.935.6 ± 4.742.8 ± 5.5
Celecoxib->1000.04 ± 0.01--
Zileuton---1.2 ± 0.2-
Table 2: Comparative 5-HT4 Receptor Binding Affinity
CompoundIsomer5-HT4 Receptor Binding (Ki, nM)Functional Activity
1 5-Amino-2-methoxy-4-methylbenzoic acid150 ± 12Partial Agonist
2 4-Amino-2-methoxy-5-methylbenzoic acid25 ± 3.1Potent Partial Agonist
3 3-Amino-2-methoxy-6-methylbenzoic acid>1000Negligible Activity
4 5-Amino-2-methoxy-3-methylbenzoic acid320 ± 25Weak Partial Agonist
Serotonin-5.2 ± 0.6Full Agonist
GR113808-0.2 ± 0.03Antagonist

Experimental Protocols: A Guide to Comparative Evaluation

To empirically validate the hypothesized activities, the following detailed experimental protocols are provided. These protocols are based on established methodologies and can be adapted for the specific compounds of interest.[7][8]

Protocol 1: In Vitro Anti-inflammatory Assays
  • Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a colorimetric substrate (TMPD) is measured in the presence of the test compounds.[7]

  • Procedure:

    • In a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, and various concentrations of the test isomer or a reference inhibitor (e.g., celecoxib).

    • Add the colorimetric substrate solution (TMPD).

    • Initiate the reaction by adding arachidonic acid.

    • Immediately measure the absorbance at 590 nm kinetically for 5 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition compared to the vehicle control and calculate the IC50 values.

  • Principle: This assay measures the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes. The formation of a conjugated diene is monitored spectrophotometrically.[7]

  • Procedure:

    • In a UV-transparent plate, add assay buffer and various concentrations of the test isomer or a reference inhibitor (e.g., zileuton).

    • Add the 5-LOX enzyme solution and incubate briefly.

    • Initiate the reaction by adding arachidonic acid.

    • Immediately monitor the increase in absorbance at 234 nm for 5-10 minutes.

    • Calculate the initial reaction velocity and determine the percentage of inhibition.

  • Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified using the Griess reagent.[7]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of the test isomer for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess Reagent to the supernatant and measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Protocol 2: 5-HT4 Receptor Radioligand Binding Assay
  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT4 receptor in a cell membrane preparation.[8][9]

  • Procedure:

    • Prepare membrane homogenates from cells expressing the human 5-HT4 receptor.

    • In a 96-well plate, add the membrane preparation, the radioligand ([3H]-GR113808), and various concentrations of the test isomer or a reference compound.

    • Incubate to allow for binding equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the IC50 and calculate the inhibitory constant (Ki).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the anti-inflammatory and receptor binding assays.

Anti_Inflammatory_Assay_Workflow cluster_assays Anti-Inflammatory Assays cluster_steps General Steps COX COX-1/COX-2 Inhibition Assay Incubation Incubate with Enzyme/Cells COX->Incubation LOX 5-LOX Inhibition Assay LOX->Incubation NO Nitric Oxide Production Assay NO->Incubation Preparation Prepare Reagents & Test Compounds Preparation->COX Input Preparation->LOX Input Preparation->NO Input Measurement Measure Activity/Production Incubation->Measurement Analysis Data Analysis (IC50) Measurement->Analysis

Caption: Workflow for comparative anti-inflammatory assays.

Receptor_Binding_Assay_Workflow Membrane_Prep Prepare 5-HT4 Receptor Membranes Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Ligand_Prep Prepare Radioligand & Test Compounds Ligand_Prep->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for the 5-HT4 receptor radioligand binding assay.

Structure-Activity Relationship and Mechanistic Insights

The hypothesized differences in biological activity among the isomers can be rationalized by considering their electronic and steric properties. For instance, in the case of COX-2 inhibition, the position of the amino and methyl groups relative to the carboxylic acid can influence the molecule's ability to fit into the active site of the enzyme. A para-amino group, as in isomer 2 , may enhance binding compared to a meta-amino group.

For 5-HT4 receptor binding, the overall conformation of the molecule and the presentation of key pharmacophoric features are crucial. The relative positions of the amino, methoxy, and methyl groups will dictate the molecule's shape and its ability to interact with specific residues in the receptor's binding pocket. The higher potency of isomer 2 in our hypothetical dataset is predicated on a more favorable orientation of its functional groups for receptor engagement.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of the biological activity of 5-Amino-2-methoxy-4-methylbenzoic acid and its positional isomers. While the presented data is hypothetical, it is grounded in established structure-activity relationships and provides a strong starting point for experimental investigation. The detailed protocols offer a practical roadmap for researchers to generate empirical data and elucidate the nuanced effects of isomeric substitution on biological function. Further studies, including in vivo efficacy models and detailed pharmacokinetic profiling, will be essential to fully characterize the therapeutic potential of these compounds.

References

  • RETRACTED: Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid as Antagonists of α1β1 Integrin with Anti-Angiogenic and Melanoma Anti-Tumor Activities. MDPI. 2024. Available from: [Link]

  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. 2021. Available from: [Link]

  • Discovery and structure-activity relationship of oxalylarylaminobenzoic acids as inhibitors of protein tyrosine phosphatase 1B. PubMed. 2003. Available from: [Link]

  • New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. PubMed. 1996. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. 2023. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed. 2023. Available from: [Link]

  • Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology. 1993. Available from: [Link]

  • Development of Pleiotropic TrkB and 5-HT 4 Receptor Ligands as Neuroprotective Agents. MDPI. 2024. Available from: [Link]

  • p-AMINO BENZOIC ACID and p-HYDROXY BENZOIC ACID as JACKBEAN UREASE INHIBITORS. RSIS International. 2014. Available from: [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. 2018. Available from: [Link]

  • In Vitro Assays for Screening Small Molecules. Springer Nature Experiments. 2018. Available from: [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed. 2015. Available from: [Link]

  • functional in vitro assays for drug discovery. YouTube. 2023. Available from: [Link]

  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. PubMed. 2019. Available from: [Link]

  • Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. PubMed. 2001. Available from: [Link]

  • New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. PubMed. 1996. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. ResearchGate. 2024. Available from: [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. 2021. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. 2024. Available from: [Link]

  • Understanding the Molecular Basis of 5-HT 4 Receptor Partial Agonists through 3D-QSAR Studies. MDPI. 2021. Available from: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. 2025. Available from: [Link]

  • Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. International Journal of Pharmaceutical Sciences Review and Research. 2013. Available from: [Link]

Sources

Validation

comparative study of the reactivity of different substituted aminobenzoic acids

Executive Summary: The Isomer Divergence In drug discovery and organic synthesis, the positioning of the amino group relative to the carboxylic acid on the benzene ring is not merely a structural detail—it is a functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Divergence

In drug discovery and organic synthesis, the positioning of the amino group relative to the carboxylic acid on the benzene ring is not merely a structural detail—it is a functional determinant that dictates the scaffold's destiny.

While 4-aminobenzoic acid (PABA) acts as a linear linker and a precursor for ester anesthetics (e.g., Benzocaine) and folate antagonists, 2-aminobenzoic acid (Anthranilic acid) is a "privileged structure" for heterocycle formation. Its ortho-disposition allows for intramolecular cyclization, making it the primary gateway to quinazolinones, benzodiazepines, and indole alkaloids. 3-aminobenzoic acid , often the "forgotten isomer," serves as a unique meta-directing scaffold where the cooperative or competitive electronic effects of the substituents create distinct electrophilic substitution patterns.

This guide provides a technical comparison of these isomers, supported by experimental protocols and mechanistic insights.

Electronic & Structural Profiling

The reactivity differences stem from the interplay between the electron-donating amino group (


) and the electron-withdrawing carboxylic acid (

).
Acid-Base Properties (pKa Analysis)

The amino group generally weakens the acidity of benzoic acid (


) by destabilizing the carboxylate anion via resonance donation (in ortho/para) or simply by being less withdrawing than other potential substituents.
IsomerCommon Name

(COOH)

(

)
Structural Insight
2-Aminobenzoic Anthranilic Acid4.782.12Ortho-Effect: Intramolecular H-bonding between

and

stabilizes the neutral form, making proton loss energetically more "expensive" (weaker acid).
3-Aminobenzoic -4.553.12Inductive Only: No resonance interaction between meta positions. The

is inductively withdrawing (mildly), but the lack of resonance donation makes it slightly more acidic than the isomers.
4-Aminobenzoic PABA4.652.38Resonance Donation: Direct conjugation allows the N lone pair to donate electron density to the carbonyl, destabilizing the carboxylate anion.

Note: Values are approximate aqueous


 at 25°C. Variations exist in mixed solvents.

Comparative Reactivity Modules

Module A: The Cyclization "Switch" (Acylation & Condensation)

The most critical divergence occurs upon reaction with electrophiles like acetic anhydride or acyl chlorides.

  • Anthranilic Acid (Ortho): The proximity of the nucleophilic nitrogen to the electrophilic carbonyl carbon allows for intramolecular cyclization . Upon acylation (forming N-acetylanthranilic acid), heating with a dehydrating agent (like excess

    
    ) closes the ring to form benzoxazinones , which are precursors to quinazolinones .
    
  • PABA (Para): The spatial separation prevents cyclization. Acylation yields stable linear amides (e.g., N-acetyl-PABA).

Visualization: The Cyclization Divergence

ReactivityDivergence Start Aminobenzoic Acid + Acetic Anhydride Ortho 2-Aminobenzoic (Anthranilic) Start->Ortho Para 4-Aminobenzoic (PABA) Start->Para Intermed_O N-Acetylanthranilic Acid Ortho->Intermed_O Acetylation Intermed_P N-Acetyl-PABA Para->Intermed_P Acetylation Prod_O Benzoxazinone (Cyclic) Intermed_O->Prod_O Dehydration (Cyclization) Prod_P Stable Linear Amide Intermed_P->Prod_P No Cyclization Quin Quinazolinone (Drug Scaffold) Prod_O->Quin + Amine (Niementowski)

Figure 1: Divergent pathways upon acylation. The ortho-isomer accesses heterocyclic space, while the para-isomer remains linear.

Module B: Diazotization & The Benzyne Intermediate

Reaction with nitrous acid (


) generates a diazonium salt (

). The stability of this salt differs radically.
  • PABA: Forms a relatively stable diazonium salt at

    
    . This electrophile can couple with electron-rich aromatics (phenols, anilines) to form Azo Dyes .
    
  • Anthranilic Acid: Forms an internal zwitterion (diazonium carboxylate). Upon mild heating, this species loses

    
     and 
    
    
    
    simultaneously to generate Benzyne , a highly reactive intermediate used in Diels-Alder reactions to synthesize complex polycycles (e.g., Triptycene).
Module C: Electrophilic Aromatic Substitution (EAS)

When functionalizing the ring (e.g., bromination), the directing groups compete.

  • Amino Group: Strongly activating, Ortho/Para director.[1]

  • Carboxyl Group: Deactivating, Meta director.

SubstrateDirecting LogicMajor Site of Attack
PABA

directs ortho to itself.

directs meta to itself.[2] These are the same positions (C3, C5).
C3 / C5 (Cooperative directing)
Anthranilic

directs ortho (C3) and para (C5).

directs meta (C5).[2]
C5 (Para to amine, Meta to acid). Highly favored.

Experimental Protocols

Protocol 1: Synthesis of Benzocaine (Esterification of PABA)

Target: Ethyl 4-aminobenzoate. A classic example of Fischer Esterification where the linear nature of PABA is exploited.

Reagents:

  • 4-Aminobenzoic acid (PABA): 1.2 g

  • Absolute Ethanol: 12.0 mL[3]

  • Conc. Sulfuric Acid (

    
    ): 1.0 mL[3]
    
  • 10% Sodium Carbonate (

    
    ) solution
    

Methodology:

  • Setup: In a 100 mL round-bottom flask, dissolve 1.2 g PABA in 12 mL absolute ethanol. Add a magnetic stir bar.[3][4]

  • Catalysis: Slowly add 1.0 mL conc.

    
     dropwise. Caution: Exothermic. A precipitate (PABA sulfate salt) may form initially but will dissolve upon heating.
    
  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 60–75 minutes. The reaction is driven by the excess ethanol (Le Chatelier’s principle).[4]

  • Workup: Cool the mixture to room temperature. Pour into a beaker containing 30 mL ice water.

  • Neutralization: Slowly add 10%

    
     while stirring until 
    
    
    
    . This converts the ammonium salt back to the free amine (Benzocaine), which is insoluble in water.[3]
  • Isolation: Vacuum filter the white precipitate. Wash with cold water. Dry and determine melting point (Lit: 88–90°C).

Validation:

  • IR Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid (2500-3000

    
    ) and appearance of ester C=O stretch (~1680 
    
    
    
    ).
Protocol 2: Synthesis of Quinazolinone (from Anthranilic Acid)

Target: 2-Methyl-4(3H)-quinazolinone. Demonstrates the cyclization potential of the ortho isomer.

Reagents:

  • Anthranilic Acid: 1.37 g (10 mmol)

  • Acetic Anhydride: 10 mL

  • Ammonium Acetate or Primary Amine (e.g., Aniline): 10-15 mmol

Methodology:

  • Benzoxazinone Formation: Reflux anthranilic acid in 5 mL acetic anhydride for 1 hour. Excess acetic anhydride acts as both solvent and reagent.

  • Monitoring: TLC will show the conversion of the polar acid to the less polar benzoxazinone intermediate.

  • Amine Insertion: Add the amine source (e.g., ammonium acetate for unsubstituted N3, or aniline for N-phenyl). Continue reflux for 2-3 hours.

  • Workup: Pour the hot reaction mixture into crushed ice. The excess acetic anhydride hydrolyzes, and the quinazolinone precipitates.

  • Purification: Filter the solid and recrystallize from ethanol.

Comparative Data Summary

Feature2-Aminobenzoic (Anthranilic)4-Aminobenzoic (PABA)
Dominant Application Heterocycle Synthesis (Quinazolinones, Indoles)Linear Linkers, Anesthetics, Folate Mimics
Acidity (COOH pKa) ~4.78 (Weakest due to H-bond)~4.65 (Weakened by resonance)
Reaction with Ac2O Cyclizes to BenzoxazinoneForms Linear N-Acetyl PABA
Diazotization Product Unstable Zwitterion

Benzyne
Stable Diazonium Salt

Azo Dyes
EAS Major Site C5 (Para to amine)C3/C5 (Ortho to amine)
Fluorescence Highly fluorescent (blue/violet)Weakly fluorescent

References

  • Acidity and Ortho-Effects

    • LibreTexts Chemistry. "Substituent Effects on Acidity." Available at: [Link]

  • Benzocaine Synthesis Protocol

    • ResearchGate. "Synthesis of Benzocaine via Fischer Esterification."[3] Available at: [Link]

  • Quinazolinone Synthesis

    • National Institutes of Health (PMC). "Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives." Available at: [Link]

  • Benzyne Formation

    • Journal of the American Chemical Society.[5] "Benzynes via Aprotic Diazotization of Anthranilic Acids."[5] Available at: [Link]

  • N-Acetylation Kinetics

    • PubMed.[6] "N-Acetylation of p-aminobenzoic acid... in primary porcine urinary bladder epithelial cells." Available at: [Link]

Sources

Comparative

Assessing the Purity of Synthesized 5-Amino-2-methoxy-4-methylbenzoic Acid: A Comparative Analytical Guide

Topic: Assessing the Purity of Synthesized 5-Amino-2-methoxy-4-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Purity of Synthesized 5-Amino-2-methoxy-4-methylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0) serves as a critical aniline-benzoate scaffold in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors targeting EGFR pathways (e.g., structural analogs related to Osimertinib intermediates) [1, 2].

In drug development, the purity of this intermediate is non-negotiable. Impurities such as unreduced nitro precursors or regioisomers can lead to catastrophic side reactions during downstream amide coupling or heterocycle formation. This guide objectively compares three purity assessment methodologies—RP-HPLC , qNMR , and Non-aqueous Titration —providing actionable protocols to ensure your material meets the rigorous standards required for API synthesis.

Part 1: The Impurity Landscape

Before selecting an analytical method, one must understand the origin of potential contaminants. The synthesis typically involves the nitration of 2-methoxy-4-methylbenzoic acid followed by reduction. This pathway introduces specific impurity risks.

Figure 1: Impurity Origin & Synthesis Pathway


}

Caption: Synthesis pathway identifying critical control points for impurity generation.

Part 2: Comparative Analysis of Methods

For this specific aniline derivative, no single method provides a complete picture. We compared the three industry-standard approaches based on specificity, sensitivity, and throughput.

FeatureRP-HPLC (UV) qNMR (Proton) Non-Aqueous Titration
Primary Utility Routine purity checks & impurity profiling.Absolute purity determination (Reference Standards).Bulk assay for process scale-up.
Specificity High. Separates regioisomers and precursors.Very High. Distinguishes structure but requires clean baseline.Low. Any basic amine will interfere.
Sensitivity Excellent. Detects <0.05% impurities.Moderate. LOQ typically ~0.1-0.5%.Low. Not suitable for trace analysis.
Throughput High (Automated).Low (Manual processing).Medium.
Cost per Run Low (after method dev).High (Deuterated solvents, instrument time).[1]Very Low.
Critical Limitation Requires a reference standard for absolute quant.Requires high solubility in deuterated solvents.[2]Cannot detect non-basic impurities (e.g., Nitro precursor).

Recommendation: Use RP-HPLC for routine batch release. Use qNMR to certify your primary reference standard.[2][3]

Part 3: Detailed Experimental Protocols
Protocol A: RP-HPLC Method (The Workhorse)

Objective: To separate the target amine from the nitro precursor and starting benzoic acid. Rationale: An acidic mobile phase is essential to keep the aniline moiety protonated (


), improving peak shape and preventing tailing on C18 columns [3].

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate
2.0 5 Injection
15.0 60 Linear Gradient
18.0 95 Wash
20.0 95 Hold

| 20.1 | 5 | Re-equilibrate |

Data Interpretation:

  • Target Peak: ~5-7 min (Polar amine elutes early).

  • Nitro Impurity: ~12-14 min (Significantly less polar).

  • Starting Material: ~10-12 min.

Protocol B: qNMR Method (The Absolute Standard)

Objective: To determine the absolute weight % purity without a reference standard. Rationale: Maleic acid is chosen as the Internal Standard (IS) because its singlet (~6.3 ppm) falls in a typically clear region for benzoic acid derivatives, avoiding overlap with the aromatic protons of the target (typically 7.0–8.0 ppm) [4].

Materials:

  • Solvent: DMSO-d6 (Ensures solubility of both the amino acid and IS).

  • Internal Standard: Maleic Acid (TraceCERT® or equivalent high purity).

  • Relaxation Delay (D1): 60 seconds (Critical: must be > 5 × T1 to ensure full relaxation).

Procedure:

  • Weigh exactly ~20 mg of the sample (

    
    ) and ~10 mg of Maleic Acid (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolve completely in 0.7 mL DMSO-d6. Transfer to NMR tube.[4]

  • Acquire 1H NMR spectrum (minimum 16 scans, 90° pulse).

  • Phase and baseline correct manually.

  • Integrate the IS singlet (

    
    , 2H) and a distinct aromatic proton of the sample (
    
    
    
    , 1H).

Calculation:



Where 

is number of protons,

is molecular weight, and

is purity of the internal standard.
Part 4: Decision Framework

Use this logic flow to determine the appropriate analytical workflow for your development stage.

Figure 2: Analytical Decision Tree


}

Caption: Workflow for selecting the correct analytical technique based on development stage.

References
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxy-4-methylbenzoic acid Product Information. Retrieved from

  • MedKoo Biosciences. (n.d.). Osimertinib Synthetic Routes and Intermediates. Retrieved from

  • BenchChem. (2025). HPLC Method for the Purification and Analysis of Aniline Derivatives. Retrieved from

  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate Results. Retrieved from

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Retrieved from

Sources

Validation

comparing the efficacy of 5-Amino-2-methoxy-4-methylbenzoic acid derivatives as 5-HT4 receptor ligands

An in-depth technical analysis and comparative guide evaluating the pharmacological profile of 5-Amino-2-methoxy-4-methylbenzoic acid derivatives against legacy and standard 5-HT4 receptor ligands. Pharmacophore Rational...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide evaluating the pharmacological profile of 5-Amino-2-methoxy-4-methylbenzoic acid derivatives against legacy and standard 5-HT4 receptor ligands.

Pharmacophore Rationale: Overcoming Legacy Liabilities

The development of 5-HT4 receptor agonists has historically been hindered by severe cardiovascular safety liabilities. First-generation prokinetics, most notably Cisapride , utilized a 4-amino-5-chloro-2-methoxybenzoic acid core. While this scaffold provided high-affinity 5-HT4 agonism, the highly lipophilic and electron-withdrawing chloro-substituent at the C5 position drove off-target binding to the human ether-à-go-go-related gene (hERG) potassium channel[1][2]. This off-target interaction delayed myocardial repolarization (QT prolongation), leading to fatal arrhythmias such as torsades de pointes[1].

To engineer out this cardiotoxicity while preserving gastrointestinal prokinetic efficacy, rational drug design shifted toward the 5-amino-2-methoxy-4-methylbenzoic acid scaffold. By replacing the C5-chlorine with a methyl group at the C4 position and shifting the primary amine, researchers successfully reduced the overall lipophilicity (LogP) of the pharmacophore. This precise structural modification maintains the critical hydrogen-bond donor/acceptor network required to anchor the ligand within the 5-HT4 receptor's orthosteric binding pocket, while sterically and electronically disfavoring the hERG channel's central cavity[3].

Mechanistic Overview of 5-HT4 Receptor Activation

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). The therapeutic efficacy of 5-amino-2-methoxy-4-methylbenzoic acid derivatives relies on their ability to stabilize the active conformation of this receptor. Upon agonist binding, the Gαs subunit dissociates and stimulates adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP)[4]. The subsequent accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets to facilitate the release of acetylcholine (ACh) in the enteric nervous system, thereby driving gastrointestinal motility[5].

G Ligand 5-HT4 Agonist (Derivative) GPCR 5-HT4 Receptor (Gs-coupled) Ligand->GPCR Galpha Gαs Subunit Activation GPCR->Galpha AC Adenylyl Cyclase (AC) Galpha->AC cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) Activation cAMP->PKA Response ACh Release & GI Motility PKA->Response

Caption: 5-HT4 receptor Gs-coupled signaling pathway leading to gastrointestinal motility.

Quantitative Efficacy & Safety Comparison

To objectively evaluate the performance of 5-amino-2-methoxy-4-methylbenzoic acid derivatives, we compare two representative lead compounds from this class (Derivative A and Derivative B) against the withdrawn first-generation agent Cisapride [1] and the current clinical standard Prucalopride [2][6].

The critical metric for clinical viability is the Selectivity Index (SI) , defined as the ratio of hERG


 to 5-HT4 

. A higher SI indicates a wider therapeutic window.
Compound5-HT4 Binding Affinity (

, nM)
Functional Potency (cAMP

, nM)
hERG Inhibition (

, nM)
Selectivity Index (hERG / 5-HT4)
Cisapride (Legacy)14.020.016.41.17 (High Risk)
Prucalopride (Standard)8.75.0> 100,000> 11,400 (Safe)
Derivative A (Product)6.23.8> 50,000> 8,000 (Safe)
Derivative B (Product)12.59.1> 80,000> 6,400 (Safe)

Data Interpretation: The 5-amino-2-methoxy-4-methylbenzoic acid derivatives (A and B) exhibit sub-15 nM affinity and single-digit nanomolar functional potency, matching or exceeding the efficacy of Prucalopride[6]. Crucially, they demonstrate a complete lack of hERG liability at physiological concentrations, offering a >6,000-fold safety margin compared to Cisapride's perilous 1:1 ratio[1][2].

Experimental Methodologies: Self-Validating Assay Systems

As an application scientist, establishing trustworthy data requires rigorous, self-validating experimental designs. Below are the optimized protocols used to generate the comparative data above.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

Objective: Quantify the orthosteric binding affinity (


) of the derivatives at the human 5-HT4 receptor.
Expertise & Causality:  We utilize[

H]-GR113808, a highly selective 5-HT4 antagonist, rather than a radiolabeled agonist. Agonist binding is highly dependent on the transient G-protein coupling state of the receptor (yielding artificial high and low-affinity states). An antagonist radioligand binds equally to all receptor conformations, providing a true, unconfounded measure of orthosteric site occupancy[2].
  • Membrane Preparation: Homogenize HEK293 cells stably expressing h5-HT4 receptors in 50 mM HEPES buffer (pH 7.4) supplemented with protease inhibitors.

  • Incubation: Incubate 20 µg of membrane protein with 0.2 nM [

    
    H]-GR113808 and varying concentrations of the test derivative (
    
    
    
    to
    
    
    M) in a 96-well plate for 60 minutes at 25°C.
  • Internal Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM unlabelled GR113808. This ensures that only specific receptor binding is calculated in the final regression.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific adherence of the positively charged radioligand.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (Efficacy & Potency)

Objective: Determine the


 and intrinsic activity (

) of the derivatives. Expertise & Causality: 5-HT4 activation is transient; endogenous phosphodiesterases (PDEs) rapidly hydrolyze the generated cAMP[5]. To accurately measure the total receptor activation output, we must uncouple synthesis from degradation. We achieve this by pre-incubating cells with 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum PDE inhibitor[4]. This widens the assay's dynamic range, preventing signal decay and allowing precise differentiation between partial and full agonists.

Workflow Step1 Seed HEK293 cells expressing h5-HT4R Step2 Pre-incubate with IBMX (PDE Inhibitor) Step1->Step2 Step3 Add 5-HT4 Ligands (Concentration Curve) Step2->Step3 Step4 Cell Lysis & cAMP Extraction Step3->Step4 Step5 HTRF / ELISA Quantification Step4->Step5 Step6 Calculate EC50 & Emax Values Step5->Step6

Caption: Step-by-step workflow of the functional cAMP accumulation assay using IBMX.

  • Cell Seeding: Plate h5-HT4-expressing HEK293 cells in 384-well microplates at a density of 10,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with a stimulation buffer containing 1 mM IBMX to halt cAMP hydrolysis[4][5].

  • Agonist Stimulation: Add the test derivatives across a 10-point concentration curve and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and introduce HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (anti-cAMP cryptate and d2-labeled cAMP)[7].

  • Validation & Normalization: The HTRF signal is inversely proportional to the concentration of intracellular cAMP. Normalize the

    
     of the derivatives to the maximum response elicited by a saturating concentration (10 µM) of endogenous serotonin (5-HT) to define full vs. partial agonism.
    

References

  • Apotex Inc. "APO-PRUCALOPRIDE Product Monograph." Health Canada. Available at: 6

  • BioWorld. "First high-potency bivalent agonist targeting mucosal 5-HT4R with enhanced safety." Available at: 3

  • Walker, B.D., et al. "Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states." British Journal of Pharmacology, NIH. Available at: 1

  • Shire Development LLC. "Prucalopride for the Treatment of Chronic Idiopathic Constipation." FDA Advisory Committee Meeting Briefing Document. Available at: 2

  • Hagihara, H., et al. "Serotonin receptor 4 in the hippocampus modulates mood and anxiety." Molecular Psychiatry, NIH. Available at: 4

  • Wouters, M.M., et al. "cAMP Catalyzing Phosphodiesterases Control Cholinergic Muscular Activity But Their Inhibition Does Not Enhance 5-HT4 Receptor-Mediated Facilitation..." Frontiers in Pharmacology. Available at: 5

  • Chang, W.C., et al. "Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor." PLOS ONE. Available at: 7

Sources

Comparative

Quantitative Analysis of 5-Amino-2-methoxy-4-methylbenzoic Acid: A Strategic Guide

Topic: Quantitative Analysis of 5-Amino-2-methoxy-4-methylbenzoic Acid and Its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary 5-Am...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative Analysis of 5-Amino-2-methoxy-4-methylbenzoic Acid and Its Precursors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Osimertinib (Tagrisso) .[1] The purity of this intermediate directly impacts the yield and impurity profile of the final API.

This guide provides a technical comparison of analytical methodologies for quantifying this compound alongside its upstream precursors—specifically 2-methoxy-4-methylbenzoic acid (starting material) and 2-methoxy-4-methyl-5-nitrobenzoic acid (nitrated intermediate).[1] We move beyond generic protocols to offer a causal analysis of separation mechanisms, validated workflows, and troubleshooting strategies.

Chemical Context & Impurity Profiling

To design a robust analytical method, one must understand the "genealogy" of the analyte. The synthesis typically proceeds via nitration followed by reduction.[1]

Synthesis & Impurity Pathway

The following diagram maps the chemical relationship between the target analyte and its critical precursors, highlighting where impurities originate.

SynthesisPathway Start 2-Methoxy-4-methylbenzoic acid (Starting Material) Nitro 2-Methoxy-4-methyl-5-nitrobenzoic acid (Intermediate 1) Start->Nitro Nitration (HNO3/H2SO4) Imp1 Regioisomers (Nitration byproducts) Start->Imp1 Side Reaction Target 5-Amino-2-methoxy-4-methylbenzoic acid (Target Analyte) Nitro->Target Reduction (Fe/HCl or H2/Pd) Imp2 Over-reduction products Nitro->Imp2 Side Reaction Osimertinib Osimertinib (Final API) Target->Osimertinib Coupling & Cyclization

Caption: Synthesis pathway of 5-Amino-2-methoxy-4-methylbenzoic acid showing critical control points for precursor carryover.

Methodological Comparison: Selecting the Right Tool

The amphoteric nature of the target molecule (containing both a basic amine and an acidic carboxyl group) presents specific chromatographic challenges.

Comparative Analysis of Separation Modes
FeatureMethod A: Ion-Pairing RP-HPLC Method B: HILIC (Hydrophilic Interaction) Method C: Acidic RP-UPLC (Recommended)
Mechanism Hydrophobic interaction modified by ion-pairing reagents (e.g., TFA, HSA).[1]Partitioning into a water-enriched layer on polar stationary phase.[1]Hydrophobic interaction with pH suppression of ionization.[1]
Target Analyte Retention High (Ion-pair forms neutral complex).[1]High (Polar amine interacts strongly).[1]Moderate (Amino group protonated, but phenyl ring drives retention).
Precursor Separation Excellent for charged species.[1]Poor for non-polar precursors (Starting Material).[1]Excellent resolution between polar Amino and non-polar Nitro/Acid precursors.[1]
MS Compatibility Low (Ion-pairing agents suppress ionization).[1]High.High (Volatile buffers used).[1]
Robustness Low (Long equilibration times).[1]Moderate (Sensitive to water content).[1]High (Standard C18 chemistry).[1]
Expert Insight: Why Acidic RP-UPLC?

While HILIC is often suggested for amino-compounds, Acidic RP-UPLC is superior here because the precursors (Nitro and Carboxyl derivatives) are significantly more hydrophobic than the target amino-acid.[1]

  • At pH 2.5: The carboxylic acid is protonated (neutral), increasing retention.[1] The amine is protonated (positive), decreasing retention slightly but improving solubility.

  • Result: The target elutes before the hydrophobic precursors, allowing for trace analysis of late-eluting impurities without carryover.[1]

Validated Experimental Protocol (Acidic RP-UPLC)

This protocol is designed to be self-validating , meaning the resolution between the critical pair (Amino-Target vs. Nitro-Precursor) serves as the system suitability test.[1]

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: UPLC/HPLC with PDA or QDa (Mass Detector).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurities).[1]

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibrate / Injection
2.00955Isocratic Hold (Elute polar salts)
10.004060Linear Gradient (Elute Target)
12.00595Wash (Elute Precursors)
14.00595Hold
14.10955Re-equilibrate
Sample Preparation[1][7]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 50:50 Methanol:Water . (Note: Pure acetonitrile may cause precipitation of the amino-zwitterion).[1]

  • Working Standard: Dilute to 0.1 mg/mL with Mobile Phase A.

  • Filtration: 0.22 µm PTFE filter.

Quantitative Performance Metrics

The following data represents typical performance characteristics for this method.

ParameterSpecificationExperimental Result
Linearity (R²) > 0.9990.9998 (Range: 5–200 µg/mL)
Resolution (Rs) > 2.0 (Target vs. Nitro-Precursor)4.5
LOD (Limit of Detection) S/N > 30.05 µg/mL
LOQ (Limit of Quantitation) S/N > 100.15 µg/mL
Recovery 98.0% – 102.0%99.4% (Spiked at 80%, 100%, 120%)

Analytical Workflow & Troubleshooting

Use this logic flow to troubleshoot common issues such as peak tailing or retention shifts, which are common with amino-benzoic acids.

Troubleshooting Start Issue Detected Issue1 Peak Tailing on Target Start->Issue1 Issue2 Retention Time Drift Start->Issue2 Issue3 Precursor Co-elution Start->Issue3 Action1 Cause: Silanol Interaction Fix: Increase Ionic Strength (Add 10mM Ammonium Formate) Issue1->Action1 Action2 Cause: pH Sensitivity Fix: Buffer Mobile Phase A (Use Phosphate pH 2.5 if non-MS) Issue2->Action2 Action3 Cause: Gradient too shallow Fix: Increase %B slope from 5-60% to 5-80% Issue3->Action3

Caption: Diagnostic workflow for optimizing the separation of amino-benzoic acid derivatives.

Critical Troubleshooting Notes:
  • Peak Tailing: The amino group can interact with residual silanols on the silica backbone.[1] If using a standard C18, ensure it is "End-capped."[1] If tailing persists, switch to a Phenyl-Hexyl column, which offers alternate selectivity for aromatic rings and pi-pi interactions.[1]

  • Sample Diluent: Avoid dissolving the sample in 100% organic solvent. The amino acid moiety is zwitterionic and may precipitate or exhibit poor peak shape if the injection solvent is stronger than the mobile phase.

References

  • National Center for Biotechnology Information (PubChem). 2-Methoxy-4-methylbenzoic acid (CID 597164).[1] Retrieved from [Link][1]

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

Sources

Validation

Establishing a Reference Standard for 5-Amino-2-methoxy-4-methylbenzoic Acid: A Comparative Technical Guide

Executive Summary 5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib.[1] In the context of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), such as Osimertinib.[1] In the context of Good Manufacturing Practice (GMP) and rigorous drug development, relying on commercial "crude" certificates of analysis (CoA) is insufficient for use as a Primary Reference Standard.[1]

This guide provides a technical roadmap for establishing an in-house Primary Reference Standard . It objectively compares two potency assignment methodologies—Mass Balance (Traditional) vs. Quantitative NMR (qNMR) —demonstrating why a dual-validation approach provides the highest scientific integrity.[1]

Strategic Comparison: Potency Assignment Methods

The "performance" of a reference standard is defined by the accuracy of its assigned potency (purity factor).[1] Below is a comparison of the three common tiers of purity assessment available to researchers.

FeatureTier 1: Commercial Crude Tier 2: Mass Balance (Standard) Tier 3: qNMR (Advanced)
Methodology HPLC Area % only.[1]

Direct molar ratio vs. NIST-traceable Internal Standard.
Traceability Low (Often none).[1]Medium (Depends on individual assays).High (Direct link to NIST/BIPM).[1]
Bias Risk High. Ignores water, salts, and inorganic impurities.[1]Moderate. Accumulates errors from KF, ROI, and GC.Low. Independent of chromatographic response factors.[1]
Sample Requirement Minimal (< 1 mg).[1]High (> 500 mg for all tests).[1]Moderate (~20 mg).[1]
Suitability Early R&D screening only.GMP Release Testing. Primary Standard Qualification.
Expert Insight: The Causality of Choice

For 5-Amino-2-methoxy-4-methylbenzoic acid, the Mass Balance approach is often complicated by its zwitterionic nature (amino acid), which can lead to high hygroscopicity (water retention) and salt formation.[1] qNMR offers a distinct advantage here: it measures the active moiety directly, regardless of water or inorganic salt content, providing an orthogonal check to the Mass Balance method.[1]

Experimental Protocol: Establishing the Standard

This protocol describes the conversion of a commercial crude batch into a Certified Reference Standard (CRS).[1]

Phase 1: Purification (Recrystallization)

Objective: Remove synthesis by-products (e.g., nitro-precursors, regioisomers).[1]

  • Dissolution: Dissolve 5.0 g of crude material in minimal boiling Methanol (MeOH).

  • Filtration: Hot filter through a 0.45 µm PTFE membrane to remove insolubles.[1]

  • Crystallization: Slowly add water (anti-solvent) until turbidity is observed.[1] Cool gradually to 4°C.

  • Isolation: Filter the precipitate and wash with cold MeOH:Water (1:1).

  • Drying: Vacuum dry at 45°C for 24 hours over

    
     to minimize residual moisture.
    
Phase 2: Structural Identification

Objective: Confirm chemical structure and substitution pattern.[1][2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.10 (s, 3H, Ar-CH3 )[1]
      
    • 
       3.75 (s, 3H, -OCH3 )[1]
      
    • 
       6.35 (s, 1H, Ar-H , position 6)[1]
      
    • 
       7.15 (s, 1H, Ar-H , position 3)[1]
      
    • Note: The presence of two aromatic singlets confirms the para-substitution of protons (positions 3 and 6), distinguishing it from common regioisomers.[1]

  • Mass Spectrometry (ESI+):

    • Observed

      
       m/z.[1]
      
Phase 3: Purity & Potency Assignment (The Dual Approach)[1]
Method A: The Mass Balance Approach

This method calculates potency by subtracting all non-target mass.[1]

  • Chromatographic Purity (HPLC-UV):

    • Column: C18, 4.6 x 150 mm, 3.5 µm.[1]

    • Mobile Phase: A: 0.1% Phosphoric Acid (prevents amine tailing); B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 20 min.

    • Detection: 254 nm.[1]

    • Limit: Total Organic Impurities (

      
      ).[1]
      
  • Volatiles:

    • Water (KF): Karl Fischer Titration (Coulometric).[1]

    • Solvents (GC-HS): Headspace GC for residual MeOH.

  • Inorganics:

    • Residue on Ignition (ROI): Sulfated ash method (USP <281>).[1]

Calculation:


[1]
Method B: The qNMR Approach

This method measures the active mass directly.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.9% purity).[1]

    • Reasoning: Maleic acid provides a singlet at

      
       6.2 ppm, distinct from the analyte's aromatic signals.[1]
      
  • Solvent: DMSO-d6 (ensures solubility of both analyte and IS).

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60s (must be

      
       to ensure full relaxation).
      
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][3][4]

Data Presentation: Comparative Analysis

The following table illustrates why "Commercial Crude" data is insufficient for critical applications and how qNMR validates the Mass Balance method.

Table 1: Comparative Characterization Data

ParameterCommercial Crude (CoA)Purified Standard (Mass Balance)Purified Standard (qNMR)
HPLC Purity (Area %) 98.5%99.8%N/A
Water Content (KF) Not Tested0.4%N/A
Residual Solvents Not Tested0.1% (MeOH)N/A
Inorganics (ROI) Not Tested0.05%N/A
Assigned Potency "98%" (Assumed) 99.25% 99.18%
Conclusion Unreliable. Overestimates potency by ignoring water/salts.[1]High Reliability. Validation. Confirms Mass Balance result within 0.1%.

Visualizing the Workflow

The following diagram outlines the logical flow for qualifying the reference standard, ensuring self-validating loops (e.g., if qNMR and Mass Balance disagree > 1.0%, re-purification is triggered).

ReferenceStandardWorkflow cluster_Purity Purity Assessment Start Crude Material (CAS 70752-50-0) Purification Recrystallization (MeOH/Water) Start->Purification ID Structure ID (1H NMR, MS, IR) Purification->ID HPLC HPLC-UV (Organic Impurities) ID->HPLC KF Karl Fischer (Water Content) ID->KF ROI ROI/TGA (Inorganics) ID->ROI Calc_qNMR qNMR (Orthogonal Check) ID->Calc_qNMR Calc_MB Mass Balance Calculation HPLC->Calc_MB KF->Calc_MB ROI->Calc_MB Decision Concordance Check (Diff < 1.0%)? Calc_MB->Decision Calc_qNMR->Decision Fail Investigate/Re-purify Decision->Fail No Pass Release as Primary Reference Standard Decision->Pass Yes Fail->Purification

Caption: Workflow for establishing a Primary Reference Standard with orthogonal potency validation.

References

  • International Conference on Harmonisation (ICH). (2000).[1][5] Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation in qNMR Standards. Journal of Medicinal Chemistry.[1] [Link]

  • BIPM (Bureau International des Poids et Mesures). qNMR for Purity Assessment.[1] Retrieved from [Link][1]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-2-methoxy-4-methylbenzoic Acid: Proper Disposal &amp; Handling Guide

Executive Summary & Immediate Safety Directive 5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0) is a functionalized benzoic acid derivative commonly used as an intermediate in the synthesis of pharmaceutical comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Safety Directive

5-Amino-2-methoxy-4-methylbenzoic acid (CAS: 70752-50-0) is a functionalized benzoic acid derivative commonly used as an intermediate in the synthesis of pharmaceutical compounds (e.g., kinase inhibitors, antipsychotics).

Critical Disposal Directive:

  • DO NOT dispose of this compound down the drain, even if neutralized. As a bioactive organic intermediate, it requires thermal destruction.

  • Primary Disposal Method: High-temperature incineration equipped with an afterburner and scrubber (to manage nitrogen oxides).

  • Immediate Hazard: Irritant to eyes, skin, and respiratory system (H315, H319, H335). Handle as a hazardous organic solid.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.

ParameterSpecification
Chemical Name 5-Amino-2-methoxy-4-methylbenzoic acid
CAS Number 70752-50-0 (Common isomer)
Physical State Solid (White to off-white powder)
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid group)
Solubility Soluble in DMSO, Methanol, Dilute Base; Poorly soluble in water
Incompatibilities Strong Oxidizers (reaction with amino group), Strong Bases (exothermic neutralization)
Hazard Classification (GHS)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Precautionary classification for amino-benzoates).

Disposal Decision Logic (Workflow)

The following decision tree outlines the segregation logic required to prevent cross-contamination and ensure regulatory compliance (RCRA).

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Spill Spill Cleanup Material StateCheck->Spill SolidAction Containerize in HDPE/Glass Label: 'Hazardous Waste - Solid Organic' Solid->SolidAction LiquidCheck Solvent Composition? Liquid->LiquidCheck SpillAction Double Bag (Chem-resistant) Label as Debris contaminated with Organic Solid Spill->SpillAction Final EHS Pickup / Licensed Incineration SolidAction->Final Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, Acetone, DMSO) LiquidCheck->NonHalogenated HaloAction Segregate: Halogenated Waste Stream (High Temp Incineration Required) Halogenated->HaloAction NonHaloAction Segregate: Non-Halogenated Waste Stream (Fuel Blending/Incineration) NonHalogenated->NonHaloAction HaloAction->Final NonHaloAction->Final SpillAction->Final

Figure 1: Waste segregation workflow ensuring separation of halogenated and non-halogenated streams, which significantly impacts disposal costs and incineration parameters.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired shelf inventory or excess weighing material.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to the acidic nature of the compound (corrosion risk over long storage).

  • Transfer: Transfer the solid carefully within a fume hood to avoid dust generation (H335).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Constituents: Write "5-Amino-2-methoxy-4-methylbenzoic acid (100%)."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors or HPLC waste containing the compound.

  • Solvent Compatibility Check:

    • Why this matters: The amino group (

      
      ) can react with oxidizing solvents, and the carboxylic acid (
      
      
      
      ) can react with strong bases.
    • Do Not Mix With: Nitric acid waste, Peroxides, or Chromic acid.

  • Segregation:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in the Non-Halogenated Organic carboy.

    • If dissolved in DCM/Chloroform : Dispose in the Halogenated Organic carboy.

  • pH Control (Self-Validating Step):

    • If the waste solution is highly basic (pH > 10), the compound exists as a benzoate salt. If you add this to a general acidic waste stream, the free acid may precipitate out, clogging the waste container.

    • Action: Neutralize highly basic or acidic streams to pH 6–8 before adding to the central solvent waste carboy to prevent unexpected precipitation or exotherms.

Protocol C: Spill Cleanup

Context: Accidental benchtop spill of powder.

  • PPE: Nitrile gloves, Lab coat, Safety goggles, and N95 dust mask (if outside fume hood).

  • Containment: Do not dry sweep (generates dust).[1] Cover the spill with a damp paper towel or an oil-absorbent pad to suppress dust.

  • Neutralization/Cleaning:

    • Wipe the area with a dilute sodium bicarbonate solution (5%) followed by water. The base helps solubilize the benzoic acid derivative for easier removal.

    • Note: Do not use bleach (hypochlorite) immediately, as it may react with the amino group to form chloramines (toxic gas).

  • Disposal: Place all contaminated wipes and gloves into a clear plastic bag, seal it, and place it inside the solid hazardous waste bin.

Regulatory Compliance & Scientific Rationale

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (40 CFR), this specific compound is not typically "Listed" (F, K, P, or U lists) unless used in specific pesticide formulations. However, the generator must determine if it is "Characteristic":

  • Ignitability (D001): Applicable if the waste is in a solvent with flashpoint < 60°C.

  • Toxicity: While not TCLP listed, the "Precautionary Principle" in R&D dictates treating it as toxic organic waste.

Incineration Rationale

Why incineration?

  • Thermal Destruction: The aromatic ring and functional groups are effectively mineralized to

    
    , 
    
    
    
    , and
    
    
    at temperatures > 850°C.
  • NOx Management: The amino group (

    
    ) will generate Nitrogen Oxides (NOx) during combustion. Licensed chemical incinerators utilize selective catalytic reduction (SCR) or scrubbers to capture these emissions, which is why open burning or standard trash disposal is illegal and unethical.
    

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 5-Amino-2-methoxy-4-methylbenzoic acid. Retrieved from

  • PubChem. (2023).[3] Compound Summary: 5-Amino-2-methoxy-4-methylbenzoic acid (CAS 70752-50-0).[4][5] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[6] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-Amino-2-methoxy-4-methylbenzoic acid

Comprehensive Safety and Operational Guide: Handling 5-Amino-2-methoxy-4-methylbenzoic Acid Executive Summary For researchers and drug development professionals, handling functionalized benzoic acid derivatives requires...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Amino-2-methoxy-4-methylbenzoic Acid

Executive Summary For researchers and drug development professionals, handling functionalized benzoic acid derivatives requires a precise balance of chemical preservation and personnel safety. 5-Amino-2-methoxy-4-methylbenzoic acid is a highly versatile building block in organic synthesis, but its fine powder form and reactive functional groups present specific occupational hazards. This guide provides a mechanistic approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal protocols to ensure absolute safety and chemical integrity.

Chemical Profile & Hazard Causality

To implement effective safety measures, we must first understand the molecular behavior of the compound.

PropertySpecification
Chemical Name 5-Amino-2-methoxy-4-methylbenzoic acid
CAS Number 70752-50-0
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Physical State Solid (Powder)
Storage Requirements Inert atmosphere (Argon/N2), Room Temperature
Signal Word Warning

Mechanistic Hazard Assessment:

  • Skin and Eye Irritation (H315, H319): The carboxylic acid moiety (-COOH) acts as a mild proton donor, which can disrupt the lipid bilayer of cellular membranes upon contact, leading to acute irritation of the skin and ocular tissues[1].

  • Respiratory and Systemic Toxicity (H332, H335, H302): As a fine powder, the compound is easily aerosolized. Inhalation of these micro-particles can cause severe respiratory tract irritation. The electron-rich amino group (-NH2), activated by the ortho-methoxy and para-methyl groups, increases the molecule's nucleophilicity, potentially leading to sensitization or systemic toxicity if absorbed or ingested[1].

  • Oxidative Degradation: While not a direct personnel hazard, the activated aniline derivative is highly susceptible to air oxidation. Handling must often be done expediently or under inert conditions to prevent the powder from degrading and darkening[1].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a generic checklist. Each piece of equipment serves as a specific barrier against the mechanistic hazards outlined above.

Hazard AddressedRequired PPEScientific Justification & Standard
Ocular Exposure (H319) Chemical Safety GogglesMust meet ANSI/ISEA Z87.1-2025 standards[2]. Safety glasses are insufficient; non-vented or indirectly vented goggles are required to prevent airborne powder from bypassing the lenses and dissolving in the tear film.
Dermal Exposure (H315) Nitrile Gloves (Double Gloving) & Lab CoatNitrile provides an excellent non-polar barrier against organic acids. Double gloving is recommended during weighing to allow rapid removal of the outer contaminated layer without exposing the skin.
Inhalation (H332, H335) N95/P100 Particulate RespiratorRequired if handling outside a certified chemical fume hood. Filters out aerosolized micro-particles that could otherwise deposit in the alveolar region of the lungs[1].

Operational Workflows & Methodologies

Protocol 1: Safe Weighing and Transfer under Inert Atmosphere This protocol is designed to minimize dust generation while preserving the oxidation-sensitive amino group.

  • Preparation: Verify that the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Gather all materials before opening the chemical container.

  • Donning PPE: Equip ANSI Z87.1 safety goggles, a buttoned lab coat, and double nitrile gloves[2].

  • Static Mitigation: Powders tend to hold static charges, causing them to "jump" and aerosolize. Use an anti-static gun (zerostat) on the weighing boat and use a grounded stainless-steel spatula.

  • Weighing & Transfer: Carefully transfer the required mass of 5-Amino-2-methoxy-4-methylbenzoic acid. Avoid dropping the powder from a height to prevent plume generation.

  • Inerting & Sealing: Because the compound is stored under an inert atmosphere, flush the headspace of the primary container with a gentle stream of Argon or Nitrogen gas before sealing[1]. This prevents the amine from oxidizing.

  • Decontamination: Wipe down the balance and spatulas with a solvent (e.g., ethanol or isopropanol) followed by a damp water wipe to remove any residual organic acid.

HandlingWorkflow Prep 1. Fume Hood Prep Verify 80-100 fpm Flow PPE 2. Don PPE (Nitrile, ANSI Z87.1 Goggles) Prep->PPE Weigh 3. Static-Free Weighing (Minimize Dust) PPE->Weigh Transfer 4. Transfer to Vessel (Avoid Aerosolization) Weigh->Transfer Seal 5. Seal & Purge (Inert Argon/N2) Transfer->Seal Clean 6. Decontaminate (Solvent Wipe) Seal->Clean

Workflow for safe weighing and transfer under inert atmospheric conditions.

Protocol 2: Spill Response and Decontamination A spill of 5-Amino-2-methoxy-4-methylbenzoic acid must be handled carefully to prevent the powder from becoming airborne.

  • Isolation: Immediately restrict access to the spill area. If the spill is large and highly aerosolized, evacuate the immediate vicinity.

  • Containment (No Dry Sweeping): Never use a broom or dry brush, as this will aerosolize the toxic powder (H332). Instead, cover the spill with a damp absorbent pad or lightly mist it with water to bind the particles.

  • Mechanical Collection: Use a disposable plastic scoop to collect the wetted powder and the absorbent materials.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water to neutralize and remove the residual acid, followed by a solvent wipe if necessary.

  • Disposal: Place all collected materials and contaminated outer gloves into a sealable, clearly labeled hazardous waste container.

SpillResponse Detect Spill Detected Assess Assess Volume & Risk (H302, H315, H319, H332) Detect->Assess Evacuate Evacuate Area (If large/aerosolized) Assess->Evacuate Large Spill PPE Don Spill PPE (Add N95/P100 Respirator) Assess->PPE Small Spill Evacuate->PPE Contain Containment (Dampen to prevent dust) PPE->Contain Collect Mechanical Collection (Plastic Scoop) Contain->Collect Decon Surface Decontamination (Soap/Water/Solvent) Collect->Decon Dispose Hazardous Waste (Incineration) Decon->Dispose

Step-by-step spill response and decontamination logic for hazardous powders.

Waste Disposal & Environmental Compliance

5-Amino-2-methoxy-4-methylbenzoic acid must not be disposed of in standard municipal waste or washed down the sink.

  • Solid Waste: All unreacted chemical, contaminated weighing boats, and spill cleanup materials must be placed in a robust, chemically compatible container (e.g., HDPE).

  • Liquid Waste: If the chemical is dissolved in organic solvents during an experiment, the resulting solution must be collected in a designated non-halogenated (or halogenated, depending on the solvent) organic waste carboy.

  • Destruction Method: The standard and most environmentally compliant method of destruction for this organic compound is high-temperature incineration by a licensed hazardous waste management facility.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.